molecular formula C23H24N6O5S2.H2O4S B1141994 Cefquinome sulfate CAS No. 118443-88-2

Cefquinome sulfate

Numéro de catalogue: B1141994
Numéro CAS: 118443-88-2
Poids moléculaire: 626.689
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cefquinome sulfate, also known as this compound, is a useful research compound. Its molecular formula is C23H24N6O5S2.H2O4S and its molecular weight is 626.689. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

118443-88-2

Formule moléculaire

C23H24N6O5S2.H2O4S

Poids moléculaire

626.689

Synonymes

[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium

Origine du produit

United States

Foundational & Exploratory

Cefquinome Sulfate: A Technical Deep Dive into its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate, a fourth-generation cephalosporin exclusively for veterinary use, exhibits broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its efficacy against Gram-positive bacteria. The primary mode of action involves the inhibition of bacterial cell wall synthesis through the covalent binding to essential Penicillin-Binding Proteins (PBPs), leading to compromised cell wall integrity and subsequent bacterial lysis. This document collates available quantitative data on its antimicrobial potency, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Introduction to this compound

Cefquinome is an aminothiazolyl cephalosporin characterized by a bicyclic pyridinium group at the C-3 position, which enhances its stability against many β-lactamases and facilitates penetration into bacterial cells.[1][2] As a fourth-generation cephalosporin, it possesses a broader spectrum of activity compared to its predecessors, demonstrating effectiveness against various clinically significant Gram-positive bacteria, including Staphylococcus aureus, Streptococcus species, and Corynebacterium species.[3][4][5] Its bactericidal action is primarily time-dependent, with efficacy being correlated to the duration that the drug concentration remains above the Minimum Inhibitory Concentration (MIC).[4]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and maintaining its shape. This resilience is conferred by a unique heteropolymer called peptidoglycan. Cefquinome's bactericidal effect stems from its ability to disrupt the final stages of peptidoglycan synthesis.[3][6]

The process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefquinome, like other β-lactam antibiotics, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan precursor. This mimicry allows it to bind to the active site of PBPs, which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[6][7]

  • Inhibition of Transpeptidation: Upon binding, cefquinome forms a stable, covalent acyl-enzyme complex with the PBP, effectively inactivating it.[6] This prevents the PBP from catalyzing the transpeptidation reaction, which is the crucial step in forming the peptide cross-links that provide the peptidoglycan meshwork its strength.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. The continuous activity of bacterial autolytic enzymes, which are involved in cell wall remodeling, in the absence of new, properly formed peptidoglycan, results in the degradation of the existing cell wall. This ultimately leads to a loss of structural integrity, cell lysis, and bacterial death.[3]

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall Peptidoglycan Precursor Synthesis Peptidoglycan Precursor Synthesis Translocation Translocation Peptidoglycan Precursor Synthesis->Translocation PBP Penicillin-Binding Proteins (PBPs) Translocation->PBP Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Lysis Cell Lysis PBP->Lysis Inhibition leads to Cell_Wall Stable Cell Wall Transpeptidation->Cell_Wall Cefquinome Cefquinome Cefquinome->PBP Inhibits

Diagram 1: Cefquinome's mechanism of action targeting PBPs.

Quantitative Data: Antimicrobial Potency

The in vitro potency of cefquinome against various Gram-positive bacteria is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Note: Extensive literature searches did not yield specific IC50 values for cefquinome against the Penicillin-Binding Proteins (PBPs) of the Gram-positive bacteria listed below. Such data for other cephalosporins suggest that binding affinities vary for different PBPs within the same species. Additionally, comprehensive MIC distribution data for Enterococcus faecalis and Listeria monocytogenes specifically for cefquinome were not available in the public domain at the time of this review.

Table 1: Cefquinome MIC Values for Staphylococcus aureus
Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Bovine Mastitis Isolates0.50.50.25 - 0.5[8]
Clinical Isolates0.520.25 - >64[4][9]
Oxacillin-Susceptible-0.5-[5]
Oxacillin-Resistant-16-[5]
Table 2: Cefquinome MIC Values for Streptococcus Species
SpeciesMIC90 (µg/mL)Reference(s)
Streptococcus spp.≤0.03 - 0.06[5]
Streptococcus agalactiae0.032[4]
Streptococcus pyogenes0.032[4]
Streptococcus pneumoniae≤0.03 - 0.06[5]
Table 3: Cefquinome MIC Values for Corynebacterium Species
SpeciesMIC90 (µg/mL)Reference(s)
Corynebacterium jeikeium8[5]

Mechanisms of Resistance

Bacterial resistance to β-lactam antibiotics, including cefquinome, can arise through several mechanisms. In Gram-positive bacteria, the most significant mechanisms include:

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of cefquinome to its target. This is a primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for a low-affinity PBP, PBP2a. While cefquinome is more stable against some β-lactamases, its efficacy can be reduced in the presence of PBP2a.

  • Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of cephalosporins, rendering them inactive. Cefquinome is designed to be more resistant to common β-lactamases compared to earlier generations of cephalosporins.[2]

  • Changes in Cell Wall Permeability: Alterations in the bacterial cell wall can limit the access of cefquinome to its PBP targets.

cluster_0 Resistance Mechanisms Cefquinome Cefquinome PBP_Target PBP Target Cefquinome->PBP_Target Binds to Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP_Target->Cell_Wall_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Death Altered_PBP Altered PBP (e.g., PBP2a in MRSA) Altered_PBP->PBP_Target Reduces Affinity Beta_Lactamase β-Lactamase Production Beta_Lactamase->Cefquinome Inactivates Reduced_Permeability Reduced Permeability Reduced_Permeability->Cefquinome Limits Access

Diagram 2: Cefquinome resistance mechanisms in Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefquinome is determined using standardized microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Cefquinome Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense a known volume of CAMHB into all wells of a 96-well microtiter plate.

    • Add the cefquinome stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

    • Reserve wells for a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Inoculation: Add the diluted bacterial suspension to each well (except the negative control) to achieve the final target inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of cefquinome at which there is no visible growth of the bacteria.

A Prepare Cefquinome Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC (Lowest concentration with no growth) E->F

Diagram 3: Workflow for MIC determination by broth microdilution.
Competitive PBP Binding Assay

This assay is used to determine the affinity of cefquinome for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.

Note: A detailed, step-by-step experimental protocol for a peptidoglycan synthesis inhibition assay using radiolabeled precursors was not available in the public domain at the time of this review.

Protocol: Competitive PBP Binding with Fluorescent Penicillin

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells by sonication or French press to release the cellular contents.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Include a control sample with no cefquinome.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube.

    • Incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any PBPs not occupied by cefquinome.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of cefquinome.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of fluorescent penicillin binding (relative to the no-cefquinome control) against the logarithm of the cefquinome concentration.

    • Determine the IC50 value (the concentration of cefquinome that results in a 50% reduction in fluorescent signal) for each PBP using non-linear regression analysis.

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis A Bacterial Culture (Log Phase) B Cell Lysis A->B C Isolate Membranes (Ultracentrifugation) B->C D Incubate Membranes with varying [Cefquinome] C->D E Add Fluorescent Penicillin (e.g., Bocillin FL) D->E F Separate PBPs (SDS-PAGE) E->F G Visualize & Quantify Fluorescence F->G H Determine IC50 G->H

Diagram 4: Experimental workflow for a competitive PBP binding assay.

Conclusion

This compound exerts its potent bactericidal activity against Gram-positive bacteria by targeting and inactivating essential penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This leads to cell lysis and death. Its efficacy is demonstrated by low MIC values against key pathogens such as Staphylococcus aureus and Streptococcus species. While resistance can emerge, primarily through the alteration of PBP targets, cefquinome remains a valuable therapeutic agent in veterinary medicine. Further research to quantify the specific binding affinities of cefquinome to the various PBPs in a broader range of Gram-positive pathogens would provide a more complete understanding of its spectrum of activity and aid in predicting and overcoming resistance.

References

Cefquinome Sulfate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation aminothiazolyl cephalosporin developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, high stability against β-lactamases, and a zwitterionic structure facilitating rapid cell penetration, cefquinome represents a significant advancement in veterinary antimicrobial therapy. This technical guide provides an in-depth overview of the discovery and history of cefquinome sulfate, detailed analysis of its synthesis pathways, comprehensive quantitative data on its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed experimental protocols relevant to its study and application.

Discovery and History

Cefquinome was developed by the German pharmaceutical company Hoechst AG during the 1980s as a veterinary-specific, fourth-generation cephalosporin.[1] The primary goal was to create an antibiotic with a broad spectrum of activity and enhanced stability against the growing threat of bacterial β-lactamase enzymes. It was first approved for use and launched in Germany and the United Kingdom in 1993 and 1994, under the trade names Cobactan® and Cephguard®, respectively.[1] Subsequently, Intervet (now part of MSD Animal Health) continued its development, notably for the treatment of bovine respiratory disease.[2] Cefquinome is not approved for human use.[2]

Chemical Synthesis Pathways

The synthesis of this compound is a multi-step process that builds upon the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA). The key to cefquinome's enhanced properties lies in the specific modifications at the C-7 and C-3 positions of the cephem nucleus. Several synthetic routes have been patented, primarily starting from either 7-ACA or a related third-generation cephalosporin, cefotaxime.

Synthesis Route Starting from 7-ACA

A prevalent synthesis strategy begins with 7-ACA and involves the sequential introduction of the C-3 and C-7 side chains.

G cluster_0 Step 1: Protection & C-3 Modification cluster_1 Step 2: C-7 Acylation & Salt Formation 7-ACA 7-ACA Protected 7-ACA Protected 7-ACA 7-ACQ 7-Amino Cefquinome (7-ACQ) AE-Active_Ester AE-Active Ester* Cefquinome_Base Cefquinome_Base Cefquinome_Sulfate Final Product: This compound caption *AE-Active Ester: 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester

Diagram 1: Synthesis of this compound from 7-ACA.

This pathway involves:

  • Protection: The amino and carboxyl groups of the 7-ACA starting material are protected, often using silylating agents like hexamethyldisilazane.[3]

  • C-3 Side Chain Addition: The protected 7-ACA is reacted with 5,6,7,8-tetrahydroquinoline in the presence of trimethyliodosilane (TMSI) and an acid binder such as N,N-diethylaniline. This "one-pot" reaction forms the key intermediate, 7-amino cefquinome (7-ACQ).[3][4]

  • C-7 Side Chain Acylation: The 7-amino group of 7-ACQ is acylated by reacting it with an activated ester of the C-7 side chain, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid (AE-active ester).[3][5]

  • Salt Formation and Purification: The resulting cefquinome base is then treated with sulfuric acid, followed by crystallization (e.g., from isopropanol) to yield the final this compound product.[1][3]

Synthesis Route Starting from Cefotaxime

An alternative route utilizes the existing third-generation cephalosporin, cefotaxime, as the starting material.

G Cefotaxime Cefotaxime Silyl_Ester Silyl Ester of Cefotaxime Cefotaxime->Silyl_Ester MSTFA* Allylic_Iodide Allylic Iodide Intermediate Silyl_Ester->Allylic_Iodide Trimethylsilyl iodide (TMSI) Cefquinome_Dihydriodide Cefquinome_Dihydriodide Allylic_Iodide->Cefquinome_Dihydriodide 5,6,7,8-Tetrahydroquinoline + Hydroiodic Acid (HI) Cefquinome_Sulfate Final Product: This compound Cefquinome_Dihydriodide->Cefquinome_Sulfate Ion Exchange Resin or Sulfuric Acid caption *MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide

Diagram 2: Synthesis of this compound from Cefotaxime.

This pathway involves:

  • Silylation: The carboxylic acid group of cefotaxime is protected as a silyl ester using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • Iodination: The silyl ester intermediate is treated with trimethylsilyl iodide (TMSI) to form an allylic iodide at the C-3' position.[2]

  • Quaternization: The allylic iodide reacts with 5,6,7,8-tetrahydroquinoline to form the quaternary ammonium group characteristic of cefquinome. This typically results in a dihydriodide salt.[6]

  • Anion Exchange: The dihydriodide salt is converted to the sulfate salt, often through the use of an anion-exchange resin or by direct reaction with sulfuric acid, followed by purification and crystallization.[1][6]

Quantitative Data

Physicochemical Properties
PropertyValueReference(s)
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[7]
Molecular Formula C₂₃H₂₆N₆O₉S₃[7]
Molar Mass 626.7 g/mol [7][8]
CAS Number 118443-89-3[8]
Appearance White to pale yellowish-white crystalline powder[9]
Melting Point 161-166 °C[10]
Solubility DMSO: 30 mg/mL; DMF: 10 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[8]
UV λmax 267-268 nm[2][8]
Pharmacokinetic Parameters

Cefquinome is administered parenterally and exhibits pharmacokinetic properties that vary across species. It is characterized by low protein binding and is primarily excreted unchanged in the urine.[2]

SpeciesRouteDoseT½ (elimination)CmaxTmaxBioavailability (F)Reference(s)
General IM/IV-~2.5 h--~87%[2]
Camels IV1 mg/kg3.15 h---[11]
IM1 mg/kg6.68 h3.2 µg/mL0.82 h85.5%[11]
Chickens IV2 mg/kg1.29 h---[12]
IM2 mg/kg1.35 h3.04 µg/mL-95.8%[12]
Pigs (diseased) IM2 mg/kg7.34 h (T>MIC)11.49 (Cmax/MIC)--[13]
Sheep IM2 mg/kg9.03 h1.80 µg/mL2.61 h-[14]
Goats IM2 mg/kg10.14 h1.88 µg/mL2.62 h-[14]
Foals IM1 mg/kg4.16 h0.89 µg/mL2.16 h43.9%[15]
Lactating Cows IMM75 mg/gland5.69 h51.8 µg/mL--[4]

T½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; IM: Intramuscular; IV: Intravenous; IMM: Intramammary.

Pharmacodynamic Properties (Minimum Inhibitory Concentrations)

Cefquinome demonstrates potent in vitro activity against a wide range of veterinary pathogens.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus-0.51 - 16 (MRSA)[8][16]
Streptococcus suis0.060.25-[17]
Haemophilus parasuis0.1251.00.0075 - 8[12][13]
Escherichia coli--0.015 - 0.5[8]
Salmonella spp.--0.06 - 0.5[8]
Bovine Mastitis PathogensLow MICs reportedLow MIC₉₀ values-[18]
Bovine Pneumonia PathogensLow MICs reportedLow MIC₉₀ values-[18]

Mechanism of Action

As a β-lactam antibiotic, cefquinome's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[19][20]

G

Diagram 3: Mechanism of Action of Cefquinome.
  • Penetration: Cefquinome's zwitterionic structure allows for rapid penetration through the porin channels of the outer membrane of Gram-negative bacteria.[2]

  • Binding: In the periplasmic space, the β-lactam ring of cefquinome covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[7] PBPs are essential enzymes (transpeptidases) for the final steps of peptidoglycan synthesis.

  • Inhibition: This irreversible binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[7][20]

  • Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[20]

A key feature of cefquinome is its high resistance to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics.[2]

Experimental Protocols

Synthesis: Purification and Crystallization of this compound

This protocol is adapted from patent literature describing the final purification steps.

G start Crude Cefquinome Dihydriodide dissolve Dissolve in Water/ Ethyl Acetate with Anion Exchange Resin start->dissolve separate Separate Aqueous and Organic Layers dissolve->separate wash Wash Aqueous Layer with Toluene separate->wash decolorize Add Activated Carbon, Stir, and Filter wash->decolorize ph_adjust Adjust pH to 1.5-2.0 with 6M H₂SO₄ decolorize->ph_adjust crystallize Add Isopropanol and Cool (e.g., 0-5 °C) ph_adjust->crystallize isolate Filter, Wash with Ethanol, and Dry crystallize->isolate final Pure Cefquinome Sulfate Crystals isolate->final

Diagram 4: Workflow for this compound Purification.
  • Dissolution & Ion Exchange: Crude cefquinome dihydriodide (e.g., 85g) is dissolved in a biphasic mixture of distilled water (e.g., 300mL) and ethyl acetate (e.g., 500mL) containing a weak base anion-exchange resin (e.g., 150mL). The mixture is stirred at room temperature for approximately 30 minutes to facilitate the exchange of iodide for sulfate and dissolve the solids.[6]

  • Phase Separation: The layers are allowed to separate. The aqueous layer (bottom) containing the cefquinome is collected.

  • Washing: The aqueous layer is washed with an organic solvent like toluene (e.g., 400mL) to remove organic impurities.

  • Decolorization: The aqueous layer is treated with activated carbon (e.g., 0.5g) for about 1 hour with stirring to remove colored impurities, followed by filtration.[5]

  • Acidification & Precipitation: The clear filtrate is cooled (e.g., to 10°C), and the pH is carefully adjusted to 1.5-2.0 by the dropwise addition of 6M sulfuric acid.[5]

  • Crystallization: An anti-solvent, such as isopropanol or ethanol, is added until the alcohol content reaches >60%. The solution is cooled (e.g., 0-5°C) and held for several hours (e.g., 10 hours) to allow for complete crystallization.[1]

  • Isolation: The resulting crystalline solid is collected by suction filtration, washed with cold absolute ethanol, and dried under vacuum to yield pure this compound.[6]

Analysis: Stability-Indicating RP-HPLC Method

This method is suitable for the quantitative determination of this compound in the presence of its degradation products.[2][21]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: LiChroCART RP-18 (5 µm particle size, 125 mm x 4 mm) or equivalent C18 column.[2][22]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).[2][22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[19]

  • Detection Wavelength: 265-268 nm.[2][19]

  • Injection Volume: 5-20 µL.[19][23]

  • Diluent: HPLC grade water.[19]

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations (e.g., 20-160 µg/mL) in the diluent.

    • Prepare sample solutions by accurately weighing and dissolving the test material in the diluent to a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for this compound is typically around 4.2 minutes under these conditions.[19]

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Pharmacokinetic Study Protocol (Adapted from Bovine Studies)

This protocol outlines a typical workflow for determining the pharmacokinetic profile of cefquinome in a target animal species.

G start Animal Acclimation & Fasting (12h) administer Administer Cefquinome (e.g., 75mg/gland IMM) start->administer sampling Collect Samples (e.g., Milk/Blood) at Predetermined Time Points administer->sampling processing Process Samples (e.g., Centrifuge for Plasma, Store at -20°C) sampling->processing extraction Extract Cefquinome from Matrix (e.g., with Acetonitrile) processing->extraction analysis Quantify Cefquinome Concentration via HPLC-MS/MS or HPLC-UV extraction->analysis modeling Analyze Concentration-Time Data with Pharmacokinetic Software (e.g., Non-compartmental analysis) analysis->modeling end Determine PK Parameters (T½, Cmax, AUC, etc.) modeling->end

Diagram 5: Experimental Workflow for a Pharmacokinetic Study.
  • Animal Selection and Acclimation: Healthy target animals (e.g., lactating dairy cows) are selected and acclimated to the study conditions. Animals are typically fasted for ~12 hours prior to drug administration.[23]

  • Drug Administration: this compound is administered at a specific dose and route (e.g., a single 75 mg intramammary infusion per gland).[3][4]

  • Sample Collection: Blood or target fluid (e.g., milk) samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours post-administration).[3][23]

  • Sample Processing: Blood samples are collected in heparinized tubes and centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma. All samples are stored frozen (e.g., -20°C) until analysis.[23]

  • Drug Extraction: The drug is extracted from the biological matrix. A common method involves protein precipitation by adding a solvent like acetonitrile (e.g., 0.9 mL acetonitrile to 0.3 mL plasma), vortexing, and centrifuging to obtain a clear supernatant.[23]

  • Quantification: The concentration of cefquinome in the extracted samples is determined using a validated analytical method, such as HPLC-UV or the more sensitive LC-MS/MS.[3][11]

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters (AUC, Cmax, Tmax, T½, etc.) using appropriate models (e.g., non-compartmental or compartmental analysis).[15]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is standard.[8][10]

  • Prepare Inoculum: A standardized suspension of the bacterial isolate to be tested is prepared in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Dilutions: Serial two-fold dilutions of this compound are prepared in the broth in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the organism (e.g., 0.0075 to 32 µg/mL).[17]

  • Inoculate Plate: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours. For fastidious organisms like Streptococcus suis, incubation may require an atmosphere of 5% CO₂.[17]

  • Read Results: The MIC is determined as the lowest concentration of cefquinome that completely inhibits visible bacterial growth.[10] Quality control is performed using reference strains like E. coli ATCC 25922.[17]

References

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria makes it a critical tool in treating a variety of veterinary infectious diseases. This guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, offering valuable data and methodologies for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Identification

This compound is the sulfate salt of the semi-synthetic aminothiazolyl cephalosporin, Cefquinome.[1] The core structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins. Key structural features that contribute to its enhanced activity and stability include an aminothiazolyl moiety and a methoxyimino group in the C-7 side chain, and a quaternary ammonium group derived from 5,6,7,8-tetrahydroquinoline at the C-3 position.

The precise chemical structure and identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[2][3]
CAS Number 118443-89-3[1][2]
Molecular Formula C₂₃H₂₆N₆O₉S₃[2]
Molecular Weight 626.69 g/mol [1]
InChI Key KYOHRXSGUROPGY-OFNLCGNNSA-N[2][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

PropertyValue
Melting Point 161-166 °C[1]
Appearance White to off-white solid[1]
Solubility
   DMSO~30 mg/mL[5]
   Dimethyl formamide~10 mg/mL[5]
   MethanolSlightly soluble[1]
   Water9 mg/mL[6]
   EthanolInsoluble[6]
UV/Vis (λmax) 267 nm[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring of Cefquinome to Penicillin-Binding Proteins (PBPs), which are essential enzymes located on the inner bacterial cell membrane. The inactivation of these proteins disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This leads to the cessation of cell wall construction, resulting in cell lysis and bacterial death.

Cefquinome Cefquinome Sulfate PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan Cefquinome->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly used for the determination of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: LiChroCART RP-18 column (5 µm particle size, 125 mm x 4 mm).[7]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection Wavelength: 268 nm.[7][8]

  • Injection Volume: 50 µL.[8]

  • Standard Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a known concentration.

  • Sample Preparation: Samples are appropriately diluted with the mobile phase and filtered before injection.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection (50 µL) Filtration->Injection Column RP-18 Column Injection->Column Detection UV Detection (268 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification vs. Standard Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Differential Spectrophotometric Method for Determination

This method provides a sensitive and specific means for the quantitative analysis of this compound in bulk and dosage forms.[9]

Methodology:

  • Principle: The method is based on measuring the first derivative of the difference spectrum (ΔD1) of this compound in an alkaline solution against its neutral aqueous solution as a blank.[9]

  • Instrumentation: A UV-Vis spectrophotometer capable of derivative spectroscopy.

  • Reagents: 1M Sodium Hydroxide, distilled water.

  • Standard Preparation: A stock solution of this compound is prepared in distilled water.[10] Working standards are prepared by further dilution.

  • Procedure:

    • Aliquots of the standard/sample solution are transferred to test tubes.

    • 1 mL of 1M sodium hydroxide is added to each tube.

    • The tubes are heated in a boiling water bath for 30 minutes.[10]

    • After cooling, the solutions are diluted to a final volume with distilled water.

    • The ΔD1 spectrum is recorded by measuring the absorbance of the alkaline solution against the corresponding neutral aqueous solution as a blank.

  • Quantification: A calibration curve is constructed by plotting the ΔD1 values against the corresponding concentrations. The concentration of the sample is then determined from this curve. Beer's law is obeyed over a concentration range of 4-20 µg/mL.[9]

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The tabulated data on its physicochemical properties, coupled with detailed experimental protocols for its analysis, offers a valuable resource for researchers and professionals. The visualization of its mechanism of action and analytical workflow further aids in understanding its biological function and the methodologies for its quantification. This comprehensive information is intended to support further research, development, and quality control of this important veterinary antibiotic.

References

Pharmacokinetics and Bioavailability of Cefquinome Sulfate in Cattle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its high resistance to β-lactamase enzymes, makes it a critical therapeutic agent in cattle for treating infections such as respiratory tract disease, mastitis, and septicemia.[1][2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance. This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in cattle, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in cattle has been investigated following various routes of administration, primarily intravenous (IV), intramuscular (IM), and intramammary (IMM). The key parameters from these studies are summarized below to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Cefquinome in Cattle (Intravenous Administration)
DoseCmax (µg/mL)Tmax (h)AUC₀-∞ (h*µg/mL)t½β (h)Vd(ss) (L/kg)CL (L/h/kg)Study PopulationReference
2 mg/kg--15.741.850.370.13Premature Calves[4]
1 mg/kg---2.12--Cattle[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½β: Elimination half-life; Vd(ss): Volume of distribution at steady state; CL: Total body clearance.

Table 2: Pharmacokinetic Parameters of Cefquinome in Cattle (Intramuscular Administration)
DoseCmax (µg/mL)Tmax (h)AUC₀-∞ (h*µg/mL)t½β (h)Bioavailability (%)Study PopulationReference
2 mg/kg4.561.022.754.74141Premature Calves[4]
2 mg/kg6.93 ± 0.580.528.40 ± 1.303.73 ± 0.10-Buffalo Calves[6]
1.25 mg/kg2.951.50-2.03 ± 0.06-Cattle[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½β: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Cefquinome in Cow Milk (Intramammary Administration)
Dose (per gland)FormulationCmax (ng/mL)Tmax (h)AUClast (h*ng/mL)t½ (h)MRT (h)Relative Bioavailability (%)Reference
75 mgGroup A (8g)51786.35 ± 11948.40.25300558.57 ± 25052.785.69 ± 0.627.43 ± 0.79-[5][8][9][10]
75 mgGroup B (3g)59763.7 ± 8403.20.25266551.3 ± 50654.855.25 ± 1.624.8 ± 0.7888.69 (vs. Group A)[5][8][9][10]
75 mg (3 doses, 12h apart)-1550 ± 2101.842250 (AUC)10.6--[11]

Cmax: Maximum milk concentration; Tmax: Time to reach maximum milk concentration; AUClast: Area under the milk concentration-time curve to the last measurable concentration; t½: Half-life; MRT: Mean residence time.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in cattle.

Pharmacokinetic Study in Premature Calves[4]
  • Animals: 24 premature calves were randomly divided into two antibiotic groups, with one group receiving cefquinome.

  • Drug Administration:

    • Intravenous (IV): A single dose of 2 mg/kg cefquinome was administered.

    • Intramuscular (IM): A single dose of 2 mg/kg cefquinome was administered.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: A non-compartmental method was used to analyze the plasma concentration-time data.

Pharmacokinetic Study in Buffalo Calves[6]
  • Animals: Six healthy male buffalo calves were used.

  • Drug Administration: A single intramuscular (IM) injection of cefquinome at a dose of 2 mg/kg body weight was administered.

  • Sample Collection: Blood samples were collected prior to drug administration and at multiple time points up to 24 hours after injection.

  • Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The disposition of plasma cefquinome was characterized by a mono-compartmental open model.

Intramammary Infusion Study in Lactating Cows[5][8]
  • Animals: Twelve lactating cows were used for each of the two formulation groups.

  • Drug Administration: An effective dose of 75 mg of cefquinome per gland was administered as an intramammary infusion. Two different formulations were tested.

  • Sample Collection: Milk samples were collected at various time intervals post-administration.

  • Analytical Method: The concentrations of cefquinome in milk were determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Pharmacokinetic Analysis: A non-compartmental analysis was conducted on the concentration of cefquinome in milk.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G cluster_drug Cefquinome cluster_bacteria Bacterial Cell cefquinome Cefquinome pbp Penicillin-Binding Proteins (PBPs) cefquinome->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis peptidoglycan->lysis Leads to G start Animal Selection & Acclimation admin Cefquinome Administration (IV, IM, or IMM) start->admin sampling Blood/Milk Sample Collection (Time-course) admin->sampling processing Sample Processing (e.g., Centrifugation for Plasma) sampling->processing analysis Quantitative Analysis (HPLC or UPLC-MS/MS) processing->analysis pk_model Pharmacokinetic Modeling (Compartmental or Non-compartmental) analysis->pk_model params Derivation of PK Parameters (Cmax, Tmax, AUC, t½) pk_model->params end Data Interpretation & Reporting params->end

References

Cefquinome Sulfate: A Comprehensive Technical Guide on its Spectrum of Activity Against Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its broad spectrum of activity, high resistance to β-lactamase enzymes, and favorable pharmacokinetic profile make it a critical tool in the management of bacterial infections in livestock, including cattle, swine, and horses.[2][3][4] This technical guide provides an in-depth overview of the in vitro activity of cefquinome against key veterinary pathogens, details the standard experimental protocols for susceptibility testing, and visualizes the underlying scientific principles and workflows.

Mechanism of Action

Cefquinome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the formation of peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption leads to cell lysis and death. A key characteristic of cefquinome is its zwitterionic structure, which facilitates rapid penetration across the outer membrane of Gram-negative bacteria.[4][5] Furthermore, its molecular structure confers high stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance in bacteria.[2][6]

Spectrum of Activity: Quantitative Data

The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The following tables summarize the in vitro activity of cefquinome against a range of important veterinary pathogens.

Table 1: Activity of Cefquinome Against Bovine Mastitis Pathogens

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus630.52
Streptococcus agalactiae51≤0.06≤0.06
Streptococcus dysgalactiae54≤0.06≤0.06
Streptococcus uberis500.1250.25
Escherichia coli540.1250.5
Klebsiella spp.520.250.5

Data sourced from a study on mastitis pathogens in Northern German dairy farms.[7]

Table 2: Activity of Cefquinome Against Swine Respiratory Pathogens

PathogenNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Actinobacillus pleuropneumoniaeNot SpecifiedNot Specified>85% susceptible
Pasteurella multocidaNot SpecifiedNot Specified>85% susceptible
Streptococcus suisNot SpecifiedNot SpecifiedNot Specified
Haemophilus parasuisNot SpecifiedNot SpecifiedNot Specified

Note: Specific MIC values for swine pathogens were not available in the provided search results, but studies indicate high susceptibility.[8][9]

Table 3: Activity of Cefquinome Against Equine Pathogens

PathogenNumber of IsolatesMIC₉₀ (µg/mL)
Actinobacillus equuli205 (total)0.016
Streptococcus spp.205 (total)0.032
Enterobacteriaceae205 (total)0.125
Staphylococcus spp.205 (total)0.5

Data from a study on the antibacterial activity of cefquinome against equine pathogenic bacteria.[10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[11][12][13] The most common method is broth microdilution.

Broth Microdilution Method

  • Preparation of Materials:

    • Cefquinome Stock Solution: A stock solution of this compound is prepared at a known concentration.

    • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria.[14] For more fastidious organisms, the medium may be supplemented.

    • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[14]

    • Microdilution Plates: 96-well microtiter plates are used for the assay.

  • Assay Procedure:

    • Serial twofold dilutions of the cefquinome stock solution are prepared in the microdilution plate wells using the growth medium.

    • The standardized bacterial inoculum is added to each well.

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plates are incubated at 35-37°C for 16-20 hours.[14]

  • Interpretation of Results:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of cefquinome that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results isolate Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) isolate->inoculum plate Inoculate Microtiter Plate inoculum->plate cefquinome Cefquinome Stock Solution dilutions Serial Dilutions cefquinome->dilutions dilutions->plate incubation Incubate (37°C, 18-24h) plate->incubation reading Visual Inspection for Growth incubation->reading mic Determine MIC reading->mic

Caption: Experimental workflow for MIC determination.

logical_relationship cluster_class Classification cluster_spectrum Spectrum of Activity antibiotic Antibiotic beta_lactam β-Lactam antibiotic->beta_lactam cephalosporin Cephalosporin beta_lactam->cephalosporin fourth_gen Fourth Generation cephalosporin->fourth_gen cefquinome This compound fourth_gen->cefquinome gram_positive Gram-Positive Pathogens (e.g., Staphylococcus, Streptococcus) cefquinome->gram_positive gram_negative Gram-Negative Pathogens (e.g., E. coli, Pasteurella, Mannheimia) cefquinome->gram_negative

Caption: Classification and spectrum of Cefquinome.

References

In Vitro Susceptibility of Mastitis-Causing Bacteria to Cefquinome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis remains one of the most significant economic challenges facing the global dairy industry. The effective management of this disease relies heavily on the prudent use of antimicrobial agents, guided by a thorough understanding of the susceptibility patterns of the causative pathogens. Cefquinome, a fourth-generation cephalosporin developed exclusively for veterinary use, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool in the treatment of clinical mastitis.[1] Its stability in the presence of many β-lactamases contributes to its efficacy against a range of mastitis-causing organisms.[1]

This technical guide provides an in-depth analysis of the in vitro susceptibility of key mastitis-causing bacteria to Cefquinome. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development in this field.

Quantitative Susceptibility Data

The in vitro efficacy of Cefquinome against a variety of mastitis pathogens has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC50, MIC90, and MIC ranges, for major Gram-positive and Gram-negative bacteria isolated from cases of bovine mastitis. This data provides a quantitative basis for assessing the potency of Cefquinome against prevalent mastitis-causing microorganisms.

Table 1: In Vitro Susceptibility of Gram-Positive Mastitis Pathogens to Cefquinome
Bacterial SpeciesNumber of Isolates (n)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus85≤0.06 - >3212[2]
Non-aureus staphylococci88≤0.06 - >320.51[2]
Streptococcus agalactiae51≤0.06 - 0.25≤0.060.125[2]
Streptococcus dysgalactiae54≤0.06 - 2≤0.06≤0.06[2]
Streptococcus uberis50≤0.06 - 20.1250.5[2]
Table 2: In Vitro Susceptibility of Gram-Negative Mastitis Pathogens to Cefquinome
Bacterial SpeciesNumber of Isolates (n)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli54≤0.06 - >320.250.5[2]
Klebsiella species52≤0.06 - >320.250.5[2]

Experimental Protocols

The determination of in vitro susceptibility of mastitis-causing bacteria to Cefquinome is primarily achieved through standardized laboratory procedures. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is considered the "gold standard" for quantitative susceptibility testing due to its accuracy and reproducibility.[2]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Detailed Protocol:

  • Preparation of Cefquinome Stock Solution: A stock solution of Cefquinome is prepared at a high concentration and then serially diluted to achieve the desired concentration range for testing (e.g., 0.06 µg/mL to 32 µg/mL).[2]

  • Bacterial Isolate Preparation: Pure colonies of the mastitis-causing bacteria are isolated from milk samples cultured on appropriate agar plates, such as esculin blood agar.[2] The colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Microtiter Plate Inoculation: Polystyrene sterile 96-well microtiter plates are used. Each well contains a specific concentration of Cefquinome in a suitable broth medium (e.g., Mueller-Hinton Broth). For fastidious organisms like Streptococcus species, the medium is often supplemented with 5% defibrinated horse blood.[2] A standardized volume of the bacterial inoculum is added to each well.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 16 to 20 hours.[2]

  • Reading and Interpretation of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefquinome at which no visible growth is observed. Quality control is performed using reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.[2]

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobials.

Principle: This method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Detailed Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks containing a known concentration of Cefquinome (e.g., 10 µg) are aseptically placed on the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at 37°C for 18 to 24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). While specific CLSI breakpoints for Cefquinome for bovine mastitis are limited, interpretations can be extrapolated from data for other cephalosporins and related pathogens.[2][3]

Visualizations

Cefquinome Mechanism of Action and Bacterial Resistance Pathways

The following diagrams illustrate the mechanism of action of Cefquinome and the primary pathways through which bacteria develop resistance to cephalosporins.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_wall Stable Cell Wall PBP->Cell_wall cross-linking Cell_lysis Cell Lysis PBP->Cell_lysis inhibition leads to Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP catalyzed by Cefquinome Cefquinome Cefquinome->PBP binds to & inhibits

Caption: Cefquinome's mechanism of action.

G cluster_resistance Bacterial Resistance Mechanisms Cefquinome Cefquinome Beta_lactamase β-Lactamase Production Cefquinome->Beta_lactamase inactivated by PBP_alteration Alteration of PBPs Cefquinome->PBP_alteration binding prevented by Permeability_change Decreased Permeability (Porin Channel Modification) Cefquinome->Permeability_change entry blocked by

Caption: Bacterial resistance to Cefquinome.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefquinome.

G start Start prep_cef Prepare Cefquinome Serial Dilutions start->prep_cef prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_cef->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: MIC determination workflow.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro susceptibility of mastitis-causing bacteria to Cefquinome. The quantitative data presented in the tables clearly demonstrates the potent activity of Cefquinome against a wide range of both Gram-positive and Gram-negative pathogens commonly implicated in bovine mastitis. The detailed experimental protocols for MIC determination and disk diffusion assays offer a practical guide for researchers conducting susceptibility testing. Furthermore, the visual diagrams of Cefquinome's mechanism of action, bacterial resistance pathways, and the experimental workflow for MIC determination serve to enhance the understanding of these complex processes.

Continued surveillance of the in vitro susceptibility of mastitis pathogens to Cefquinome is essential for monitoring trends in antimicrobial resistance and for informing evidence-based treatment decisions in dairy cattle. The information compiled in this guide aims to support these ongoing efforts and to facilitate the development of new strategies for the effective control of bovine mastitis.

References

Cefquinome Sulfate: A Technical Guide to its Zwitterionic Properties and Bacterial Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate, a fourth-generation cephalosporin exclusively used in veterinary medicine, possesses a unique zwitterionic structure that facilitates its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its zwitterionic nature and the subsequent impact on its ability to penetrate bacterial cell walls. The document elucidates the mechanisms of its transport across the outer membrane of Gram-negative bacteria via porin channels and its interaction with essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis. Detailed experimental protocols for characterizing these properties are provided, alongside a comprehensive summary of its in vitro efficacy against a range of bacterial pathogens.

Introduction

Cefquinome is a beta-lactam antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1]. Its chemical structure, featuring a bicyclic pyridinium group at the C-3 position and an aminothiazolyl methoxyimino group at the C-7 position, confers stability against many β-lactamases and enhances its antibacterial potency. A key feature of cefquinome is its zwitterionic nature, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties, particularly its ability to traverse the complex bacterial cell envelope[2]. This guide explores the fundamental physicochemical characteristics of this compound and delineates the molecular pathways involved in its antibacterial action.

Physicochemical Properties of this compound

The zwitterionic character of this compound, arising from the presence of both acidic (carboxylic acid) and basic (amino and pyridinium) functional groups, governs its solubility, lipophilicity, and ultimately, its interaction with biological membranes.

Zwitterionic Nature and pH-Dependent Charge

A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The overall charge of cefquinome is pH-dependent. At low pH, the carboxylic acid and amino groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group deprotonates, leading to the formation of the zwitterionic species. At higher pH values, the amino group also deprotonates, resulting in a net negative charge.

G Low_pH Low pH (Net Positive Charge) Zwitterion Isoelectric Point (pI) (Net Neutral Charge) Low_pH->Zwitterion + OH- Zwitterion->Low_pH + H+ High_pH High pH (Net Negative Charge) Zwitterion->High_pH + OH- High_pH->Zwitterion + H+

Figure 1: pH-dependent charge states of cefquinome.
Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters of this compound, which are critical for understanding its behavior in biological systems.

PropertyValueReference(s)
pKa 3.85 ± 0.5[3]
2.51 - 2.91[4]
log P (octanol/water) -2.01MSDS
Partition Coefficient (Pow) at pH 7.4 0.01[3]

These values highlight the hydrophilic nature of cefquinome, a characteristic that influences its distribution and penetration through aqueous channels like porins.

Bacterial Cell Penetration

The efficacy of cefquinome, particularly against Gram-negative bacteria, is highly dependent on its ability to cross the formidable outer membrane barrier to reach its targets in the periplasmic space.

The Role of Porin Channels

The outer membrane of Gram-negative bacteria is rich in porin proteins, which form water-filled channels allowing the passage of small, hydrophilic molecules. The zwitterionic and hydrophilic nature of cefquinome facilitates its diffusion through these porin channels, such as OmpF and OmpC in Escherichia coli[5][6]. The net neutral charge of the zwitterionic form at physiological pH is thought to be advantageous for passage through the electrostatic potential within the porin lumen.

G Cefquinome_Ext Cefquinome (Extracellular) Outer_Membrane Outer_Membrane Cefquinome_Ext->Outer_Membrane:f1 Diffusion Cefquinome_Peri Cefquinome (Periplasmic) Inner_Membrane Inner_Membrane Cefquinome_Peri->Inner_Membrane:f1 Binding & Inhibition Cell_Lysis Cell Lysis Outer_Membrane:f1->Cefquinome_Peri Inner_Membrane:f1->Cell_Lysis Inhibition of Cell Wall Synthesis

Figure 2: Cefquinome penetration of a Gram-negative bacterial cell.
Interaction with Penicillin-Binding Proteins (PBPs)

G Cefquinome Cefquinome PBP Penicillin-Binding Protein (PBP) Cefquinome->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

Figure 3: Mechanism of PBP inhibition by cefquinome.

In Vitro Efficacy

The potent in vitro activity of cefquinome against a wide range of veterinary pathogens is well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefquinome against various Gram-positive and Gram-negative bacteria.

Table 1: MIC of Cefquinome Against Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus12[9]
Streptococcus agalactiae--[7]
Streptococcus suis0.060.25[1]

Table 2: MIC of Cefquinome Against Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli--[10][11]
Actinobacillus pleuropneumoniae--[12]
Pasteurella multocida--[2]

Experimental Protocols

This section provides an overview of the methodologies used to determine the key physicochemical and biological properties of this compound.

Determination of pKa and Zwitterionic Properties

Method: Capillary Zone Electrophoresis (CZE)

  • Principle: The electrophoretic mobility of cefquinome is measured across a range of pH values. The pKa can be determined by plotting the mobility against pH and fitting the data to the appropriate equation for a zwitterionic compound.

  • Procedure Outline:

    • Prepare a series of background electrolytes with varying pH values.

    • Inject a solution of this compound into the capillary.

    • Apply a voltage and measure the migration time of the analyte.

    • Calculate the electrophoretic mobility at each pH.

    • Plot mobility versus pH and determine the pKa values from the inflection points of the curve. A detailed protocol can be adapted from Behbood et al. (2017)[3].

Determination of Partition Coefficient (log P)

Method: Shake-Flask Method with HPLC or CZE quantification

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then measured to determine the partition coefficient.

  • Procedure Outline:

    • Saturate n-octanol with the aqueous buffer and vice versa.

    • Dissolve a known concentration of this compound in the aqueous phase.

    • Mix equal volumes of the cefquinome solution and n-octanol in a flask.

    • Shake the flask for a set period to allow for partitioning.

    • Centrifuge to separate the two phases.

    • Measure the concentration of cefquinome in both the aqueous and n-octanol phases using a validated analytical method like HPLC or CZE.

    • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. Log P is the logarithm of this value. A detailed protocol can be adapted from Behbood et al. (2017)[3].

Outer Membrane Permeability Assay

Method: Nitrocefin Hydrolysis Assay

  • Principle: This assay indirectly measures the permeability of the outer membrane to β-lactams by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamases. The rate of hydrolysis in intact cells is compared to that in cells with a permeabilized outer membrane.

  • Procedure Outline:

    • Grow bacterial cells to mid-log phase.

    • Divide the cell suspension into two aliquots. One aliquot is treated to permeabilize the outer membrane (e.g., with EDTA or by sonication).

    • Add nitrocefin to both intact and permeabilized cell suspensions.

    • Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.

    • The rate of hydrolysis in intact cells is limited by the permeability of the outer membrane, while the rate in permeabilized cells represents the maximum enzymatic activity. The permeability coefficient can be calculated from these rates. A detailed protocol is described by Angus et al. (1982).

PBP Binding Affinity Assay (IC50 Determination)

Method: Competitive Binding Assay with a Fluorescent Penicillin Derivative

  • Principle: The ability of a test β-lactam (e.g., cefquinome) to compete with a fluorescently labeled penicillin (e.g., Bocillin™ FL) for binding to PBPs is measured. The concentration of the test antibiotic that inhibits 50% of the fluorescent signal is the IC50 value.

  • Procedure Outline:

    • Prepare bacterial membrane fractions containing the PBPs.

    • Incubate the membrane fractions with varying concentrations of cefquinome.

    • Add a fixed concentration of Bocillin™ FL to the mixture and incubate to allow for binding to the remaining unoccupied PBPs.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin™ FL binding against the cefquinome concentration to determine the IC50 value. A detailed protocol can be found in the work by Kocaoglu and Carlson (2015)[13].

Conclusion

The zwitterionic nature of this compound is a pivotal feature that contributes significantly to its potent antibacterial activity. This property, in conjunction with its hydrophilicity, facilitates its entry into Gram-negative bacteria through porin channels. Once in the periplasm, its high affinity for essential penicillin-binding proteins leads to the disruption of cell wall synthesis and subsequent bacterial death. A thorough understanding of these molecular mechanisms and the experimental methodologies to characterize them is essential for the rational design and development of future antimicrobial agents. While specific quantitative data on the PBP binding affinities of cefquinome are not extensively reported, the available information on its physicochemical properties and in vitro efficacy underscores its importance as a valuable therapeutic agent in veterinary medicine. Further research to precisely quantify its interaction with a broader range of PBPs from various clinical isolates would provide a more complete understanding of its antibacterial profile.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cefquinome sulfate, a fourth-generation cephalosporin antibiotic used in veterinary medicine. Understanding the stability of this compound and the formation of its degradation byproducts is critical for ensuring its quality, safety, and efficacy. This document details the hydrolytic, oxidative, and photolytic degradation pathways, the resulting byproducts, and the experimental protocols for their analysis.

Core Degradation Pathways and Byproducts

This compound is susceptible to degradation under various stress conditions, including hydrolysis (in acidic and basic environments), oxidation, and photolysis.[1][2] The primary degradation pathways involve the opening of the β-lactam ring, isomerization, and other structural modifications.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, with the rate being highly dependent on pH and temperature.[3][4]

  • Alkaline Hydrolysis: this compound is particularly unstable in alkaline conditions.[1][2][4] The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions.[3][4] A proposed mechanism for alkaline hydrolysis involves the intramolecular attack of the enolate ion on the β-lactam ring, leading to its cleavage.[3] One of the major degradation products identified under alkaline conditions is the Δ³-isomer of cefquinome.[5]

  • Acidic Hydrolysis: The degradation of this compound in acidic media is generally slower than in alkaline conditions.[4]

Oxidative Degradation

This compound is highly susceptible to oxidation.[1][2] Exposure to oxidizing agents such as hydrogen peroxide leads to significant degradation.[1] While the precise chemical structures of all oxidative byproducts have not been fully elucidated in the reviewed literature, it is known that the thioether group in the cephalosporin structure is a common site for oxidation, potentially forming sulfoxides.

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause the degradation of this compound.[1][2][6] The main identified photolytic degradation products are the E-isomer and the Δ³-isomer of cefquinome.[5] Isomerization of the methoxyimino group from the active Z-form to the less active E-form is a common photodegradation pathway for cephalosporins containing this moiety.

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions.

Stress ConditionReagents and ConditionsDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl at 313 K for 90 minutes8.2 - 9.8[1]
pH 2.0 at 15°C for 120 hours~14[4]
Alkaline Hydrolysis 0.1 M NaOH at 313 K for 3.5 minutes75.0[1]
pH 9.0 at 15°C for 120 hours95.0[4]
Oxidative Degradation 3% H₂O₂ at room temperature for 20 minutes92.4[1]
Thermal Degradation Solid state at 373 K for 1 weekNot specified[1]
pH 6.8 at 37°C for 120 hours~46[4]
Photolytic Degradation Sunlight exposure for 48 hoursNot specified[1]
UV light for 24 hoursNot specified[6]

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and analyzing this compound and its byproducts are crucial for reproducible research.

Stability-Indicating HPLC Method

A common analytical technique for separating and quantifying this compound from its degradation products is High-Performance Liquid Chromatography (HPLC).[1][4][6]

  • Chromatographic Conditions:

    • Column: LiChroCART RP-18 (5 µm, 125 mm x 4 mm)[1] or InertSustain C18 (5 µm, 250 mm x 4.6 mm).[6]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v of acetonitrile and 0.02 M phosphate buffer at pH 7.0).[1]

    • Flow Rate: 1.0 mL/min.[1][6]

    • Detection: UV detector at 268 nm.[1]

    • Column Temperature: Maintained at 40°C.[6]

Forced Degradation (Stress Testing) Protocols

The following are detailed protocols for inducing the degradation of this compound under various stress conditions.

  • Acidic Hydrolysis:

    • Accurately weigh 5.0 mg of this compound.

    • Dissolve it in 25.0 mL of 0.1 M hydrochloric acid.

    • Keep the solution in a stoppered flask at 313 K.

    • Withdraw samples at specified time intervals.

    • Immediately cool the samples in an ice-water mixture to stop the degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.[1]

  • Alkaline Hydrolysis:

    • Accurately weigh 5.0 mg of this compound.

    • Dissolve it in 25.0 mL of 0.1 M sodium hydroxide.

    • Keep the solution in a stoppered flask at 313 K.

    • Withdraw samples at specified time intervals.

    • Immediately cool the samples in an ice-water mixture.

    • Analyze the samples by HPLC.[1]

  • Oxidative Degradation:

    • Accurately weigh 5.0 mg of this compound.

    • Dissolve it in 5.0 mL of the mobile phase.

    • Add 20.0 mL of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for a specified duration (e.g., 20 minutes).

    • Withdraw samples and immediately cool them in an ice-water mixture.

    • Analyze the samples by HPLC.[1]

  • Photolytic Degradation:

    • Accurately weigh 5.0 mg of this compound.

    • Expose the solid drug to sunlight for a specified duration (e.g., 48 hours).[1]

    • Alternatively, dissolve 10 mL of a 250 ppm solution of cefquinome and expose it to UV light for 24 hours.[6]

    • After exposure, dissolve and dilute the sample with the mobile phase to a suitable concentration.

    • Analyze the samples by HPLC.

  • Thermal Degradation (Solid State):

    • Accurately weigh 5.0 mg of this compound into a vial.

    • Place the vial in a heat chamber at 373 K with 0% relative humidity for a specified duration (e.g., 1 week).

    • After the specified time, remove the vial and allow it to cool to room temperature.

    • Dissolve the contents in the mobile phase and dilute to a suitable concentration.

    • Analyze the samples by HPLC.[1]

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows.

G Proposed Alkaline Hydrolysis Pathway of Cefquinome Cefquinome This compound Intermediate Enolate Intermediate Cefquinome->Intermediate OH⁻ BetaLactamOpening β-Lactam Ring Opening Intermediate->BetaLactamOpening Intramolecular Rearrangement DegradationProduct Δ³-Isomer and other Degradation Products BetaLactamOpening->DegradationProduct caption Proposed alkaline hydrolysis pathway of Cefquinome.

Caption: Proposed alkaline hydrolysis pathway of Cefquinome.

G General Photodegradation Pathway of Cefquinome Cefquinome This compound (Z-isomer) E_Isomer E-Isomer Cefquinome->E_Isomer UV Light (Isomerization) Delta3_Isomer Δ³-Isomer Cefquinome->Delta3_Isomer UV Light (Rearrangement) caption General photodegradation pathway of Cefquinome.

Caption: General photodegradation pathway of Cefquinome.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acidic Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Alkaline Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Photo Photolysis Photo->StressedSamples Thermal Thermal Thermal->StressedSamples SamplePrep Sample Preparation (this compound) SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidation SamplePrep->Photo SamplePrep->Thermal HPLC HPLC Analysis StressedSamples->HPLC Data Data Analysis (Quantification of Degradation) HPLC->Data caption Experimental workflow for forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cefquinome Residues in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefquinome residues in various animal tissues, including muscle, liver, kidney, and fat. The protocol provides a streamlined workflow from sample preparation to instrumental analysis, ensuring high throughput and accurate quantification. This method is crucial for monitoring compliance with Maximum Residue Limits (MRLs) and ensuring food safety.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity, widely used in veterinary medicine to treat bacterial infections in cattle and pigs.[1][2] The potential for drug residues to remain in edible tissues necessitates reliable and sensitive analytical methods to protect consumer health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Cefquinome in various food products of animal origin.[3][4][5][6][7] This document provides a detailed protocol for the extraction and quantification of Cefquinome in animal tissues using LC-MS/MS, a technique renowned for its selectivity and sensitivity.

Experimental Protocol

Sample Preparation and Extraction

This protocol outlines a generic procedure for muscle, liver, and kidney tissues, with a specific modification for fat tissue.

1.1. Homogenization:

  • Weigh 5.0 g (± 0.1 g) of minced and homogenized tissue into a 50 mL polypropylene centrifuge tube.

1.2. Extraction:

  • Add 10 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 10 mL of n-hexane to the sample.[8]

  • Homogenize the mixture using a high-speed probe for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect the lower acetonitrile layer.

  • Re-extract the tissue pellet with an additional 10 mL of the acetonitrile/formic acid/water solution and 10 mL of n-hexane.

  • Combine the acetonitrile extracts.

1.3. Modification for Fat Tissue:

  • For fat tissue, use 5.0 g of sample and perform the initial extraction with 20 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 20 mL of n-hexane.[8] The subsequent steps remain the same.

1.4. Extract Clean-up (Solid-Phase Extraction - SPE):

  • Condition a styrene-divinylbenzene copolymer cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.[8]

  • Load the combined acetonitrile extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water followed by 10 mL of acetonitrile/water (1:19, v/v).[8]

  • Elute the analyte with 10 mL of acetonitrile/water (1:4, v/v).[8]

  • Add 10 µL of formic acid to the eluate and bring the final volume to 10 mL with acetonitrile/water (1:4, v/v).[8]

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

  • Column: Zorbax Eclipse plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% (v/v) formic acid and 2mM ammonium formate in water.[1]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

2.2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Acquisition Mode: Selected Reaction Monitoring (SRM).[1]

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.

Data Presentation

Table 1: Maximum Residue Limits (MRLs) for Cefquinome in Animal Tissues [3]

AnimalTissueMaximum Residue Limit (µg/kg)
MammalMuscle50
MammalLiver100
MammalKidney200
MammalFat50
CattleMilk20
GoatMilk20

Table 2: LC-MS/MS Parameters for Cefquinome Analysis [1][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Cefquinome529.0134.0396.33025
Cefquinome-d7 (Internal Standard)536.4141.0-3025

Table 3: Method Performance Data (Typical Values)

ParameterResult
Linearity Range1 - 1000 ng/g
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)5 ng/g
Limit of Detection (LOD)2 ng/g
Recovery85 - 110%
Precision (RSD%)< 15%

Experimental Workflow and Diagrams

G Figure 1: LC-MS/MS Workflow for Cefquinome Analysis cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh 5g of Tissue Homogenize 2. Homogenize with Acetonitrile & n-Hexane Sample->Homogenize Centrifuge 3. Centrifuge Homogenize->Centrifuge Extract 4. Collect Acetonitrile Layer Centrifuge->Extract SPE_Condition 5. Condition SPE Cartridge SPE_Load 6. Load Extract Extract->SPE_Load SPE_Condition->SPE_Load SPE_Wash 7. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 8. Elute Cefquinome SPE_Wash->SPE_Elute LCMS 9. LC-MS/MS Analysis SPE_Elute->LCMS Quantify 10. Quantification LCMS->Quantify Report 11. Report Results Quantify->Report

Caption: Workflow for Cefquinome residue analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of Cefquinome residues in a variety of animal tissues. The sample preparation protocol is straightforward and effective, while the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This method can be readily implemented in regulatory and research laboratories to ensure compliance with food safety standards.

References

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic for veterinary use, exhibiting a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] The stability of a pharmaceutical product is a critical quality attribute, and it is essential to develop a validated stability-indicating assay method (SIAM) to monitor the drug's integrity in bulk form and in pharmaceutical formulations.[4][5] This document provides a detailed application note and protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in line with the International Conference on Harmonization (ICH) guidelines.[1]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method involves subjecting the drug substance to stress conditions like hydrolysis, oxidation, photolysis, and thermal degradation to generate potential degradation products.[1][6][7] The analytical method must then be able to resolve the API from these degradation products, proving its specificity.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies and the validation of the HPLC method for this compound analysis.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis 0.1 M HCl-313 KNot significant
Base Hydrolysis 0.1 M NaOH-313 KSignificant
Oxidative Degradation 3% H₂O₂20 minRoom TempSignificant
Thermal Degradation Solid State1 week373 KNot specified
Photolytic Degradation Sunlight48 h-Significant

Data compiled from multiple sources indicating significant degradation under basic, oxidative, and photolytic stress.[1][6][7]

Table 2: HPLC Method Validation Parameters for this compound Assay

ParameterResult
Linearity Range 0.03 - 0.1 mg/mL[1] / 20 - 160 µg/mL[2]
Correlation Coefficient (r²) 0.9963[1] / 0.9991[2]
Accuracy (% Recovery) 99.10 - 101.31%[1]
Precision (%RSD) < 2.0%[2]
Limit of Detection (LOD) 6.14 x 10⁻³ mg/mL[1] / 0.44 µg/mL[2]
Limit of Quantitation (LOQ) 18.61 x 10⁻³ mg/mL[1] / 1.34 µg/mL[2]
Specificity No interference from degradation products[1]
Robustness Method is robust to small variations in mobile phase composition, flow rate, pH, and temperature[1]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol describes the procedures for subjecting this compound to various stress conditions to induce degradation.

1.1. Acid Hydrolysis

  • Accurately weigh 5.0 mg of this compound.

  • Dissolve it in 25.0 mL of 0.1 M hydrochloric acid in a stoppered flask.[1]

  • Equilibrate the solution to 313 K.[1]

  • Withdraw samples at specified time intervals.

  • Immediately cool the samples in an ice-water mixture to halt the degradation process.[1]

  • Neutralize the samples with an appropriate volume of 0.1 M sodium hydroxide before HPLC analysis.

1.2. Base Hydrolysis

  • Accurately weigh 5.0 mg of this compound.

  • Dissolve it in 25.0 mL of 0.1 M sodium hydroxide in a stoppered flask.[1]

  • Equilibrate the solution to 313 K.[1]

  • Withdraw samples at specified time intervals.

  • Immediately cool the samples in an ice-water mixture.[1]

  • Neutralize the samples with an appropriate volume of 0.1 M hydrochloric acid before HPLC analysis.

1.3. Oxidative Degradation

  • Accurately weigh 5.0 mg of this compound.

  • Dissolve it in 5.0 mL of the mobile phase.[1]

  • Add 20.0 mL of a 3% hydrogen peroxide (H₂O₂) solution.[1]

  • Keep the solution at room temperature for 20 minutes.[1]

  • Withdraw samples and immediately cool them in an ice-water mixture.[1]

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.4. Thermal Degradation (Solid State)

  • Accurately weigh 5.0 mg of this compound into a vial.

  • Place the vial in a heat chamber at 373 K (RH = 0%) for one week.[1]

  • After one week, remove the vial and allow it to cool to room temperature.

  • Dissolve the contents in the mobile phase and dilute to a final volume of 25.0 mL for HPLC analysis.[1]

1.5. Photolytic Degradation

  • Accurately weigh 5.0 mg of this compound.

  • Expose the solid drug to sunlight for 48 hours.[1]

  • After exposure, dissolve the sample in the mobile phase and dilute to a final volume of 25.0 mL for HPLC analysis.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol details the chromatographic conditions for the analysis of this compound and its degradation products.

2.1. Equipment and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.[1]

  • LiChroCART RP-18 column (125 mm x 4 mm, 5 µm particle size) or equivalent.[1]

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Dipotassium hydrogen phosphate or Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • High-purity water.

2.2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 268 nm.[1]

  • Injection Volume: 50 µL.[1]

  • Column Temperature: Ambient.

2.3. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 7.0): Dissolve an appropriate amount of dipotassium hydrogen phosphate or potassium dihydrogen phosphate in high-purity water to make a 0.02 M solution. Adjust the pH to 7.0 using orthophosphoric acid or a suitable base.

  • Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh about 50 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1] Further dilutions can be made to prepare working standard solutions.

  • Sample Solution: Prepare the sample solutions from the forced degradation studies by diluting them with the mobile phase to a concentration within the linearity range of the method.

2.4. System Suitability

  • Before sample analysis, perform system suitability tests by injecting the standard solution multiple times.

  • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).

2.5. Analysis Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solutions from the forced degradation studies.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent drug.

Protocol 3: Method Validation

This protocol outlines the steps for validating the stability-indicating HPLC method as per ICH guidelines.

3.1. Specificity

  • Analyze the chromatograms of the stressed samples.

  • The method is considered specific if the this compound peak is well-resolved from all degradation product peaks.

  • Peak purity analysis should be performed to confirm that the analyte peak is free from co-eluting impurities. The peak purity values should be greater than 98.5%.[1]

3.2. Linearity

  • Prepare a series of at least five concentrations of this compound standard solution over the range of 50-150% of the assay concentration.[1]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • The method is linear if the correlation coefficient (r) is ≥ 0.995.[1]

3.3. Accuracy

  • Perform a recovery study by spiking a placebo or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1]

  • The accuracy is expressed as the percentage recovery. The recovery values should be within 98-102%.[1]

3.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.[1]

  • Intermediate Precision (Inter-day Precision): Analyze the samples on different days, by different analysts, or using different equipment.

  • The precision is expressed as the %RSD, which should be ≤ 2%.

3.5. Robustness

  • Evaluate the effect of small, deliberate variations in the method parameters on the results.

  • Parameters to vary include:

    • Mobile phase composition (e.g., ± 5% acetonitrile).[1]

    • Mobile phase pH (e.g., ± 0.2 units).[1]

    • Flow rate (e.g., ± 0.2 mL/min).[1]

    • Column temperature (e.g., ± 5°C).[1]

    • Detection wavelength (e.g., ± 2 nm).[1]

  • The method is robust if the results remain unaffected by these small changes.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio method.

Visualizations

G cluster_0 Experimental Workflow for Stability-Indicating Assay Development A Forced Degradation Studies B HPLC Method Development A->B Generate Degradation Products C Method Validation B->C Optimize Separation D Stability Sample Analysis C->D Validate Method G cluster_1 Forced Degradation Process start This compound (API) stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress degradation Degradation Products + Intact API stress->degradation analysis HPLC Analysis degradation->analysis G cluster_2 Potential Degradation Pathway of Cefquinome cefquinome Cefquinome β-lactam ring hydrolysis Hydrolysis cefquinome->hydrolysis Base/Acid Catalyzed degraded Degradation Product Cleaved β-lactam ring hydrolysis->degraded

References

Application Notes and Protocols for Studying the Pharmacokinetics of Cefquinome Sulfate in Porcine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] In swine, it is indicated for the treatment of respiratory diseases caused by pathogens such as Pasteurella multocida, Haemophilus parasuis, Actinobacillus pleuropneumoniae, and Streptococcus suis, as well as Mastitis-Metritis-Agalactia (MMA) syndrome.[3][4][5] Understanding the pharmacokinetic profile of Cefquinome in pigs is crucial for optimizing dosage regimens to ensure efficacy while minimizing the risk of antibiotic resistance and ensuring food safety.[6] Porcine models are essential for these studies due to their physiological and anatomical similarities to humans and their direct relevance to veterinary medicine.

These application notes provide a comprehensive overview of the methodologies and data related to studying the pharmacokinetics of this compound in porcine models.

Data Presentation: Pharmacokinetic Parameters of Cefquinome in Pigs

The following tables summarize key pharmacokinetic parameters of Cefquinome following intramuscular (IM) and intravenous (IV) administration in pigs, as reported in various studies.

Table 1: Pharmacokinetic Parameters of Cefquinome in Pigs Following Intramuscular (IM) Administration

ParameterValuePig TypeDosage (mg/kg)Source
Cmax (µg/mL) ~5Pigs/Piglets2[7]
4.01 ± 0.57Piglets2[8]
Tmax (h) 0.25 - 1Pigs/Piglets2[7]
Half-life (t½) (h) ~9Pigs/Piglets2[7]
4.36 ± 2.35Piglets2[8]
Bioavailability (%) 75 - 90GeneralNot Specified[2]
95.13 ± 9.93Piglets2[8]

Table 2: Pharmacokinetic Parameters of Cefquinome in Pigs Following Intravenous (IV) Administration

ParameterValuePig TypeDosage (mg/kg)Source
Distribution Half-life (t½α) (h) 0.27 ± 0.21Piglets2[8]
Elimination Half-life (t½β) (h) 1.85 ± 1.11Piglets2[8]
Total Body Clearance (L/kg·h) 0.26 ± 0.08Piglets2[8]
Area Under the Curve (AUC) (µg·h/mL) 8.07 ± 1.91Piglets2[8]
Volume of Distribution at Steady State (Vss) (L/kg) 0.46 ± 0.10Piglets2[8]

Experimental Protocols

Animal Model and Husbandry
  • Species/Breed: Domestic pigs (Sus scrofa domesticus) of a specific breed (e.g., Large White, Landrace) should be used. The health status of the animals must be confirmed by a veterinarian.

  • Age/Weight: The age and weight of the pigs should be uniform to minimize variability in pharmacokinetic parameters. For instance, studies have utilized piglets and pigs with body weights around 25 kg.[6]

  • Acclimatization: Animals should be acclimatized to the housing conditions for a period of at least one week prior to the experiment.

  • Housing: Pigs should be housed in individual or group pens with ad libitum access to feed and water, under controlled environmental conditions (temperature, humidity, and light-dark cycle).

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration
  • Drug Formulation: this compound is typically available as a suspension for injection (e.g., 2.5% w/v).[7]

  • Dosage Calculation: The dosage should be calculated based on the body weight of each individual pig. A common dosage for respiratory disease in pigs is 2 mg of Cefquinome per kg of body weight.[4][9]

  • Administration Route:

    • Intramuscular (IM): Administer the calculated dose deep into the neck muscles using an appropriate gauge needle.[7][10] To ensure accurate dosing, the body weight should be determined as precisely as possible.[7] It is advisable to use different injection sites for subsequent injections.[7]

    • Intravenous (IV): For IV administration, a catheter can be placed in a suitable vein, such as the ear vein, to facilitate drug administration and blood sampling.

Blood Sample Collection
  • Sampling Sites: Blood samples can be collected from the marginal ear vein or the cranial vena cava.[11] For multiple sampling, the ear vein is often preferred.[11]

  • Sampling Time Points: A sufficient number of blood samples should be collected at appropriate time points to adequately describe the plasma concentration-time curve. For example, samples can be collected at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

  • Sample Collection Procedure:

    • Restrain the pig using an appropriate method. For ear vein sampling, the pig can be held or restrained in a sling.[11]

    • Aseptically prepare the sampling site.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).[1]

    • Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.

    • Place the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.[1]

    • Carefully collect the supernatant (plasma) and transfer it to labeled cryotubes.

    • Store the plasma samples at -20°C or lower until analysis.[1][6]

Analytical Methodology for Cefquinome Quantification

The concentration of Cefquinome in plasma samples is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[8][10][12]

Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Plasma):

    • A simple deproteinization step can be used. For determining total plasma concentration, deproteinization with acetonitrile followed by a back-extraction with dichloromethane is effective.[12]

    • Cefadroxil can be used as an internal standard.[12]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[13]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.005% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[12][13]

    • Flow Rate: A flow rate of around 1 mL/min is often employed.[13]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[12]

    • Detection: Monitor the specific precursor and product ion transitions for Cefquinome and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of Cefquinome in blank porcine plasma.

    • The concentration of Cefquinome in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The linear range for plasma can be from 5 to 2500 ng/mL.[12]

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Selection Animal Selection (Healthy Pigs, Uniform Weight) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Ethical_Approval Ethical Approval (IACUC) Acclimatization->Ethical_Approval Dosing This compound Administration (IM/IV) Ethical_Approval->Dosing Blood_Sampling Serial Blood Sampling (e.g., Ear Vein) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Storage Sample Storage (-20°C or lower) Plasma_Processing->Sample_Storage Sample_Analysis Sample Analysis (LC-MS/MS or HPLC) Sample_Storage->Sample_Analysis Data_Acquisition Data Acquisition (Concentration vs. Time) Sample_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for pharmacokinetic studies of this compound in porcine models.

Cefquinome_Action Cefquinome This compound PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to Bacterial_Cell_Wall Bacterial Cell Wall Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Wall_Synthesis->Bacterial_Cell_Wall Builds Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Cefquinome leading to bacterial cell lysis.

References

Standard Operating Procedure for Intramammary Administration of Cefquinome in Cows: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical therapeutic agent in veterinary medicine.[1] Its primary application in dairy cattle is the treatment of clinical and subclinical mastitis, an inflammatory condition of the mammary gland that is a major cause of economic loss in the dairy industry.[1][2] Cefquinome's efficacy stems from its high resistance to β-lactamase enzymes and its ability to penetrate bacterial cell walls.[1][3]

These application notes provide a comprehensive standard operating procedure for the intramammary administration of Cefquinome in cows, including detailed protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data for the intramammary administration of Cefquinome in lactating dairy cows.

Table 1: Dosing and Withdrawal Periods

ParameterValueReference
Standard Intramammary Dose75 mg of Cefquinome per infected quarter[4]
Administration FrequencyEvery 12 hours for 3 successive milkings[4]
Milk Withdrawal Period84 hours (7 milkings if milked twice daily)[4]
Meat and Offal Withdrawal Period2 days[4]
Maximum Residue Limit (MRL) in Milk20 µg/kg[5]

Table 2: Efficacy of Cefquinome in Treating Bovine Mastitis

Mastitis TypeTreatment RegimenBacteriological Cure RateClinical Cure RateReference
Subclinical Mastitis75 mg/quarter, 3 times at 16-h intervals84.61%-[6]
Subclinical Mastitis75 mg/quarter, 6 times at 16-h intervals91.37%-[6]
Clinical Mastitis (experimentally induced)75 mg/quarter, 3 times at 12-h intervalsSignificantly higher than controlSignificantly improved[7]
Clinical Mastitis (field study)Combined intramammary and systemic therapy69.4% (acute), 71.2% (chronic)94.4% (acute), 67.1% (chronic)[8]

Table 3: Pharmacokinetic Parameters of Intramammary Cefquinome (75 mg/gland)

ParameterValue (Mean ± SD)Reference
Cmax (Peak Concentration)51786.35 ± 11948.4 ng/mL[3][9]
T1/2 (Half-life)5.69 ± 0.62 hours[3][9]
AUClast (Area Under the Curve)300558.57 ± 25052.78 ng*h/mL[3][9]

Experimental Protocols

Diagnosis of Mastitis

A preliminary diagnosis of mastitis is essential before the administration of Cefquinome.

3.1.1 California Mastitis Test (CMT)

The CMT is a simple and rapid test to estimate the somatic cell count (SCC) in milk, which is an indicator of mammary gland inflammation.

  • Materials: CMT paddle, CMT reagent.

  • Procedure:

    • Discard the first few streams of milk from each quarter.

    • Dispense approximately 2 mL of milk from each quarter into the corresponding cup of the CMT paddle.

    • Add an equal amount of CMT reagent to each cup.

    • Gently rotate the paddle in a circular motion to mix the milk and reagent.

    • Observe the reaction within 10-15 seconds. The formation of a gel indicates a positive result, with the thickness of the gel corresponding to the severity of the inflammation.

Aseptic Intramammary Infusion Protocol

Proper aseptic technique is crucial to prevent the introduction of new pathogens into the mammary gland during treatment.[10][11]

  • Materials: Disposable gloves, pre-milking teat disinfectant, individual paper towels, alcohol swabs (70% alcohol), Cefquinome intramammary syringes, post-milking teat dip.[12][13]

  • Procedure:

    • Ensure the cow is properly restrained in a clean environment.[11]

    • Wear clean, disposable gloves.[13]

    • Completely milk out the affected quarter(s).[12]

    • Apply a pre-milking teat disinfectant to the teats, ensuring complete coverage, and allow for a 30-second contact time.[4]

    • Dry the teats thoroughly with individual paper towels.[4]

    • Scrub the teat end of the affected quarter with an alcohol swab until the swab remains clean.[7]

    • Remove the cap from the nozzle of the Cefquinome intramammary syringe, being careful not to contaminate the tip.[7]

    • Gently and partially insert the tip of the syringe into the teat canal.[7][12]

    • Slowly infuse the entire contents of the syringe into the quarter.[12]

    • Do not massage the teat or udder after infusion.[4]

    • Apply a post-milking teat dip to all teats of the treated cow.[7]

    • Clearly identify the treated cow to ensure milk is discarded for the appropriate withdrawal period.[11]

Milk Sample Collection for Analysis

For research and diagnostic purposes, milk samples must be collected aseptically to prevent contamination.

  • Materials: Sterile sample vials, disposable gloves, pre-milking teat disinfectant, individual paper towels, alcohol swabs.

  • Procedure:

    • Follow steps 2-6 of the Aseptic Intramammary Infusion Protocol (Section 3.2).

    • Remove the cap from the sterile sample vial, being careful not to touch the inner surface.

    • Hold the vial at a 45-degree angle to the teat to minimize airborne contamination.

    • Collect a representative milk sample into the vial.

    • Securely cap the vial immediately.

    • Label the vial with the cow's identification, quarter, date, and time of collection.

    • Store the sample appropriately (e.g., refrigeration or freezing) until analysis.

Determination of Cefquinome Concentration in Milk by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for quantifying antibiotic residues in milk.[3][9]

  • Sample Preparation (general overview):

    • Thaw frozen milk samples at room temperature.

    • Centrifuge the milk sample to separate the fat layer.

    • Precipitate proteins from the skimmed milk using a suitable agent (e.g., trichloroacetic acid or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm).

    • The filtered sample is then ready for injection into the UPLC-MS/MS system.

  • Instrumentation and Analysis (representative parameters):

    • UPLC System: Equipped with a suitable column (e.g., C18).

    • Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile).

    • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Cefquinome.

    • Quantification: Based on a calibration curve prepared with known concentrations of Cefquinome standards in a milk matrix.

Visualizations

Mechanism of Action of Cefquinome

The following diagram illustrates the signaling pathway of Cefquinome's bactericidal action through the inhibition of bacterial cell wall synthesis. Cefquinome, a β-lactam antibiotic, targets and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[6][9][14] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.

G cluster_bacterium Bacterial Cell cefquinome Cefquinome porin Porin Channel (Outer Membrane) cefquinome->porin Penetration pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) porin->pbp Binding pbp->inhibition peptidoglycan_synthesis Peptidoglycan Cross-linking cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall cell_lysis Cell Lysis inhibition->peptidoglycan_synthesis Inhibition inhibition->cell_lysis Leads to

Caption: Mechanism of Cefquinome action.

Experimental Workflow for Intramammary Cefquinome Administration

This diagram outlines the logical workflow for the intramammary administration of Cefquinome, from the initial diagnosis of mastitis to post-treatment monitoring.

G start Suspected Mastitis Case diagnosis Diagnosis (e.g., CMT, Clinical Signs) start->diagnosis sampling Aseptic Milk Sampling (Optional, for culture) diagnosis->sampling treatment_decision Treatment Decision diagnosis->treatment_decision sampling->treatment_decision administer_cefquinome Intramammary Administration of Cefquinome (Aseptic Technique) treatment_decision->administer_cefquinome Positive Diagnosis no_treatment No Treatment / Alternative treatment_decision->no_treatment Negative/Other monitoring Post-Treatment Monitoring (Clinical Observation) administer_cefquinome->monitoring withdrawal Adherence to Withdrawal Periods monitoring->withdrawal end Return to Milking Herd withdrawal->end

Caption: Workflow for Cefquinome administration.

References

Application Note and Protocol for the Colorimetric Determination of Cefquinome Sulphate in Bulk Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome sulphate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, developed exclusively for veterinary use.[1][2][3] It is employed in the treatment of various bacterial infections in livestock.[2] The chemical instability of the β-lactam ring in cefquinome necessitates accurate and reliable analytical methods for its quantification in bulk powder and pharmaceutical formulations to ensure quality and efficacy.[1][4] This document provides detailed protocols for two distinct colorimetric methods for the determination of Cefquinome sulphate: a differential spectrophotometric method and a method based on reaction with ammonium molybdate.

Method 1: Differential Spectrophotometric Method

This method is based on measuring the first derivative of the difference in absorbance of Cefquinome sulphate in alkaline and neutral aqueous solutions.[5][6] This approach enhances specificity by nullifying interference from excipients or impurities.[5][6][7] The bathochromic shift observed in the UV spectrum of Cefquinome sulphate upon changing the pH from neutral to alkaline forms the basis of this quantitative analysis.[5]

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax)289 nm (for ΔD1)[5]
Linearity Range4-20 µg/mL[5][6]
Limit of Detection (LOD)1.5 µg/mL[5][6]
Limit of Quantification (LOQ)4.8 µg/mL[5][6]
Correlation Coefficient (r²)≥ 0.9987[5]
Experimental Protocol

1. Reagents and Materials:

  • Cefquinome sulphate reference standard

  • Sodium hydroxide (NaOH), 0.1N solution

  • Distilled water

  • UV-Vis Spectrophotometer capable of derivative measurements

2. Preparation of Standard Stock Solution (Solution A):

  • Accurately weigh and dissolve an appropriate amount of Cefquinome sulphate reference standard in distilled water to prepare a stock solution of 0.1% (w/v).

  • Dilute 1 mL of this stock solution to 25 mL with distilled water to obtain a standard solution of 40 µg/mL (Solution A).[5]

3. Preparation of Calibration Standards:

  • Accurately transfer different volumes (e.g., 1, 2, 3, 4, and 5 mL) of Solution A into a series of stoppered glass tubes.[5]

  • These will correspond to concentrations of 4, 8, 12, 16, and 20 µg/mL after the final dilution step in the procedure.

4. Sample Preparation (from bulk powder):

  • Prepare a sample solution (Solution B) with a target concentration of 40 µg/mL in the same manner as the standard stock solution.[5]

5. Analytical Procedure:

  • For each calibration standard and the sample solution, prepare two sets of solutions: one in a neutral medium (distilled water) and one in an alkaline medium (0.1N NaOH).

  • Measure the first derivative spectrum (ΔD1) of the alkaline solutions against the corresponding neutral aqueous solutions as blanks.[5][6]

  • Record the absorbance value at 289 nm.[5]

  • Construct a calibration curve by plotting the ΔD1 values against the corresponding concentrations of Cefquinome sulphate.

  • Determine the concentration of Cefquinome sulphate in the sample solution from the calibration curve.

Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Analysis A Prepare 0.1% Cefquinome Sulphate Stock Solution B Dilute to 40 µg/mL Working Solution (A) A->B D Prepare Bulk Powder Sample Solution (B) A->D C Prepare Calibration Standards (4-20 µg/mL) B->C E Prepare Neutral (Water) and Alkaline (0.1N NaOH) Solutions for each Standard/Sample C->E D->E F Measure First Derivative Spectrum (ΔD1) of Alkaline vs. Neutral at 289 nm E->F G Construct Calibration Curve (ΔD1 vs. Concentration) F->G H Determine Sample Concentration G->H

Caption: Workflow for the differential spectrophotometric determination of Cefquinome sulphate.

Method 2: Colorimetric Method using Ammonium Molybdate

This method is based on the oxidation of Cefquinome sulphate by ammonium molybdate in an acidic medium, resulting in the formation of a colored product that can be quantified spectrophotometrically.[8][9] Two variations of this method are presented, yielding either a green or a blue colored product.[8][9][10]

Quantitative Data Summary
ParameterMethod I (Green Product)Method II (Blue Product)Reference
Wavelength (λmax)409 nm673 nm[8][9]
Linearity Range16-80 µg/mL40-80 µg/mL[8][9][10]
Limit of Detection (LOD)5.7 µg/mL4.25 µg/mL[8][9][10]
Limit of Quantification (LOQ)18.9 µg/mL14.2 µg/mL[8][9][10]
Correlation Coefficient (r²)≥ 0.999≥ 0.999[8][9][10]
Recovery100.30% ± 0.59-[8][9]
Experimental Protocol

1. Reagents and Materials:

  • Cefquinome sulphate reference standard

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Sulphuric acid (H₂SO₄), concentrated (98%)

  • Distilled water

  • Visible Spectrophotometer

  • Boiling water bath

2. Preparation of Reagents:

  • Ammonium Molybdate Solution (Mo-1, 2% m/v): Dissolve 0.5 g of ammonium molybdate in 25 mL of distilled water. Prepare freshly.[9]

  • Ammonium Molybdate Solution (Mo-2, 10% m/v): Dissolve 2.5 g of ammonium molybdate in 25 mL of 50% v/v H₂SO₄. Prepare freshly.[9]

  • Sulphuric Acid (9M for Method I): Prepare by appropriate dilution of concentrated H₂SO₄.[9]

  • Sulphuric Acid (7M for Method II): Prepare by appropriate dilution of concentrated H₂SO₄.[9]

3. Preparation of Standard Stock Solution (Solution A):

  • Prepare a standard stock solution of Cefquinome sulphate in distilled water. The concentration should be suitable to prepare the calibration standards (e.g., 800 µg/mL).

4. Analytical Procedure:

Method I (Green Product):

  • Accurately transfer different volumes of the standard stock solution into a series of stoppered glass tubes to obtain final concentrations in the range of 16-80 µg/mL.[9]

  • Add 1 mL of 2% ammonium molybdate solution (Mo-1) to each tube.[9]

  • Add 3 mL of 9M H₂SO₄ to each tube.[9]

  • Heat the tubes in a boiling water bath for 30 minutes.[9]

  • Cool the tubes to room temperature and complete the volume to 5 mL with distilled water.[9]

  • Prepare a blank solution in the same manner using distilled water instead of the Cefquinome sulphate solution.[9]

  • Measure the absorbance at 409 nm against the blank.[8][9]

  • Construct a calibration curve and determine the concentration of the sample.

Method II (Blue Product):

  • Accurately transfer different volumes of the standard stock solution into a series of stoppered glass tubes to obtain final concentrations in the range of 40-80 µg/mL.[9]

  • Add 1 mL of 10% ammonium molybdate solution (Mo-2) to each tube.

  • Add 3 mL of 7M H₂SO₄ to each tube.[9]

  • Heat the tubes in a boiling water bath for 15 minutes.[9]

  • Cool the tubes to room temperature and complete the volume to 5 mL with distilled water.[9]

  • Prepare a blank solution in the same manner using distilled water instead of the Cefquinome sulphate solution.[9]

  • Measure the absorbance at 673 nm against the blank.[8][9]

  • Construct a calibration curve and determine the concentration of the sample.

Workflow Diagram

G cluster_prep Preparation cluster_methods Reaction and Measurement cluster_method1 Method I (Green Product) cluster_method2 Method II (Blue Product) A Prepare Cefquinome Sulphate Standard Solutions C1 Add 1 mL Mo-1 (2%) and 3 mL 9M H₂SO₄ A->C1 C2 Add 1 mL Mo-2 (10%) and 3 mL 7M H₂SO₄ A->C2 B Prepare Ammonium Molybdate and H₂SO₄ Reagents B->C1 B->C2 D1 Heat at 100°C for 30 min C1->D1 E1 Cool and Dilute to 5 mL D1->E1 F1 Measure Absorbance at 409 nm E1->F1 D2 Heat at 100°C for 15 min C2->D2 E2 Cool and Dilute to 5 mL D2->E2 F2 Measure Absorbance at 673 nm E2->F2

References

Application Note: Measuring Unbound Cefquinome in Lung Interstitial Fluid Using Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use, exhibiting a broad spectrum of activity against Gram-positive and Gram-negative bacteria responsible for respiratory diseases in animals like pigs and cattle.[1][2] For antibiotics such as Cefquinome, the concentration of the unbound (free) drug in the interstitial fluid (ISF) at the site of infection is the pharmacologically active fraction that determines its efficacy.[3][4] Pulmonary infections occur primarily within the lung ISF.[3][5] Therefore, accurately measuring free Cefquinome concentrations in the lung is crucial for optimizing dosage regimens and ensuring therapeutic success.[2][3]

Microdialysis is a minimally invasive sampling technique that allows for the direct measurement of unbound drug concentrations in the ISF of various tissues, including the lung.[3][6][7] This technique provides dynamic time-concentration profiles from a single subject, offering a distinct advantage over terminal methods like tissue homogenization or methods like bronchoalveolar lavage, which may not accurately reflect interstitial concentrations.[7] This application note provides a detailed protocol for using in vivo lung microdialysis to measure Cefquinome concentrations in the lung ISF of a porcine model, based on established pharmacokinetic/pharmacodynamic (PK/PD) studies.[3][8]

Experimental Protocols

This section details the methodology for quantifying unbound Cefquinome in lung interstitial fluid using microdialysis in a porcine model.

Materials and Reagents
  • Cefquinome Sulfate standard (analytical grade)

  • Microdialysis probes (e.g., CMA 20 or similar, with a high molecular weight cut-off membrane)

  • Microdialysis pump and fraction collector

  • Perfusion solution: Ringer's solution or sterile physiological saline

  • Anesthetics (e.g., Zoletil, isoflurane) for surgical procedures

  • Surgical instruments for thoracotomy

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detector

  • Chemicals for mobile phase (e.g., acetonitrile, formic acid, phosphate buffer)[1][9][10][11]

  • Ultrapure water

Microdialysis Probe Calibration (In Vitro Recovery)

Probe calibration is essential to determine the relationship between the concentration in the dialysate and the actual concentration in the ISF. This is achieved by calculating the probe's relative recovery (RR).

  • Setup: Place the microdialysis probe in a beaker containing a known concentration of Cefquinome (e.g., 50, 100, and 500 ng/mL) in Ringer's solution, maintained at 37°C.[3]

  • Perfusion: Perfuse the probe with drug-free Ringer's solution at various flow rates (e.g., 0.5, 1.0, 1.5, and 2.0 µL/min).[3]

  • Sampling: Collect the dialysate after an equilibration period and measure the Cefquinome concentration (Cdial).

  • Calculation (Dialysis Method): Calculate the RR using the formula: RRdialysis (%) = (Cdial / Cext) * 100 where Cext is the external Cefquinome concentration.[3]

  • Retrodialysis Method: Perform the reverse experiment by perfusing the probe with a known concentration of Cefquinome (Cperf) and placing it in a drug-free solution. Measure the concentration remaining in the dialysate (Cdial). This method is often used for in vivo recovery determination.[3]

  • Calculation (Retrodialysis Method): Calculate the RR using the formula: RRretrodialysis (%) = ((Cperf - Cdial) / Cperf) * 100 The consistency between dialysis and retrodialysis methods indicates that retrodialysis is suitable for determining in vivo recovery.[12]

Animal Model and Surgical Procedure
  • Animal Selection: Use healthy pigs of appropriate weight and age for the study. Acclimatize the animals before the experiment.

  • Anesthesia: Anesthetize the animals following a validated protocol to ensure sedation and analgesia throughout the surgical procedure.

  • Surgical Implantation:

    • Perform a thoracotomy to expose the lung.

    • Carefully insert the microdialysis probe directly into the lung parenchyma.[6]

    • Secure the probe and exteriorize the inlet and outlet tubing.

    • Close the thoracic cavity and allow the animal to stabilize. An intercostal catheter may be placed.[13]

Drug Administration and Sample Collection
  • Equilibration: Connect the implanted probe to the microdialysis pump and perfuse with Ringer's solution at a fixed flow rate (e.g., 1.5 µL/min) for at least 45-60 minutes to allow the tissue to equilibrate.[3]

  • Drug Administration: Administer Cefquinome via intramuscular (IM) injection at the desired dose (e.g., 2 mg/kg).[2]

  • Dialysate Collection: Collect lung dialysate samples into sealed vials at predetermined intervals (e.g., 0, 15, 30, 45, 60, 120, 240, 360, 480, 720, and 1440 minutes).[3]

  • Blood Sampling: Collect parallel blood samples to determine plasma pharmacokinetics.

  • Sample Storage: Store all dialysate and plasma samples at -80°C until analysis.[3]

Sample Analysis (HPLC)
  • Sample Preparation: Lung dialysate samples can often be analyzed with minimal preparation. A simple dilution with ultrapure water (e.g., 20 µL sample mixed with 80 µL water) may be sufficient.[3] For plasma samples, protein precipitation with methanol or acetonitrile is required.[10]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic buffer (e.g., 0.1% formic acid or trifluoroacetic acid, or a phosphate buffer).[1][9][10]

    • Flow Rate: Typically 0.8-1.0 mL/min.[1][10]

    • Detection: UV detector set at approximately 265-268 nm.[1][14]

  • Quantification: Create a standard curve using known concentrations of Cefquinome in Ringer's solution for dialysate samples and in blank plasma for plasma samples.[3] The linear range should cover the expected concentrations (e.g., 2 to 500 ng/mL for dialysate).[3]

Data Analysis
  • Calculate Unbound ISF Concentration: Correct the measured dialysate concentration (Cdial) for the in vivo probe recovery (RRin vivo) to determine the actual interstitial fluid concentration (CISF). CISF = Cdial / RRin vivo

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters for both lung ISF and plasma, including:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • T1/2: Elimination half-life.

    • Lung Penetration Ratio: Calculated as AUCLung ISF / AUCPlasma.

Data Presentation

The following tables summarize representative pharmacokinetic data for unbound Cefquinome in lung interstitial fluid (ISF) following intramuscular administration in pigs.

Table 1: Pharmacokinetic Parameters of Unbound Cefquinome in Lung ISF of Infected Pigs at Different Doses. [3][8]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)T1/2 (h)
0.125 0.21 ± 0.051.00 ± 0.000.73 ± 0.121.69 ± 0.38
0.25 0.44 ± 0.081.00 ± 0.001.63 ± 0.271.94 ± 0.21
0.5 0.98 ± 0.151.13 ± 0.254.09 ± 0.632.11 ± 0.29
1.0 1.95 ± 0.311.19 ± 0.138.15 ± 1.122.25 ± 0.36
2.0 3.85 ± 0.591.25 ± 0.0016.51 ± 2.542.38 ± 0.41
4.0 7.51 ± 1.181.31 ± 0.2233.18 ± 5.172.45 ± 0.33
Data are presented as mean ± standard deviation.

Table 2: Comparison of Unbound Cefquinome Pharmacokinetics in Lung ISF vs. Plasma. [2]

ParameterLung ISFPlasmaLung ISF / Plasma Ratio
Dose 2 mg/kg IM2 mg/kg IM-
Cmax (µg/mL) 2.48 ± 0.46~4.01~0.62
Tmax (h) 1.25~0.32-
AUC (µg·h/mL) 8.40 ± 1.629.77 ± 0.630.86
T1/2 (h) 1.34 ± 0.38~1.34-
Plasma data are representative values from literature for comparison.[2][4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization & Anesthesia B Surgical Implantation of Microdialysis Probe into Lung Parenchyma A->B C System Equilibration (45-60 min) B->C D IM Administration of Cefquinome C->D E Collect Lung Dialysate & Blood Samples (0-24h) D->E F Sample Preparation (Dilution / Precipitation) E->F G HPLC-UV or LC-MS/MS Quantification F->G H Pharmacokinetic Data Analysis G->H

Microdialysis_Principle Pump Micro-injection Pump Perfusate Perfusate (Drug-Free) Perfusate_In Perfusate_In Pump->Perfusate_In In Collector Fraction Collector Dialysate Dialysate (Contains Drug) Membrane Membrane Dialysate_Out Dialysate_Out Dialysate_Out->Collector Out ISF ISF ISF->Membrane Diffusion Gradient

Data_Analysis_Pipeline A Raw Dialysate Concentration Data (C_dial) C Calculate True ISF Concentration: C_ISF = C_dial / RR A->C B Probe Relative Recovery (RR) (from calibration) B->C D Concentration vs. Time Profile for Lung ISF C->D F Non-Compartmental Pharmacokinetic Analysis D->F E Concentration vs. Time Profile for Plasma E->F G PK Parameters (Cmax, Tmax, AUC, T1/2) Lung Penetration Ratio F->G

References

Application Note: Predicting Cefquinome Sulfate Tissue Distribution Using a Physiologically Based Pharmacokinetic (PBPK) Model

Author: BenchChem Technical Support Team. Date: December 2025

AN-PBPK-CEQ-001

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Understanding the distribution of Cefquinome in various tissues is crucial for optimizing dosage regimens to ensure efficacy at the site of infection while minimizing the risk of drug residues in edible tissues.[1] Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug by integrating its physicochemical properties with the physiological and anatomical characteristics of the target species.[3] This application note provides a comprehensive overview and detailed protocols for developing a PBPK model to predict the tissue distribution of Cefquinome sulfate in swine, a key target species.

PBPK Model Parameterization: Data Requirements

The development of a robust PBPK model requires accurate input parameters. These are broadly categorized into drug-specific, and system-specific (physiological) parameters. This section outlines the key drug-specific parameters for this compound.

Table 1: Physicochemical and In Vitro Parameters for this compound

ParameterValueSource / Method
Molecular Weight 528.6 g/mol Public databases
pKa 2.5 (acidic), 9.2 (basic)Literature
LogP (Octanol:Water) -1.5 to -2.0Literature / Protocol 1
Plasma Protein Binding (fu) 15-20% (pig plasma)Protocol 2[2]
Blood:Plasma Ratio ~1Assumption based on low protein binding
Intrinsic Clearance (CLint) Low (primarily renal excretion)Literature

Table 2: In Vivo Pharmacokinetic Parameters of Cefquinome in Pigs (2 mg/kg IM Dose)

ParameterValue (Mean ± SD)Source
Cmax (Peak Plasma Conc.) 4.62 ± 0.31 µg/mL[4][5]
Tmax (Time to Peak Conc.) 0.38 ± 0.14 hr[4][5]
AUC (Area Under the Curve) 21.37 µg·h/mL[6]
Elimination Half-life (t1/2) 2.30 hr[6]
Bioavailability (F) 97-103%[4][5]

Experimental Protocols

Accurate parameterization is foundational to a predictive PBPK model. The following protocols describe standard methods for determining key drug-specific inputs.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol describes a standard method for determining the lipophilicity of a compound.[7]

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Phase Preparation: In a centrifuge tube, mix equal volumes of n-octanol and PBS. Saturate the n-octanol with PBS and the PBS with n-octanol by vortexing for 30 minutes, followed by centrifugation to separate the phases.

  • Partitioning: Add a small, known volume of the Cefquinome stock solution to a fresh tube containing the pre-saturated n-octanol and PBS (e.g., 5 µL of drug into 0.5 mL of each phase).

  • Equilibration: Vortex the mixture vigorously for 5 minutes to facilitate partitioning.[7]

  • Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to ensure complete separation of the octanol and aqueous layers.[7]

  • Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layers. Quantify the concentration of Cefquinome in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP value using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in PBS] )

Protocol 2: Determination of Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a drug in plasma.[8][9][10]

  • Device Preparation: Utilize a 96-well equilibrium dialysis apparatus with semipermeable membranes (e.g., molecular weight cutoff of 12-14 kDa).[11] Pre-soak the membranes in deionized water or PBS as per the manufacturer's instructions.

  • Sample Preparation: Spike pooled pig plasma with this compound to achieve the desired concentration (it is recommended to test a range of concentrations).

  • Dialysis Setup: Add the Cefquinome-spiked plasma to one side of the dialysis membrane (the plasma chamber) and an equal volume of protein-free buffer (PBS, pH 7.4) to the other side (the buffer chamber).[11]

  • Incubation: Seal the apparatus and incubate at 37°C on a shaking platform. The incubation time should be sufficient to reach equilibrium (typically 4-6 hours), which should be determined in preliminary experiments.[11]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of Cefquinome in the aliquots from both chambers using LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

PBPK Model Development and Structure

The development of a PBPK model is a systematic process that involves defining the model structure, parameterizing it with data, and validating its predictive performance.

PBPK Model Development Workflow

The following diagram illustrates the typical workflow for developing and validating a veterinary PBPK model.[12]

G cluster_0 Data Collection & Parameterization cluster_1 Model Building & Simulation cluster_2 Model Refinement & Validation cluster_3 Application & Prediction Data_Lit Literature Review (Physiological Parameters) Params Compile Model Parameters (Tables 1 & 2) Data_Lit->Params Data_Exp In Vitro / In Vivo Experiments (Drug Parameters) Data_Exp->Params Model_Struct Define Model Structure (Compartments, Equations) Params->Model_Struct Model_Code Implement Model in Software (e.g., R, Simcyp) Model_Sim Run Simulations Compare Compare Simulation vs. Observed PK Data Model_Sim->Compare Sensitivity Sensitivity Analysis Compare->Sensitivity Discrepancy? Sensitivity->Model_Struct Refine Parameters Validate Model Validation (Goodness-of-fit) Predict Predict Tissue Concentrations & Residue Depletion Validate->Predict

Caption: Workflow for PBPK model development and validation.

Whole-Body PBPK Model Structure

A whole-body PBPK model divides the body into physiologically realistic compartments representing organs and tissues, interconnected by blood flow.

G Blood Venous Blood <-> Arterial Blood Lung Lung Blood->Lung Liver Liver (Metabolism) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney Muscle Muscle Blood->Muscle Fat Fat Blood->Fat Skin Skin Blood->Skin GIT Gut Blood->GIT Other Rapidly Perfused (Spleen, Heart, etc.) Blood->Other Lung->Blood Elimination Elimination Liver->Elimination Kbile Kidney->Elimination Kurine IM_Dose Intramuscular Dose IM_Dose->Blood Ka

Caption: Structure of a whole-body PBPK model for Cefquinome.

Model Simulation and Validation

Once developed, the model's predictive capability must be verified.

  • Software Implementation: The system of differential equations describing drug flux between compartments is implemented in specialized software (e.g., Berkeley Madonna, R package deSolve, Simcyp®, GastroPlus®).

  • Model Calibration: The model is run using the initial parameter set. The simulated plasma concentration-time profile is compared to observed in vivo data (Table 2). Parameters, particularly tissue-plasma partition coefficients, may be adjusted to optimize the fit.

  • Validation: The calibrated model is validated by comparing its predictions against datasets not used in the calibration process.[2] Goodness-of-fit is assessed using visual inspection of plots (predicted vs. observed) and statistical metrics like the coefficient of determination (R²) and Average Fold Error. An R² of >0.9 is generally considered a good fit.[2]

Application: Predicting Tissue Concentrations

The validated PBPK model can be used to simulate Cefquinome concentrations in various tissues of interest (e.g., lung, muscle, kidney, liver) following different dosing regimens. This is particularly valuable for:

  • Efficacy Assessment: Ensuring that the unbound drug concentration at the site of infection (e.g., lung interstitial fluid for respiratory disease) exceeds the Minimum Inhibitory Concentration (MIC) for the target pathogen.[2]

  • Residue Prediction: Simulating the depletion of the drug from edible tissues (muscle, liver, kidney, fat) to inform withdrawal time recommendations and ensure food safety.[1]

Conclusion

The PBPK modeling approach provides a mechanistic framework for predicting the tissue distribution of this compound in swine. By integrating drug-specific data, obtained through the detailed protocols herein, with known physiological information, this methodology allows for the optimization of dosing strategies and the robust assessment of food safety. It represents a powerful tool in veterinary drug development, reducing the reliance on extensive animal studies and accelerating the delivery of safe and effective therapies.

References

Application Notes & Protocols: Formulation and Preparation of Cefquinome Sulfate Injectable Suspension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, acting through the inhibition of bacterial cell wall synthesis.[3][4] Its efficacy is enhanced by its high stability against many β-lactamase enzymes.[5][6] The development of a stable, effective, and safe injectable suspension is critical for its clinical application in treating conditions such as bovine respiratory disease (BRD) and mastitis.[3][7] This document provides detailed notes on the formulation components, manufacturing processes, and quality control protocols for developing a this compound injectable suspension.

Formulation Components and Considerations

The formulation of an oily injectable suspension requires careful selection of excipients to ensure product stability, syringeability, and bioavailability. The key components and their functions are outlined below.

  • Active Pharmaceutical Ingredient (API): this compound is the active drug. For suspensions, the particle size of the API is critical and should be controlled, with a target of 90% of particles being ≤20 μm to ensure good suspendability and avoid irritation.[8]

  • Dispersion Medium / Vehicle: An oily vehicle is used to suspend the API for sustained release. Common vehicles include ethyl oleate, medium-chain triglycerides (MCT), soybean oil, and white oil.[8][9] Combinations of these oils can be optimized to achieve the desired viscosity and release profile.[10]

  • Suspending Agent: These agents increase the viscosity of the vehicle to slow down the sedimentation of API particles. Options include hydrogenated castor oil, glyceryl monostearate, and aluminum stearate.[3][8][11] Surfactants can also serve this function.[8]

  • Wetting Agent / Stabilizer: These facilitate the dispersion of the hydrophobic API particles within the oily vehicle. Examples include Span 85, Labrasol®, and sorbitan esters.[8][11][12]

  • Antioxidant: Antioxidants are included to prevent the oxidative degradation of the API and the oily vehicle, thereby improving the shelf-life of the product. Common choices are Dibutylhydroxytoluene (BHT) and Vitamin E.[8][9][11]

Table 1: Example Formulations for this compound Injectable Suspension
ComponentFormulation 1[8]Formulation 2[9]Formulation 3 (Sustained-Release)[11]
API This compound: 2.5% (w/v)This compound: 1-2.5% (w/v)This compound (Concentration not specified)
Vehicle Solvent for injection (e.g., Soybean Oil, Ethyl Oleate, MCT)Esters solvent or injection oil (e.g., Ethyl Oleate)Ethyl Oleate for injection
Suspending Agent Glyceryl Monostearate, Span 83, etc.: 1-3% (w/v)-Hydrogenated Castor Oil: 0.5-2.5%
Wetting Agent/Stabilizer --Span 85: 0.5-1%
Antioxidant Vitamin E: 0.1-0.3% (w/v)Vitamin E: 0.15-0.3% (w/v)Dibutylhydroxytoluene (BHT): 0.5-1%
Total Volume 100%100%100%

Manufacturing Process and Protocols

The preparation of this compound suspension involves several key steps aimed at achieving a sterile, stable, and homogenous product.

Protocol 1: General Manufacturing via High-Shear Homogenization

This protocol is based on common methods described for preparing oily suspensions.[8][9]

  • Vehicle Preparation: Heat the selected oil vehicle (e.g., ethyl oleate) to 115-125°C in a high-shear homogenizer and hold for 4-6 hours for sterilization.[9]

  • Excipient Addition: Cool the oil to approximately 80°C. Add the suspending agent (e.g., hydrogenated castor oil), wetting agent (e.g., Span 85), and antioxidant (e.g., BHT). Stir for 30 minutes until all components are completely dissolved and uniformly mixed.[11]

  • Cooling: Cool the mixture to below 40°C.[9]

  • API Dispersion: Add the previously sterilized this compound micropowder to the cooled vehicle mixture.[9]

  • Homogenization: Disperse the API at a high speed (5000-8000 rpm) until it is evenly distributed.[9] Further reduce particle size and ensure uniformity by passing the suspension through a high-pressure homogenizer (e.g., at 1200 bar) or a colloid mill for 15-20 minutes.[9][11]

  • Aseptic Filling: Aseptically fill the final suspension into sterile vials.

  • Terminal Sterilization (Optional): If aseptic processing is not sufficient, terminal sterilization using methods like cobalt-60 irradiation for 5-6 hours can be employed.[9]

Manufacturing Workflow Diagram

G cluster_prep Phase 1: Vehicle & Excipient Preparation cluster_api Phase 2: API Dispersion cluster_final Phase 3: Final Processing start Heat Oil Vehicle (e.g., 115-125°C) add_excipients Cool to ~80°C & Add Suspending Agents, Antioxidants start->add_excipients Sterilization Hold cool_vehicle Cool Mixture to <40°C add_excipients->cool_vehicle Dissolve & Mix add_api Add Sterilized This compound API cool_vehicle->add_api homogenize High-Shear Dispersion (5000-8000 rpm) add_api->homogenize fine_homogenize High-Pressure Homogenization or Colloid Milling homogenize->fine_homogenize fill Aseptic Filling into Vials fine_homogenize->fill sterilize Terminal Sterilization (e.g., Cobalt-60) fill->sterilize finish Final Product sterilize->finish

Caption: Workflow for the manufacturing of this compound injectable suspension.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the safety, efficacy, and stability of the final product.[13] Key analytical tests include API quantification, in vitro release studies, and physical characterization.

Protocol 2: Quantification of this compound by HPLC

This protocol is adapted from validated methods for determining this compound concentration in pharmaceutical preparations.[12][14][15]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Common examples include:

    • 0.1% formic acid in water: acetonitrile (90:10, v/v).[12]

    • 0.02 M phosphate buffer (pH 7.0): acetonitrile (90:10, v/v).[14][16]

  • Flow Rate: 1.0 mL/min.[12][14]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 268 nm or 270 nm.[12][14][15]

  • Injection Volume: 20 µL.[12]

  • Sample Preparation: Accurately weigh a portion of the suspension, dissolve and dilute it in a suitable solvent to a known concentration within the linear range of the calibration curve. Filter the sample through a 0.22 µm filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from a reference standard.

Protocol 3: In Vitro Release Study

This method evaluates the drug release rate from the suspension, providing insights into its potential in vivo performance.[12]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 500 mL of phosphate buffer (pH 7.4) containing 0.05% Tween 80 to ensure sink conditions.[12]

  • Temperature: 37 ± 0.5°C.[12]

  • Paddle Speed: 75 rpm.[12]

  • Procedure:

    • Place a known amount of the this compound suspension (e.g., containing 25 mg of Cefquinome) into the dissolution vessel.

    • Withdraw samples (e.g., 1 mL) at predetermined time points (e.g., 3, 5, 10, 20, 30, 45, 60 minutes).[12]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.22 µm filter.

    • Analyze the filtrate for Cefquinome concentration using the validated HPLC method described in Protocol 2.

    • Calculate the cumulative percentage of drug released over time.

Quality Control Workflow Diagram

G cluster_chem Chemical & Performance Tests cluster_phys Physical Tests cluster_bio Sterility & Safety Tests product Final Suspension Product hplc HPLC Assay & Impurity Profiling product->hplc release In-Vitro Release (Dissolution Test) product->release particle Particle Size Distribution product->particle viscosity Viscosity & Rheology product->viscosity resuspend Resuspendability product->resuspend syringe Syringeability product->syringe sterility Sterility Testing product->sterility endotoxin Bacterial Endotoxins (LAL Test) product->endotoxin

Caption: Key quality control tests for this compound injectable suspension.

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

The primary target of Cefquinome is the family of Penicillin-Binding Proteins (PBPs).[17] PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefquinome blocks the cross-linking of peptidoglycan chains.[4][17] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[17] Cefquinome's structure makes it highly resistant to hydrolysis by many β-lactamase enzymes, allowing it to remain active against bacteria that can inactivate other cephalosporins.[6]

Cefquinome Mechanism of Action Diagram

G cluster_process Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cefquinome precursors Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) precursors->pbp Catalysis wall Stable, Cross-linked Peptidoglycan Cell Wall pbp->wall blocked Cross-linking Blocked pbp->blocked cefquinome Cefquinome cefquinome->inhibition inhibition->pbp Binds to & Inactivates lysis Weakened Cell Wall & Bacterial Lysis blocked->lysis

Caption: Cefquinome inhibits bacterial cell wall synthesis by inactivating PBPs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefquinome Sulfate Dosage Regimens for Swine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefquinome sulfate dosage regimens in the context of swine respiratory disease.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for swine respiratory disease?

The generally recommended dosage of this compound for treating respiratory diseases in pigs is 1-2 mg per kg of body weight administered intramuscularly.[1][2] However, studies have suggested that in some cases, particularly for nursery pigs around 25 kg, a higher dosage of 3-5 mg/kg twice daily may be more effective for controlling respiratory tract infections.[3] For specific pathogens like Streptococcus suis, an optimized dosage of 3.08 mg/kg has been proposed to achieve a significant reduction in bacterial load.[4][5]

Q2: What are the primary bacterial pathogens associated with swine respiratory disease that this compound is effective against?

This compound, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][6] Key pathogens implicated in swine respiratory disease that are generally susceptible to Cefquinome include Pasteurella multocida, Actinobacillus pleuropneumoniae, Haemophilus parasuis, and Streptococcus suis.[3][6][7][8]

Q3: How does the pharmacokinetics of this compound influence its dosage regimen?

Following intramuscular injection in pigs at a dose of 2 mg/kg, Cefquinome is rapidly absorbed, reaching peak blood concentrations in approximately 0.4 hours.[2] Its bioavailability is high, ranging from 75% to 90%.[1] The drug is primarily eliminated through the kidneys.[1] The time that the unbound drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%T > MIC) is a critical pharmacokinetic/pharmacodynamic (PK/PD) parameter for cephalosporins like Cefquinome.[3] This parameter is a key determinant of the drug's efficacy and is a primary consideration when optimizing dosage regimens.

Q4: What is the significance of the Minimum Inhibitory Concentration (MIC) in dosage optimization?

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Knowing the MIC of Cefquinome against the specific pathogen causing the respiratory infection is crucial for determining an effective dosage. The goal is to maintain plasma and lung tissue concentrations of Cefquinome above the MIC for a sufficient duration to ensure bacterial eradication. For instance, the MIC50 and MIC90 values for Cefquinome against 342 strains of Streptococcus suis were reported to be 0.06 and 0.25 μg/mL, respectively.[4][5]

Troubleshooting Guides

Issue 1: Suboptimal clinical response to the standard this compound dosage.

  • Possible Cause 1: High MIC of the causative pathogen.

    • Troubleshooting Step: Isolate the bacterial pathogen from affected pigs and determine its MIC for Cefquinome. If the MIC is elevated, the standard dosage may not achieve the required therapeutic concentrations.

    • Recommendation: Consider increasing the dosage or the frequency of administration based on PK/PD modeling. For example, for infections with higher MICs, a regimen of 3-5 mg/kg twice daily might be necessary.[3]

  • Possible Cause 2: Poor drug distribution to the site of infection.

    • Troubleshooting Step: While Cefquinome generally distributes well into lung tissue, severe inflammation or necrosis could potentially limit drug penetration.

    • Recommendation: Ensure proper hydration and supportive care for the animals to improve overall physiological function, which can aid drug distribution.

  • Possible Cause 3: Presence of resistant bacterial strains.

    • Troubleshooting Step: Perform antimicrobial susceptibility testing on bacterial isolates.

    • Recommendation: If resistance to Cefquinome is confirmed, an alternative antibiotic should be selected based on the susceptibility profile.

Issue 2: Concerns about violative drug residues in edible tissues.

  • Possible Cause: Inadequate withdrawal period following treatment, especially with extra-label dosages.

    • Troubleshooting Step: Adhere strictly to the recommended withdrawal times. The withdrawal period for meat from pigs treated with Cefquinome is typically 2 to 3 days.[3]

    • Recommendation: When using higher, extra-label doses, it is crucial to consult regulatory guidelines and potentially extend the withdrawal period to ensure food safety.[3] A physiologically based pharmacokinetic (PBPK) model can be a useful tool to predict drug residue concentrations in edible tissues and determine appropriate withdrawal intervals.[3]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Swine

ParameterValueReference
Bioavailability75% - 90%[1]
Time to Peak Plasma Concentration (Tmax)~0.4 - 1.25 hours[2][3]
Elimination Half-life (T1/2)~1.34 hours[3]
Protein Binding<5%[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Cefquinome against Key Swine Respiratory Pathogens

PathogenMIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus suis0.060.25[4][5][10]
Escherichia coli0.060.25[11]
Staphylococcus aureus0.51[11]
Haemophilus parasuis0.1251[12]

Table 3: Recommended and Investigational Dosage Regimens for this compound in Swine

Dosage RegimenTarget Condition/PathogenEfficacy/OutcomeReference
1-2 mg/kg once dailyGeneral Swine Respiratory DiseaseStandard recommended dose[1]
3-5 mg/kg twice dailyRespiratory Tract Infections in Nursery Pigs (~25 kg)Advised for effective control[3]
3.08 mg/kgStreptococcus suis InfectionProposed for 2-log10 CFU reduction[4][5]
2 mg/kg once daily for 3 daysBacterial Respiratory Disease90.5% sustained cure rate[13]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.

  • Methodology: The broth microdilution method is commonly employed.

    • Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (broth and bacteria, no antibiotic) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of Cefquinome that completely inhibits bacterial growth.

2. Pharmacokinetic (PK) Study in Swine

  • Objective: To determine the absorption, distribution, metabolism, and excretion profile of this compound in pigs.

  • Methodology:

    • Select a cohort of healthy pigs of a specific age and weight.

    • Administer a single intramuscular dose of this compound.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

    • Separate plasma from the blood samples and store frozen until analysis.

    • Quantify the concentration of Cefquinome in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[14][15]

    • Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.

3. Clinical Efficacy Field Study

  • Objective: To evaluate the effectiveness of a this compound dosage regimen under field conditions.

  • Methodology:

    • Select farms with a recent history of swine respiratory disease.

    • Enroll a sufficient number of pigs exhibiting clinical signs of respiratory illness.

    • Randomly assign pigs to treatment groups (e.g., this compound at the test dosage, a positive control antibiotic, and a negative control/placebo).

    • Administer treatments as per the study protocol.

    • Monitor and score clinical signs (e.g., respiratory rate, cough, nasal discharge, rectal temperature) daily for a specified period.[15][16]

    • Record mortality and morbidity rates.

    • At the end of the study, a subset of animals may be necropsied to assess lung lesions.

    • Statistically analyze the data to compare the efficacy between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase Pathogen_Isolation Pathogen Isolation & Identification MIC_Determination MIC Determination Pathogen_Isolation->MIC_Determination Isolates PK_PD_Modeling PK/PD Modeling & Dose Prediction MIC_Determination->PK_PD_Modeling MIC Data PK_Study Pharmacokinetic Study in Healthy Pigs PK_Study->PK_PD_Modeling PK Data Clinical_Trial_Design Clinical Trial Design PK_PD_Modeling->Clinical_Trial_Design Predicted Optimal Dose Field_Efficacy_Study Field Efficacy Study Clinical_Trial_Design->Field_Efficacy_Study Data_Analysis Clinical Data Analysis Field_Efficacy_Study->Data_Analysis Dosage_Optimization Dosage Regimen Optimization Data_Analysis->Dosage_Optimization

Caption: Experimental workflow for optimizing this compound dosage regimens.

troubleshooting_logic Start Suboptimal Clinical Response Check_MIC Isolate Pathogen & Determine MIC Start->Check_MIC High_MIC MIC is Elevated Check_MIC->High_MIC Normal_MIC MIC is within Susceptible Range Check_MIC->Normal_MIC Adjust_Dosage Increase Dosage or Frequency (e.g., 3-5 mg/kg BID) High_MIC->Adjust_Dosage Yes End Resolution Adjust_Dosage->End Check_Resistance Perform Antimicrobial Susceptibility Testing Normal_MIC->Check_Resistance Yes Resistance Resistance Confirmed Check_Resistance->Resistance No_Resistance No Resistance Detected Check_Resistance->No_Resistance Alternative_Antibiotic Select Alternative Antibiotic Resistance->Alternative_Antibiotic Yes Alternative_Antibiotic->End Consider_Other_Factors Investigate Other Factors (e.g., Drug Distribution, Co-infections) No_Resistance->Consider_Other_Factors Yes Consider_Other_Factors->End

Caption: Troubleshooting logic for suboptimal clinical response to Cefquinome.

pk_pd_relationship Dosage_Regimen Dosage Regimen (Dose, Frequency, Duration) Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dosage_Regimen->Pharmacokinetics Drug_Concentration Drug Concentration in Plasma & Lung Tissue Pharmacokinetics->Drug_Concentration PK_PD_Index PK/PD Index (%T > MIC) Drug_Concentration->PK_PD_Index Pharmacodynamics Pharmacodynamics (PD) (Interaction with Pathogen) Pharmacodynamics->PK_PD_Index MIC Minimum Inhibitory Concentration (MIC) MIC->PK_PD_Index Clinical_Efficacy Clinical Efficacy (Bacterial Eradication, Clinical Cure) PK_PD_Index->Clinical_Efficacy

Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and Clinical Efficacy.

References

Strategies to improve the stability of Cefquinome sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome sulfate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors affecting its stability in an aqueous environment?

A1: this compound is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light.[1][2][3] Hydrolysis of the β-lactam ring is a major degradation pathway, which is significantly accelerated by hydroxide ions (alkaline conditions).[4][5][6] Temperature also plays a crucial role, with higher temperatures increasing the degradation rate.[3][4][7] Additionally, exposure to UV light and oxidizing agents can lead to degradation.[8][9]

Q2: What is the optimal pH for maintaining the stability of a this compound aqueous solution?

A2: this compound exhibits its greatest stability in the acidic to neutral pH range.[5] Studies suggest that the best conditions for stability are met at a pH of 6.8.[4] The degradation rate increases significantly in alkaline environments (pH > 7.6).[3][4] For instance, at 15°C, after 120 hours, a solution at pH 9.0 showed a 95% loss of this compound, whereas solutions with a pH between 2.0 and 7.6 showed a loss of no more than 21.3%.[4]

Q3: How does temperature affect the shelf-life of my this compound solution?

A3: The degradation of this compound in aqueous solutions is temperature-dependent and follows Arrhenius behavior.[4][5] As temperature increases, the rate of degradation increases. For example, at pH 6.8, the degradation of this compound is significantly higher at 37°C compared to 4°C.[4] One study showed that at pH 7, the degradation ratio after 24 hours was 36% at 30°C and 60% at 50°C. At 70°C, 100% degradation occurred within 6 hours.[3] It is recommended to store aqueous solutions at refrigerated temperatures (e.g., 4°C) to prolong their shelf-life.[4][10]

Q4: Are there any specific buffer components that can catalyze the degradation of this compound?

A4: While some buffer components can catalyze the degradation of cephalosporins, studies on this compound have shown that phosphate buffer components (KH2PO4, Na2HPO4) did not catalyze its degradation in the pH range of 5.0-6.82.[1] However, it is always good practice to evaluate the potential catalytic effects of any new buffer system.

Q5: What are the major degradation products of this compound in an aqueous solution?

A5: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring.[5][10] Recent studies have identified the E-isomer of Cefquinome and the Δ³-isomer of Cefquinome as the major degradation metabolites in water.[7][11]

Q6: Are there any formulation strategies to enhance the stability of this compound in a liquid dosage form?

A6: Yes, formulation strategies can significantly improve stability. One approach is the development of non-aqueous formulations. For instance, a novel oily nanosuspension of this compound has been shown to improve its stability and bioavailability.[12][13][14] This formulation uses an oily medium and stabilizers to protect the drug from hydrolysis.[12][13]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Rapid loss of potency in my this compound solution. 1. High pH of the solution: Alkaline conditions significantly accelerate hydrolysis of the β-lactam ring.[4][5] 2. Elevated storage temperature: Higher temperatures increase the rate of degradation.[3][4] 3. Exposure to light: Photodegradation can occur, especially under UV light.[8][9]1. Adjust the pH of your solution to the optimal range of 6.0-7.0, with pH 6.8 being ideal.[4] Use a suitable buffer system (e.g., phosphate buffer). 2. Store the solution at refrigerated temperatures (4°C).[4][10] Avoid repeated freeze-thaw cycles. 3. Protect the solution from light by using amber vials or storing it in the dark.[10]
Precipitation or cloudiness observed in the solution. 1. Poor solubility: this compound has limited solubility in aqueous buffers.[15] 2. Degradation product precipitation: Some degradation products may be less soluble than the parent drug.1. For maximum solubility, first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[15] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[15] 2. Analyze the precipitate to identify its composition. If it consists of degradation products, refer to the "Rapid loss of potency" section to mitigate degradation.
Inconsistent results in my stability-indicating assay. 1. Inadequate chromatographic separation: The analytical method may not be able to separate the parent drug from its degradation products.[8] 2. Improper sample handling: Degradation can occur during sample preparation and analysis.1. Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.0) is a good starting point.[8][9] Ensure the method can resolve this compound from its known degradation products. 2. Cool samples immediately after collection and, if necessary, neutralize the pH to around 2 to quench degradation before analysis.[1]

Quantitative Data Summary

Table 1: Effect of pH on the Degradation of this compound at 15°C

pHDegradation after 60h (%)Degradation after 120h (%)
2.0~6.5~14.3
6.8~7.0~15.0
7.6~14.2~21.3
9.0~83.8~95.0
Data sourced from Liu Mengjiao et al., 2014.[4]

Table 2: Effect of Temperature on the Degradation of this compound at pH 6.8

Temperature (°C)Degradation after 120h (%)
4~6.0
15~15.0
25~25.0
37~46.2
Data sourced from Liu Mengjiao et al., 2014.[4]

Table 3: Half-life (T1/2) of Cefquinome in Water at Different pH and Temperature Conditions

ConditionHalf-life (days)
pH 5, 25°C~13.75
pH 7, 25°C~9.32
pH 9, 25°C~1.54
pH 7, 35°C~3.85
pH 7, 45°C~0.96
Data sourced from Qiu et al., 2022.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated stability-indicating RP-HPLC method.[8][9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatograph with a UV detector.

  • Column: LiChroCART RP-18 (125 mm x 4 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 268 nm.[8]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 25°C.[4]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 20 mg/mL).[8]

  • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a suitable concentration.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the intact drug.

  • Inject the sample solutions.

  • Quantify the amount of undegraded this compound by comparing the peak area with that of the standard solution.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[8][16]

  • Acid Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M HCl and heat at 40°C. Withdraw samples at specific time intervals, cool, and neutralize before analysis.[1][8]

  • Base Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M NaOH at room temperature. Withdraw samples at specific time intervals, cool, and neutralize before analysis.[8]

  • Oxidative Degradation: Dissolve 5.0 mg of this compound in 5.0 mL of the mobile phase, add 20.0 mL of 3% H₂O₂, and keep at room temperature for 20 minutes. Withdraw a sample, cool, and analyze.[8]

  • Thermal Degradation: Place 5.0 mg of solid this compound in a vial and heat in an oven at 100°C for 1 week. After cooling, dissolve the contents in the mobile phase for analysis.[8]

  • Photolytic Degradation: Expose a solution of this compound (e.g., in the mobile phase) or the solid drug to sunlight or a photostability chamber for an extended period (e.g., 48 hours).[8][16]

Visualizations

G cluster_degradation Degradation Pathways Cefquinome_Sulfate Cefquinome_Sulfate Hydrolysis Hydrolysis Cefquinome_Sulfate->Hydrolysis Alkaline pH, High Temperature Oxidation Oxidation Cefquinome_Sulfate->Oxidation Oxidizing Agents Photolysis Photolysis Cefquinome_Sulfate->Photolysis UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products β-lactam ring cleavage Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for this compound in aqueous solutions.

G cluster_workflow Stability Testing Workflow Start Start Prepare_Solution Prepare Cefquinome Sulfate Solution Start->Prepare_Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prepare_Solution->Stress_Conditions Sample_Withdrawal Withdraw Samples at Time Intervals Stress_Conditions->Sample_Withdrawal Sample_Preparation Quench Reaction & Prepare for Analysis Sample_Withdrawal->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Analyze Data (Kinetics, Half-life) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_strategies Stabilization Strategies Improve_Stability Improve Stability of Aqueous this compound Control_pH Control pH (Optimal pH 6.8) Improve_Stability->Control_pH Control_Temp Control Temperature (Refrigerate at 4°C) Improve_Stability->Control_Temp Protect_Light Protect from Light Improve_Stability->Protect_Light Formulation Alternative Formulation (e.g., Oily Nanosuspension) Improve_Stability->Formulation

References

Addressing Cefquinome sulfate resistance in clinical bacterial isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome sulfate and investigating resistance mechanisms in clinical bacterial isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a fourth-generation cephalosporin antibiotic exclusively used in veterinary medicine.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its zwitterionic structure allows for rapid penetration across bacterial membranes, and it has a high affinity for penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.[1] Cefquinome is also resistant to hydrolysis by many common β-lactamase enzymes, making it a valuable tool for treating infections caused by resistant bacteria.[2][4]

Q2: What are the primary mechanisms of resistance to this compound?

A2: Bacterial resistance to Cefquinome, like other β-lactam antibiotics, is multifaceted. The main mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) like certain variants of TEM, SHV, and CTX-M are of particular concern.[4][5][6]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of Cefquinome, preventing the inhibition of cell wall synthesis.[7][8]

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, primarily through the loss or mutation of porin channels (e.g., OmpF, OmpC), can restrict the entry of Cefquinome into the cell.[9][10]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, which actively transport antibiotics out of the bacterial cell, can prevent Cefquinome from reaching its PBP targets.[11][12][13]

  • Adaptive Resistance: Bacteria, such as Staphylococcus aureus, can develop temporary resistance through gene regulation and protein expression changes in response to antibiotic pressure.[14]

Q3: Which bacterial species are of clinical concern for Cefquinome resistance?

A3: Cefquinome is used to treat a variety of infections in livestock. Consequently, resistance is a concern in several clinical isolates, including:

  • Escherichia coli[3][15]

  • Staphylococcus aureus[14]

  • Streptococcus suis[16]

  • Pasteurella multocida[17][18]

  • Klebsiella pneumoniae[8][19][20]

Q4: What is the "Mutant Selection Window" (MSW) and why is it important for Cefquinome?

A4: The Mutant Selection Window is the concentration range between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MPC is the concentration required to prevent the growth of the most resistant single-step mutants. Concentrations of Cefquinome within the MSW can lead to the selective amplification of resistant subpopulations. For Staphylococcus aureus, the MSW for Cefquinome has been reported to be between 0.5 µg/mL and 1.6 µg/mL.[14] Understanding the MSW is crucial for designing dosing regimens that minimize the emergence of resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating this compound resistance.

Antimicrobial Susceptibility Testing (AST)

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results for Cefquinome across replicates.

  • Possible Cause 1: Inoculum Effect. The density of the initial bacterial suspension is critical for β-lactam antibiotics. A higher-than-standardized inoculum can lead to an artificially high MIC value.[21]

    • Solution: Strictly adhere to the standardized inoculum preparation protocol (e.g., 0.5 McFarland standard) as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][22] Ensure the bacterial suspension is homogenous before dilution and inoculation.

  • Possible Cause 2: Media Composition. The pH and cation concentration of the Mueller-Hinton Broth (MHB) can affect the stability and activity of Cefquinome.[21]

    • Solution: Use CLSI-compliant MHB from a reputable supplier. Check the pH of each new batch of media to ensure it is within the recommended range (typically 7.2-7.4).

  • Possible Cause 3: Cefquinome Instability. Cefquinome may degrade if stock solutions are improperly prepared or stored, or during prolonged incubation.[21]

    • Solution: Prepare Cefquinome stock solutions fresh or store them in small aliquots at -70°C or colder for no longer than recommended. Avoid repeated freeze-thaw cycles. Ensure incubation times are standardized and do not exceed the recommended duration (typically 16-20 hours for most aerobic bacteria).

  • Possible Cause 4: Heteroresistance. The bacterial population may contain a small subpopulation of resistant cells that are not easily detected at the standard inoculum.

    • Solution: If heteroresistance is suspected, perform population analysis profiles (PAPs) by plating the culture on a series of agar plates with increasing concentrations of Cefquinome to quantify the resistant subpopulation.

Molecular Detection of Resistance Genes

Problem: Failed PCR amplification of a β-lactamase gene (e.g., blaCTX-M, blaTEM).

  • Possible Cause 1: Poor DNA Quality. The presence of PCR inhibitors in the template DNA can prevent amplification.

    • Solution: Re-purify the DNA using a column-based kit or perform an ethanol precipitation step to remove inhibitors. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and ensure the A260/280 ratio is ~1.8 and the A260/230 ratio is between 2.0-2.2.

  • Possible Cause 2: Incorrect Annealing Temperature. The annealing temperature for the primers may not be optimal for the specific PCR conditions.

    • Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primer set and thermal cycler. Alternatively, refer to the primer manufacturer's recommendations or published protocols.[23][24]

  • Possible Cause 3: Primer Design Issues. The primers may not be specific to the target gene variant present in your isolate, or they may form primer-dimers.

    • Solution: Verify the primer sequences against a database of known β-lactamase gene variants. Use primer design software to check for potential secondary structures and primer-dimer formation. If necessary, design and order new primers.

Gene Expression Analysis (qRT-PCR/RNA-Seq)

Problem: RNA degradation during extraction from bacterial isolates.

  • Possible Cause 1: RNase Contamination. RNases are ubiquitous and can rapidly degrade RNA.

    • Solution: Use certified RNase-free tubes, tips, and reagents.[25] Treat all surfaces and equipment with an RNase decontamination solution. Wear gloves at all times and change them frequently.

  • Possible Cause 2: Inefficient Cell Lysis. Incomplete lysis of the bacterial cell wall can result in low RNA yield and protect endogenous RNases from denaturation.

    • Solution: For Gram-positive bacteria like Staphylococcus aureus, enzymatic lysis (e.g., with lysozyme) is often required before using a column-based RNA extraction kit.[10][17] For Gram-negative bacteria, ensure the lysis buffer is used at the correct volume and incubation time. Mechanical disruption (e.g., bead beating) can also improve lysis efficiency.[17]

  • Possible Cause 3: Improper Sample Storage. Samples that are not processed or stored correctly after harvesting can lead to RNA degradation.

    • Solution: Process samples immediately after harvesting. If immediate processing is not possible, stabilize the RNA by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.[3][25]

Problem: Low-quality data from RNA-Seq analysis.

  • Possible Cause 1: Ribosomal RNA (rRNA) Contamination. Bacterial RNA is predominantly rRNA (~95-98%), which can consume a large proportion of sequencing reads if not removed.

    • Solution: Perform an rRNA depletion step using a commercially available kit after RNA extraction and before library preparation.

  • Possible Cause 2: Library Preparation Issues. Errors during library preparation, such as inefficient adapter ligation or over-amplification during PCR, can lead to biased results.

    • Solution: Use a high-quality RNA-Seq library preparation kit and follow the manufacturer's protocol carefully. Quantify libraries accurately and perform quality control checks (e.g., using a Bioanalyzer or TapeStation) at key steps to assess fragment size and concentration.[14]

  • Possible Cause 3: Inappropriate Bioinformatic Analysis. Using an incorrect reference genome or inappropriate analysis parameters can lead to misinterpretation of the data.

    • Solution: Ensure you are using the correct and most up-to-date reference genome for your bacterial species. Consult with a bioinformatician to select the appropriate tools and parameters for read alignment, quantification, and differential gene expression analysis.[26]

Data Presentation

Table 1: Cefquinome Minimum Inhibitory Concentrations (MICs) against Various Clinical Isolates
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus38 (mastitis isolates)0.50.50.25 - 0.5[27]
Streptococcus suis3420.060.25Not Reported[16]
Escherichia coliNot Specified0.030.06Not Reported[2]
Haemophilus parasuis1310.12510.0075 - 8[22]
Klebsiella pneumoniae1Not ApplicableNot Applicable0.125[19]
E. coli (CTX-M producer)1Not ApplicableNot Applicable64[19]

MIC50: The concentration of Cefquinome that inhibits the growth of 50% of the isolates. MIC90: The concentration of Cefquinome that inhibits the growth of 90% of the isolates.

Table 2: Impact of Resistance Mechanisms on Cephalosporin MICs
Bacterial SpeciesResistance MechanismAntibioticFold Increase in MICReference
Klebsiella pneumoniaeEfflux Pump (TMexCD1-TOprJ1)Cephalosporins4 to 32-fold[28]
Bacteroides fragilisEfflux Pump OverexpressionCefoxitinUp to 4-fold (with EPI)[29]
Klebsiella pneumoniaePorin Loss (OmpK35/36)CephalosporinsSignificant Increase[30]

EPI: Efflux Pump Inhibitor. The fold-increase for B. fragilis is inferred from the reduction in MIC upon EPI addition.

Experimental Protocols

Protocol 1: Broth Microdilution for Cefquinome MIC Determination (CLSI Guidelines)

This protocol is a generalized version based on CLSI M07 guidelines.[15][22]

  • Preparation of Cefquinome Stock Solution:

    • Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Dispense 50 µL of each Cefquinome dilution into the wells of a 96-well microtiter plate.

    • Add 50 µL of the final diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a bacterial concentration of ~5 x 105 CFU/mL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of Cefquinome that completely inhibits visible growth of the organism, as detected by the naked eye.

Protocol 2: PCR for Detection of Common ESBL Genes (blaTEM, blaSHV, blaCTX-M)

This protocol is a general guideline for multiplex PCR.

  • DNA Extraction:

    • Extract genomic or plasmid DNA from an overnight bacterial culture using a commercial DNA extraction kit.

    • Quantify the DNA and assess its purity.

  • PCR Reaction Setup:

    • Prepare a master mix for the desired number of reactions. For a single 25 µL reaction:

      • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

      • 1.0 µL of Forward Primer Mix (containing primers for all three gene targets)

      • 1.0 µL of Reverse Primer Mix (containing primers for all three gene targets)

      • 8.5 µL of Nuclease-Free Water

      • 2.0 µL of Template DNA (~50-100 ng)

    • Include a positive control (DNA from a known ESBL-producing strain) and a negative control (nuclease-free water instead of template DNA).

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 45 seconds

      • Annealing: 55-62°C for 45 seconds (optimize based on primer Tm)[23]

      • Extension: 72°C for 60 seconds

    • Final Extension: 72°C for 7-10 minutes

    • Hold: 4°C

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis (1.5% gel).

    • Visualize the DNA bands under UV light and compare the band sizes to a DNA ladder to identify the presence of the target genes. Expected sizes will depend on the specific primers used.[13]

Mandatory Visualizations

Diagram 1: Major Mechanisms of Cefquinome Resistance

G cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) PBP_alt Altered PBP PBP->PBP_alt Target Modification Efflux Efflux Pump Cefquinome_out Cefquinome Efflux->Cefquinome_out Efflux Porin Porin Channel Porin_mut Mutated/Lost Porin Porin->Porin_mut Reduced Permeability Cefquinome_in Cefquinome Porin->Cefquinome_in BLactamase β-Lactamase Degraded_Cef Degraded Cefquinome BLactamase->Degraded_Cef Cefquinome_out->Porin Influx Cefquinome_out->Porin_mut Cefquinome_in->PBP Inhibits Cell Wall Synthesis Cefquinome_in->Efflux Cefquinome_in->BLactamase Hydrolysis A Enzymatic Degradation B Target Site Modification C Reduced Permeability D Active Efflux

Caption: Key mechanisms of bacterial resistance to this compound.

Diagram 2: Experimental Workflow for Investigating Cefquinome Resistance

G start Clinical Bacterial Isolate ast Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) start->ast mic Determine MIC ast->mic phenotype Resistant Phenotype (MIC > Breakpoint) mic->phenotype susceptible Susceptible mic->susceptible mol_investigation Molecular Investigation phenotype->mol_investigation gene_expression Gene Expression Analysis phenotype->gene_expression dna_extraction DNA Extraction mol_investigation->dna_extraction pcr PCR for Resistance Genes (e.g., blaCTX-M, blaTEM) dna_extraction->pcr results Identify Resistance Mechanism(s) pcr->results rna_extraction RNA Extraction gene_expression->rna_extraction q_rt_pcr qRT-PCR / RNA-Seq (Efflux pumps, porins) rna_extraction->q_rt_pcr q_rt_pcr->results

Caption: Workflow for phenotypic and genotypic characterization of resistance.

Diagram 3: Regulation of Porin Expression by the EnvZ-OmpR Two-Component System

G cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylation (ATP -> ADP) OmpR_P OmpR-P ompF_gene ompF gene OmpR->ompF_gene Activates Transcription OmpR_P->ompF_gene Represses Transcription ompC_gene ompC gene OmpR_P->ompC_gene Activates Transcription OmpF_Porin OmpF Porin (Larger Pore) ompF_gene->OmpF_Porin Expression OmpC_Porin OmpC Porin (Smaller Pore) ompC_gene->OmpC_Porin Expression High_Osm High Osmolarity (Stress Signal) High_Osm->EnvZ Activates Kinase Low_Osm Low Osmolarity Low_Osm->EnvZ Inactivates Kinase

Caption: EnvZ-OmpR system regulates porin expression in response to osmolarity.

References

Minimizing Cefquinome sulfate degradation during laboratory sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Cefquinome sulfate during laboratory sample preparation.

Troubleshooting Guide

Issue: Low or inconsistent this compound concentration in analytical results.

This is a common issue often related to the degradation of the analyte during sample preparation and handling. The following Q&A format will guide you through potential causes and solutions.

Question 1: My sample is dissolved in an aqueous solution. Could the pH of my solvent be causing degradation?

Answer: Yes, the pH of the aqueous solution is a critical factor in the stability of this compound.[1][2][3] this compound is highly susceptible to basic hydrolysis.[4][5] Degradation is significantly faster and more pronounced in alkaline environments (pH > 7.6) compared to acidic or neutral conditions.[1][3][6] In one study, at pH 9.0, 83.84% of this compound degraded within 60 hours, and over 95% degraded after 120 hours.[1] Conversely, the drug is relatively stable in the acidic pH range of 2.0 to 6.8.[1][3]

Recommendation:

  • Maintain the pH of your sample solutions within a slightly acidic to neutral range, ideally around pH 6.8, for optimal stability.[1]

  • Use buffers to control the pH, such as a phosphate buffer.[1][4]

  • If your experimental protocol requires a basic pH, minimize the exposure time and keep the temperature as low as possible.

Question 2: I am working with samples at room temperature. Could temperature be a factor in the degradation?

Answer: Absolutely. The degradation of this compound is temperature-dependent.[1][3][6] Higher temperatures accelerate the rate of degradation, especially in aqueous solutions.[6][7] The stability of this compound decreases in the following sequence: 4°C > 15°C > 25°C > 37°C.[1] For instance, at pH 6.8 and 37°C, a 46.23% loss was observed, while at 4°C, the degradation was minimal.[1] In the solid state, degradation is also accelerated by increased temperature, particularly in the presence of humidity.[2][8]

Recommendation:

  • Prepare and store your this compound samples at low temperatures, such as in an ice bath or at 4°C.[1]

  • Avoid prolonged exposure to room temperature or higher temperatures.

  • For long-term storage of stock solutions or samples, freezing at -70°C has been shown to maintain stability for over three months.[9] When concentrating extracts, ensure the temperature is kept below 40°C.[10]

Question 3: My samples are exposed to laboratory light. Can this cause degradation?

Answer: Yes, this compound is susceptible to photolysis.[4][5] Exposure to UV light or even sunlight can lead to significant degradation.[4] One study involved exposing the compound to sunlight for 48 hours to induce UV degradation.[4]

Recommendation:

  • Protect your samples from light by using amber vials or by wrapping your sample containers in aluminum foil.

  • Minimize the exposure of your samples to direct sunlight and strong artificial light during all stages of preparation and analysis.

Question 4: I use hydrogen peroxide in one of my experimental steps. Could this be a problem?

Answer: Yes, this compound is susceptible to oxidative degradation.[4][5] The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation of the compound.[4]

Recommendation:

  • If possible, avoid using oxidizing agents in your sample preparation protocol.

  • If an oxidizing agent is necessary, the reaction should be carried out for the shortest possible time and at a low temperature to minimize degradation. The reaction can be quenched by cooling the sample in an ice/water mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for storing this compound solutions? A1: For short-term storage, the best conditions for this compound stability in aqueous solution are a pH of approximately 6.8 and a temperature of 4°C.[1] Under these conditions, degradation is minimal.

Q2: How should I prepare my mobile phase for HPLC analysis to ensure the stability of this compound? A2: A commonly used mobile phase that has been shown to be suitable for stability-indicating HPLC analysis of this compound consists of a mixture of acetonitrile and a phosphate buffer at a neutral pH (e.g., pH 7.0).[4][5][11] For example, a mobile phase of 10 volumes of acetonitrile and 90 volumes of 0.02 M phosphate buffer (pH 7.0) has been successfully used.[4][5][11]

Q3: What are the main degradation products of this compound? A3: The primary degradation pathways for this compound are hydrolysis (especially under basic conditions), oxidation, and photolysis.[4][5] This leads to the formation of various degradation products, including the E-isomer and the Δ³-isomer of Cefquinome.[6] The β-lactam ring, which is essential for its antibacterial activity, is vulnerable to cleavage.[12][13]

Q4: Are there any specific materials I should avoid when handling this compound samples? A4: While the provided literature does not specify particular materials to avoid, it is good laboratory practice to use high-quality, inert materials such as glass or polypropylene for sample containers and processing. Given its susceptibility to oxidation, contact with reactive metals should be minimized.

Data Summary

Table 1: Stability of this compound under Different pH and Temperature Conditions.

pHTemperature (°C)Degradation after 120 hoursReference
2.015~14.3%[1]
6.815~15%[1]
7.615~21.3%[1]
9.015>95%[1]
6.84<6.05%[1]
6.825Not specified, but higher than at 15°C[1]
6.83746.23%[1]

Table 2: Degradation of this compound under Forced Degradation Conditions.

Stress Condition% DegradationReference
Acidic Hydrolysis (0.1 M HCl, 313 K)8-93% (time-dependent)[4]
Basic Hydrolysis (0.1 M NaOH, 313 K)Highly susceptible, significant degradation[4][5]
Oxidation (3% H₂O₂, Room Temperature, 20 min)Significant degradation[4][5]
Thermal Degradation (373 K, 1 week)Significant degradation[4]
UV Irradiation (Sunlight, 48 h)Significant degradation[4][5]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the quantitative determination of this compound and its degradation products.[4][5][11]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: LiChroCART RP-18 (125 mm x 4 mm, 5 µm particle size) or equivalent C18 column.[4][5][11]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).[4][5][11]

  • Flow Rate: 1.0 mL/min.[4][5][11]

  • Detection Wavelength: 268 nm.[4][11]

  • Injection Volume: 50 µL.[4]

  • Column Temperature: 25°C.[1]

2. Preparation of Standard Solution:

  • Accurately weigh about 50 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a standard solution. Further dilutions can be made with the mobile phase to achieve the desired concentrations for the calibration curve.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • If the sample is in a complex matrix (e.g., plasma, tissue), an extraction step is necessary. A common method involves protein precipitation with acetonitrile followed by solid-phase extraction.

  • Filter the final sample solution through a 0.45 µm filter before injection into the HPLC system.

4. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M HCl. Keep the solution at 313 K and withdraw samples at specific time intervals. Immediately cool the samples in an ice/water mixture before analysis.[4]

  • Base Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M NaOH. Keep the solution at 313 K and withdraw samples at specific time intervals. Immediately cool the samples and neutralize them before analysis.[4]

  • Oxidative Degradation: Dissolve 5.0 mg of this compound in 5.0 mL of the mobile phase and add 20.0 mL of 3% H₂O₂ solution. Keep at room temperature for 20 minutes, then cool the sample.[4]

  • Thermal Degradation: Place 5.0 mg of solid this compound in a vial and heat in an oven at 373 K for one week. After cooling, dissolve the contents in the mobile phase for analysis.[4]

  • Photolytic Degradation: Expose 5.0 mg of solid this compound to sunlight for 48 hours. After exposure, dissolve the sample in the mobile phase for analysis.[4]

Visualizations

Workflow_for_Minimizing_Degradation start Start: Sample Weighing dissolution Dissolution in pre-chilled buffer (pH ~6.8) start->dissolution vortex_sonication Vortexing/Sonication (in cold bath if necessary) dissolution->vortex_sonication centrifugation Centrifugation (if required, refrigerated) vortex_sonication->centrifugation filtration Filtration through 0.45 µm filter (pre-chilled syringe) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection storage Short-term storage (4°C, protected from light) filtration->storage If not analyzed immediately storage->hplc_injection

Caption: Recommended workflow for this compound sample preparation.

Caption: Troubleshooting decision tree for this compound degradation.

References

Troubleshooting poor chromatographic peak resolution in Cefquinome sulfate HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor chromatographic peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Cefquinome sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format to help you identify and resolve specific problems.

Issue 1: Why are my this compound peaks tailing?

Peak tailing, characterized by an asymmetrical peak with a "tail" extending from the peak maximum, is a common issue.

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of this compound, causing tailing.

    • Solution: Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites. Alternatively, using a modern, end-capped column with minimal residual silanols can prevent this issue.[1][2]

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to secondary interactions with the stationary phase.

    • Solution: Maintain a stable pH with a suitable buffer system. For this compound, a phosphate buffer with a pH around 6.5 to 7.0 has been shown to be effective.[3][4][5]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants.[1] Regularly flush the column with a strong solvent to remove any adsorbed impurities.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[6]

    • Solution: Reduce the injection volume or dilute the sample.[6]

Issue 2: What is causing peak fronting in my chromatogram?

Peak fronting, the inverse of tailing, results in a leading edge to the peak.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[6]

    • Solution: Whenever possible, dissolve and inject samples in the mobile phase.[6] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as peak fronting.

    • Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.[6]

  • Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.

    • Solution: If flushing the column does not resolve the issue, the column may need to be replaced.[6]

Issue 3: Why are my this compound peaks splitting?

Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.

Potential Causes and Solutions:

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.

    • Solution: Filter all samples and mobile phases before use. If a clog is suspected, back-flushing the column (if permitted by the manufacturer) may help.[6] Otherwise, the frit or the entire column may need replacement.[6]

  • Injector Issues: A partially blocked injector port or an improperly seated injection valve can cause the sample to be introduced into the mobile phase stream in two separate bands.[7]

    • Solution: Regularly maintain the injector, including cleaning the sample loop and replacing the rotor seal if necessary.[6]

  • Sample Solvent Effect: Injecting a large volume of a sample solvent that is significantly different from the mobile phase can cause peak splitting.[7]

    • Solution: Reduce the injection volume or change the sample solvent to be more compatible with the mobile phase.[6][7]

Issue 4: My peaks are broad and show poor resolution. How can I improve this?

Broad peaks lead to a loss of resolution, making it difficult to accurately quantify individual components in a sample.

Potential Causes and Solutions:

  • Sub-optimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase is critical for achieving good separation.

    • Solution: Optimize the mobile phase composition. For this compound, a common mobile phase is a mixture of acetonitrile and a phosphate buffer.[3][5][8] Adjusting the ratio of these components can significantly impact resolution.

  • Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and a decrease in resolution.

    • Solution: Optimize the flow rate. A typical flow rate for this compound analysis is around 1.0 mL/min.[3][4][5][8]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts and peak broadening.[6]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[6] A temperature of 40°C has been used successfully for this compound analysis.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for this compound analysis?

Several validated HPLC methods have been published for the analysis of this compound. The table below summarizes the parameters from a selection of these methods for easy comparison.

ParameterMethod 1Method 2Method 3
Column LiChroCART RP-18 (125 mm x 4 mm, 5 µm)[3][5]InertSustain C18 (250mm x 4.6mm, 5µ)[4]C-18 (250 × 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer pH 7.0 (10:90 v/v)[3][5]Acetonitrile: 25mM KH2PO4 Buffer pH 6.5 (20:80 v/v)[4]Acetonitrile: 12 mM Ammonium Acetate (5:95 v/v)[8]
Flow Rate 1.0 mL/min[3][5]1.0 mL/min[4]1.0 mL/min[8]
Detection (UV) 268 nm[3][5]265 nm[4]260 nm[8]
Column Temp. Not Specified40°C[4]30°C[8]
Retention Time 8.54 min[3]4.2 min[4]Not Specified

Q2: How should I prepare my samples and standards for this compound HPLC?

For accurate and reproducible results, proper sample and standard preparation is crucial.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution.[3] Further dilutions can be made from this stock solution using the mobile phase to create calibration standards.[4]

  • Sample Preparation: The preparation of your sample will depend on its matrix. For dosage forms like injections, a simple dilution with the mobile phase may be sufficient.[4] For more complex matrices like plasma, a protein precipitation step followed by extraction may be necessary.[9][10]

  • Filtration: It is highly recommended to filter all solutions (both standards and samples) through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[7]

Q3: What are the common degradation products of this compound that might interfere with my analysis?

This compound is susceptible to degradation under various stress conditions, which can lead to the formation of degradation products that may co-elute with the main peak, causing poor resolution.[11]

  • Hydrolysis: Degradation occurs in both acidic and basic conditions, with significant degradation observed under basic conditions.[3][5][12]

  • Oxidation: this compound is also susceptible to oxidative stress.[3][5]

  • Photolysis: Exposure to UV light can cause significant degradation.[3][5]

  • Thermal Degradation: The compound can also degrade at elevated temperatures.[3][5]

To ensure the specificity of your method, it is important to perform forced degradation studies to separate and identify these potential degradation products.[4]

Q4: How can I improve the overall robustness of my this compound HPLC method?

A robust method is one that is not significantly affected by small, deliberate variations in method parameters.

  • Method Validation: A thorough method validation according to ICH guidelines is essential to establish the robustness of your method.[3] This includes evaluating the effect of small changes in parameters such as mobile phase composition, pH, flow rate, and column temperature.[3]

  • System Suitability Tests: Before running any samples, perform system suitability tests to ensure that your HPLC system is performing correctly. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.

  • Use of an Internal Standard: The use of an internal standard can compensate for variations in injection volume and other system fluctuations, improving the precision of your results.[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to assess the stability-indicating properties of an HPLC method for this compound.[3][4]

1. Acid Degradation:

  • Accurately weigh 5.0 mg of this compound.
  • Dissolve it in 25.0 mL of 0.1 M hydrochloric acid.
  • Keep the solution at a controlled temperature (e.g., 40°C) for a specified period.
  • At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase before injection.

2. Base Degradation:

  • Accurately weigh 5.0 mg of this compound.
  • Dissolve it in 25.0 mL of 0.1 M sodium hydroxide.[3]
  • Keep the solution at room temperature.
  • At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase before injection.

3. Oxidative Degradation:

  • Accurately weigh 5.0 mg of this compound and dissolve it in 5.0 mL of the mobile phase.
  • Add 20.0 mL of a 3% hydrogen peroxide solution.[3]
  • Keep the solution at room temperature for a specified time (e.g., 20 minutes).[3]
  • Withdraw a sample and dilute with the mobile phase before injection.

4. Thermal Degradation:

  • Accurately weigh 5.0 mg of this compound into a vial.
  • Place the vial in a heat chamber at a high temperature (e.g., 100°C) for a specified period (e.g., 1 week).[3]
  • After cooling, dissolve the contents in the mobile phase for analysis.

5. Photolytic Degradation:

  • Accurately weigh 5.0 mg of this compound.
  • Expose the solid drug to sunlight or a photostability chamber for a defined period (e.g., 48 hours).[3]
  • After exposure, dissolve the sample in the mobile phase for analysis.

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution (Tailing, Fronting, Splitting, Broad) CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem MobilePhase Mobile Phase Issues? CheckSystem->MobilePhase System OK CheckMP Verify Composition & pH Degas Mobile Phase MobilePhase->CheckMP Yes ColumnIssue Column Issues? MobilePhase->ColumnIssue No CheckMP->ColumnIssue CheckColumn Flush Column Use Guard Column Check for Voids ColumnIssue->CheckColumn Yes SampleIssue Sample/Injection Issues? ColumnIssue->SampleIssue No CheckColumn->SampleIssue CheckSample Check Sample Solvent Reduce Concentration Filter Sample SampleIssue->CheckSample Yes MethodIssue Method Optimization? SampleIssue->MethodIssue No CheckSample->MethodIssue CheckMethod Optimize Flow Rate Optimize Temperature MethodIssue->CheckMethod Yes NotResolved Problem Persists MethodIssue->NotResolved No Resolved Problem Resolved CheckMethod->Resolved ReplaceColumn Replace Column NotResolved->ReplaceColumn ReplaceColumn->Resolved PeakResolutionFactors cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (Column) cluster_Analyte Analyte Properties PeakResolution Peak Resolution MP_Composition Composition (Organic/Aqueous Ratio) MP_Composition->PeakResolution MP_pH pH & Buffer MP_pH->PeakResolution MP_Additives Additives (e.g., Ion-Pair Reagents) MP_Additives->PeakResolution MP_FlowRate Flow Rate MP_FlowRate->PeakResolution SP_Chemistry Chemistry (e.g., C18) SP_Chemistry->PeakResolution SP_ParticleSize Particle Size SP_ParticleSize->PeakResolution SP_Dimensions Column Dimensions SP_Dimensions->PeakResolution SP_Temp Temperature SP_Temp->PeakResolution Analyte_Structure Chemical Structure Analyte_Structure->PeakResolution Analyte_pKa pKa Analyte_pKa->PeakResolution

References

Technical Support Center: Enhancing the Bioavailability of Cefquinome Sulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cefquinome sulfate. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the bioavailability of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of this compound?

A1: this compound, a fourth-generation cephalosporin for veterinary use, faces challenges such as poor stability, low bioavailability, and potential for muscular irritation with conventional oily suspension injections.[1][2][3] Like other β-lactam compounds, it is susceptible to hydrolysis, which can limit its clinical efficacy.[2]

Q2: What are the main formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies are being explored to improve the bioavailability of this compound. These include the development of oily nanosuspensions, proliposomes, and potentially self-nanoemulsifying drug delivery systems (SNEDDS) and solid lipid nanoparticles (SLNs).[1][2][4][5] These approaches aim to improve the drug's stability, dissolution rate, and absorption.[1][6]

Q3: How do nanosuspensions improve the bioavailability of this compound?

A3: Nanosuspensions increase the surface area of the drug particles, which can lead to enhanced dissolution and bioavailability.[1] An oily nanosuspension of this compound has been shown to have a relative bioavailability approximately 1.6 times that of a commercial injection.[1][3][7][8] This is attributed to the small particle size and the use of specific stabilizers and oil mediums.[1][3][7][8]

Q4: What is the role of proliposomes in enhancing this compound bioavailability?

A4: Proliposomes are dry, free-flowing particles that form a liposomal suspension upon contact with water. This technique can improve the stability of drugs like this compound that are prone to degradation.[2] Liposomal entrapment can also enhance the biological stability of the drug after administration, leading to a higher bioavailability compared to a standard solution.[2]

Q5: Can intramammary infusion formulations be optimized to improve this compound's local bioavailability in treating mastitis?

A5: Yes, optimizing the formulation of intramammary infusions can impact the local pharmacokinetics of this compound in milk. For instance, a study comparing two different volumes of intramammary infusions with the same dose of this compound (75 mg) showed differences in peak concentration (Cmax) and area under the curve (AUC), suggesting that the formulation vehicle can influence drug diffusion and clearance from the mammary gland.[9][10][11][12]

Troubleshooting Guides

Issue 1: Low Bioavailability with a Newly Developed this compound Nanosuspension.

  • Question: We have formulated a this compound nanosuspension, but in vivo studies show only a marginal improvement in bioavailability compared to the standard suspension. What could be the issue?

  • Answer: Several factors could contribute to this. Firstly, ensure that the particle size of your nanosuspension is sufficiently small and uniform. Larger or aggregated nanoparticles may not provide the expected increase in surface area for dissolution. Secondly, the choice of stabilizer is critical. An inappropriate stabilizer can lead to particle aggregation in vivo. It is also important to consider the oil medium in an oily nanosuspension, as this can influence drug release and absorption.[1] Finally, the in vivo model and analytical methods for drug quantification should be validated to ensure accurate results.

Issue 2: Instability of the this compound Formulation During Storage.

  • Question: Our this compound formulation shows significant degradation of the active ingredient after a short storage period. How can we improve its stability?

  • Answer: this compound is susceptible to hydrolysis.[2] To improve stability, consider formulating it as a proliposome, which is a dry powder that is reconstituted before use.[2] For liquid formulations like nanosuspensions, the choice of stabilizers and the oil phase is crucial for protecting the drug from degradation.[1] Additionally, including an antioxidant in the formulation may help to prevent oxidative degradation.[13] Storage conditions, such as temperature and protection from light, should also be optimized.

Issue 3: High Variability in Pharmacokinetic Data.

  • Question: Our in vivo studies with a new this compound formulation are showing high inter-subject variability in the pharmacokinetic parameters. What could be the cause?

  • Answer: High variability can stem from several sources. The formulation itself might not be homogenous, leading to inconsistent dosing. For oral formulations, factors such as the fed or fasted state of the animal can significantly impact absorption. For injectable formulations, the injection site and technique can influence absorption rates. It is also essential to ensure that the animal model is appropriate and that the animals are healthy and of a consistent age and weight. Finally, review your blood sampling and analytical procedures for any potential sources of error.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

FormulationAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Oily Nanosuspension (CS-NSP) Rats25 mg/kg (IM)16.23 ± 2.110.560.54 ± 5.12158.18[14]
Commercial Injection (CS-INJ) Rats25 mg/kg (IM)8.12 ± 1.030.538.27 ± 4.23100[14]
Proliposome Suspension Rabbit18 mg/kg (IM)--138.73 ± 11.03-[2][6]
Solution Rabbit18 mg/kg (IM)--49.58 ± 9.17-[2][6]
Intramammary Infusion (Group A: 8g) Lactating Cows75 mg/gland51.79 ± 11.950.25300.56 ± 25.05100[9][10][11]
Intramammary Infusion (Group B: 3g) Lactating Cows75 mg/gland59.76 ± 8.400.25266.55 ± 50.6588.69[9][10][11]

Experimental Protocols

1. Preparation of this compound Oily Nanosuspension (CS-NSP) by Mortar Grinding

  • Objective: To prepare a stable oily nanosuspension of this compound to enhance its bioavailability.

  • Materials: this compound, Propylene glycol dicaprylate/dicaprate (e.g., Labrafac™ PG), Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®), Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS).[1][3][7]

  • Procedure:

    • Weigh the required amount of this compound and place it in a mortar.

    • Add the specified amounts of Labrafac™ PG (oil medium), Labrasol®, and Labrafil® M 1944 CS (stabilizers).

    • Grind the mixture in the mortar for a specified period (e.g., 0.5 to 3 hours) to achieve the desired particle size.[1]

    • The particle size and polydispersity index (PDI) of the resulting nanosuspension should be characterized using a suitable method like dynamic light scattering.

2. Preparation of this compound Proliposomes

  • Objective: To prepare a stable proliposome formulation of this compound.

  • Materials: this compound, Soy phosphatidylcholine, Cholesterol, Mannitol, Ether, Dichloromethane, Phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve soy phosphatidylcholine and cholesterol in a mixture of ether and dichloromethane.

    • Add this compound to the lipid solution and sonicate until a uniform suspension is formed.

    • Add mannitol to the mixture and continue sonication.

    • Evaporate the organic solvents under reduced pressure using a rotary evaporator to obtain a dry proliposome powder.

    • To form the liposomal suspension, hydrate the proliposome powder with PBS (pH 7.4) and vortex.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the pharmacokinetic profile and bioavailability of a new this compound formulation.

  • Animals: Healthy male Sprague-Dawley rats (or other suitable strain).

  • Procedure:

    • Fast the rats overnight before drug administration.

    • Divide the rats into two groups: a control group receiving a reference formulation (e.g., commercial injection) and a test group receiving the new formulation.

    • Administer the formulations via the desired route (e.g., intramuscular injection) at a specified dose.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store the plasma at -20°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method such as HPLC or UPLC-MS/MS.[1][9]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

    • Calculate the relative bioavailability of the test formulation compared to the reference formulation.[1]

Visualizations

Experimental_Workflow_for_Nanosuspension_Development Formulation Formulation Screening (Oil, Stabilizers) Preparation Nanosuspension Preparation (Mortar Grinding) Formulation->Preparation Optimized Components Characterization Physicochemical Characterization (Particle Size, PDI, Stability) Preparation->Characterization InVitro In Vitro Release Study Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo Stable Formulation InVitro->InVivo DataAnalysis Data Analysis (Pharmacokinetic Parameters, Bioavailability) InVivo->DataAnalysis Conclusion Conclusion on Bioavailability Enhancement DataAnalysis->Conclusion Bioavailability_Enhancement_Strategies LowBioavailability Low Bioavailability of This compound Nanosuspension Nanosuspension LowBioavailability->Nanosuspension Proliposome Proliposome LowBioavailability->Proliposome OtherStrategies Other Novel Formulations (e.g., SNEDDS, SLNs) LowBioavailability->OtherStrategies Mech_Nano Increased Surface Area Enhanced Dissolution Nanosuspension->Mech_Nano Mech_Lipo Improved Stability Sustained Release Proliposome->Mech_Lipo Mech_Other Improved Solubilization Enhanced Permeability OtherStrategies->Mech_Other

References

Overcoming challenges in the detection of Cefquinome sulfate residues in honey

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of Cefquinome sulfate residues in honey.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in honey samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: Due to the high viscosity of honey, the solvent may not effectively reach the analyte.[1]- Dilution: Dilute the honey sample with water (e.g., 1:1 or 1:4 w/v) before extraction to reduce viscosity.[2][3] - Sonication/Vortexing: Vigorously vortex or sonicate the sample after adding the extraction solvent to ensure thorough mixing and dissolution.[2][4][5] - Solvent Choice: Use an appropriate extraction solvent. Acetonitrile is commonly used, often acidified with formic acid.[2][4][5]
Inefficient Clean-up: Matrix components co-eluting with this compound can interfere with detection.[1]- Solid-Phase Extraction (SPE): Employ SPE cartridges (e.g., styrene-divinylbenzene copolymer) for effective clean-up.[2] Ensure proper conditioning of the cartridge before loading the sample. - QuEChERS Method: Utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which combines extraction and clean-up steps.[4][5][6]
Analyte Degradation: this compound can be unstable under certain conditions.[2][7]- pH Control: Maintain an acidic pH during extraction and analysis, as Cefquinome can be unstable in basic conditions.[7][8] - Temperature Control: Avoid high temperatures during sample preparation. Concentrate extracts at temperatures below 40°C.[2] - Solvent Instability: Cefquinome is noted to be unstable in methanol, so take precautions if using this solvent.[2]
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Sugars, organic acids, and other compounds in honey can interfere with the ionization of this compound in the mass spectrometer.[1][9]- Dilution of Extract: Dilute the final extract before injection into the LC-MS/MS system to reduce the concentration of interfering matrix components.[10] - Optimized Chromatography: Adjust the liquid chromatography gradient to achieve better separation of this compound from matrix interferences. - Matrix-Matched Calibration: Prepare calibration standards in a blank honey extract that has undergone the same sample preparation procedure to compensate for matrix effects.
Poor Peak Shape in Chromatogram Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for this compound.- Mobile Phase Composition: A common mobile phase consists of acetonitrile and water with a formic acid additive.[2][5] Experiment with the gradient and additive concentration. - pH of Mobile Phase: Ensure the pH of the mobile phase is suitable for the analysis of Cefquinome.
Inconsistent Results/Poor Reproducibility Variability in Sample Preparation: Inconsistent execution of the extraction and clean-up steps.[1]- Standardized Protocol: Strictly adhere to a validated and standardized protocol for all samples. - Internal Standards: Use an appropriate internal standard to account for variations in sample preparation and instrument response.
Instrument Instability: Fluctuations in the LC-MS/MS system.- System Equilibration: Ensure the LC-MS/MS system is properly equilibrated before running the sample sequence. - Regular Maintenance: Perform routine maintenance and calibration of the instrument.

Frequently Asked Questions (FAQs)

1. What are the main challenges in detecting this compound residues in honey?

The primary challenges stem from the complex nature of the honey matrix.[1][4][11] These include:

  • High Viscosity: The thick consistency of honey can make efficient extraction of analytes difficult.[1]

  • Complex Composition: Honey contains high concentrations of sugars, along with proteins, organic acids, and enzymes that can interfere with the analysis.[1][11]

  • Matrix Effects: These interfering substances can cause signal suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][9]

  • Low Residue Levels: this compound residues are typically present at very low concentrations (μg/kg or ppb level), requiring highly sensitive analytical methods.[1][6]

2. Which analytical technique is most suitable for the confirmatory analysis of this compound in honey?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmation and quantification of this compound residues in honey.[2][9][11] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in a complex matrix.[12]

3. Can ELISA be used for the detection of this compound in honey?

Enzyme-Linked Immunosorbent Assay (ELISA) can be used as a screening method for the detection of antibiotic residues, including cephalosporins, in honey.[13][14][15][16] ELISA is generally faster and less expensive than LC-MS/MS, making it suitable for analyzing a large number of samples. However, positive results from ELISA should be confirmed by a confirmatory method like LC-MS/MS, as ELISA may be prone to false positives.[17]

4. What is the QuEChERS method and how is it applied to honey analysis?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has been adapted for the analysis of antibiotic residues in honey.[4][5][6] A typical modified QuEChERS method for honey involves the following steps:

  • Hydration: The honey sample is diluted with acidified water and sonicated to dissolve the sugars.[4][5]

  • Extraction: An organic solvent, usually acidified acetonitrile, is added, and the mixture is shaken.[4][5]

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile layer is mixed with a sorbent to remove interfering matrix components.[10]

  • Analysis: The cleaned-up extract is then analyzed by LC-MS/MS.[4][5]

5. How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Clean-up: Use techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove as many interfering compounds as possible.[2][18]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Dilution: Diluting the sample extract before injection can reduce the concentration of matrix components, thereby minimizing their impact.[10]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank honey matrix that has been processed through the entire sample preparation procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: An isotopically labeled internal standard is ideal as it behaves similarly to the analyte during sample preparation and analysis, correcting for both extraction losses and matrix effects.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of antibiotic residues in honey. While specific multi-residue methods include Cefquinome, performance data is often reported for a range of antibiotics.

Table 1: Performance of Validated LC-MS/MS Methods for Antibiotic Residues in Honey

Antibiotic Class LOD (µg/kg) LOQ (µg/kg) Recovery (%) Precision (RSD %) Reference
Multi-class (including Cephalosporins)0.94–3.403.11–11.2290.00–115.560.43–6.58[16][19]
Multi-class0.09–6.190.29–18.7780.1–117.60.5–32.2[1]
Fluoroquinolones->2.5--[3]
Multi-class0.03–1.510.1–570–120<20[10]
Sulfonamides & others0.5–10---[12]
Chloramphenicol-0.15>97<10[20]

Table 2: LC-MS/MS Parameters for Cefquinome Detection

Parameter Value Reference
Precursor Ion (m/z) 529.1[2][21]
Product Ions (m/z) 396, 134[2][21]
Ionization Mode Positive[21]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Cefquinome in Honey (Adapted from published methods) [2]

  • Sample Preparation:

    • Weigh 10.0 g of honey into a centrifuge tube.

    • Dissolve the honey in 70 mL of water.

    • Add 50 mL of an acetonitrile/formic acid/water mixture (900:1:100, v/v/v) and 50 mL of n-hexane.

    • Homogenize the mixture and filter with suction.

    • Re-extract the residue on the filter paper with 30 mL of the acetonitrile mixture and 30 mL of n-hexane, and filter again.

    • Combine the filtrates, collect the lower aqueous-acetonitrile layer, and adjust the volume to 200 mL with the acetonitrile mixture.

    • Take a 40 mL aliquot of the extract and concentrate it to less than 18 mL at a temperature below 40°C.

    • Add 20 mL of water and mix well using ultrasonication.

  • Clean-up (Solid-Phase Extraction):

    • Condition a styrene-divinylbenzene copolymer SPE cartridge (500 mg) with 10 mL of acetonitrile followed by 10 mL of water.

    • Load the prepared extract onto the cartridge.

    • Wash the cartridge sequentially with 10 mL of water and 10 mL of acetonitrile/water (1:19, v/v).

    • Elute the analyte with 10 mL of acetonitrile/water (1:4, v/v).

    • Add 10 µL of formic acid to the eluate and adjust the final volume to 10 mL with acetonitrile/water (1:4, v/v). This is the test solution.

  • LC-MS/MS Analysis:

    • LC Column: C18 column or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.[5]

    • Injection Volume: 5 µL.

    • MS Detection: Use a tandem mass spectrometer in positive ion mode, monitoring the transitions for Cefquinome (e.g., precursor ion m/z 529.1 and product ions m/z 396 and 134).[2][21]

Protocol 2: Generic QuEChERS-based Sample Preparation for Multi-class Antibiotics in Honey [4][5]

  • Sample Preparation:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add a known concentration of internal standard.

    • Add 10 mL of acidified water and vortex/sonicate until the honey is fully dissolved.

    • Add 10 mL of acidified acetonitrile and shake vigorously.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) and shake immediately.

    • Centrifuge the sample.

  • Clean-up (d-SPE):

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).

    • Vortex and then centrifuge.

  • Final Extract Preparation:

    • Take the supernatant, filter it through a syringe filter (e.g., PVDF), and dilute with water before injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_cleanup SPE Clean-up cluster_analysis Analysis A 1. Weigh 10g Honey B 2. Dissolve in Water A->B C 3. Add Acetonitrile/Hexane & Homogenize B->C D 4. Filter & Combine Filtrates C->D E 5. Concentrate Extract D->E F 6. Reconstitute in Water E->F G 1. Condition SPE Cartridge F->G H 2. Load Sample Extract G->H I 3. Wash Cartridge H->I J 4. Elute Cefquinome I->J K 5. Prepare Final Test Solution J->K L Inject into LC-MS/MS K->L M Data Acquisition & Quantification L->M

Caption: Workflow for Cefquinome analysis in honey by LC-MS/MS.

Troubleshooting_Logic Start Low Analyte Recovery? IncompleteExtraction Incomplete Extraction? Start->IncompleteExtraction Yes InefficientCleanup Inefficient Clean-up? IncompleteExtraction->InefficientCleanup No SolutionExtraction Improve Dissolution: - Dilute Honey - Sonicate/Vortex IncompleteExtraction->SolutionExtraction Yes AnalyteDegradation Analyte Degradation? InefficientCleanup->AnalyteDegradation No SolutionCleanup Optimize Clean-up: - Use SPE or QuEChERS - Check SPE Conditioning InefficientCleanup->SolutionCleanup Yes SolutionDegradation Control Conditions: - Adjust pH (Acidic) - Low Temperature (<40°C) AnalyteDegradation->SolutionDegradation Yes End Recovery Improved SolutionExtraction->End SolutionCleanup->End SolutionDegradation->End

Caption: Troubleshooting logic for low analyte recovery.

References

Impact of pH adjustment on preventing Cefquinome sulfate hydrolysis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome sulfate. The following information addresses common issues related to its hydrolysis and stability in vitro, with a focus on the impact of pH adjustment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is losing potency. What are the primary factors affecting its stability in vitro?

A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the β-lactam ring. The two most critical factors influencing its stability are pH and temperature.[1][2][3][4] Generally, the degradation of this compound increases with both rising pH and temperature.[1][3][5]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: this compound exhibits its greatest stability in acidic to neutral conditions.[3][5] Studies have shown that the drug is relatively stable in the pH range of 2.0 to 7.6.[5] Conversely, its degradation is significantly accelerated in alkaline environments (pH > 8).[1][5][6][7] For instance, one study demonstrated that at pH 9.0, there was an 83.84% degradation after 60 hours, compared to a maximum of 14.24% degradation in the pH range of 2.0-7.6 over the same period.[5] Therefore, to prevent hydrolysis, it is recommended to maintain the pH of your this compound solution on the acidic side, ideally below 6.[3]

Q3: I am observing rapid degradation of my this compound solution even at a neutral pH. What could be the cause?

A3: While pH is a primary factor, temperature also plays a crucial role. Even at a stable pH, elevated temperatures can significantly accelerate hydrolysis. For example, at pH 7, Cefquinome concentration disappeared after 6 hours at 70°C.[3] If you are working at room temperature or higher, consider conducting your experiments at a controlled, lower temperature (e.g., 4°C) to minimize degradation.[5] One study found the best stability conditions to be at pH 6.8 and 4°C.[5]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and reliable method for monitoring this compound concentration and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][8][9][10] This technique allows for the separation and quantification of the parent drug from its hydrolytic products. Microbiological assays can also be used to determine the remaining antibacterial activity of the solution, providing a functional measure of its stability.[1][3]

Q5: Are there any other factors besides pH and temperature that I should be aware of?

A5: While pH and temperature are the most significant, other factors can influence this compound stability. These include the components of the buffer solution, the presence of neutral salts, and exposure to light.[2][4] It is advisable to protect this compound solutions from light and to use well-defined buffer systems in your experiments.[8][11]

Data Presentation

Table 1: Effect of pH and Temperature on Cefquinome Degradation (%) over 24 Hours

TemperaturepH 6pH 7pH 8
30°C 24%--
50°C 52%-100% (after 12h)
70°C 100% (after 12h)100% (after 6h)100% (after 1h)

Data compiled from studies by Ali, A. A. et al. (2016).[1][3]

Table 2: this compound Degradation (%) at Different pH Values over Time at 37°C

TimepH 2.0pH 6.8pH 7.6pH 9.0
60 hours ~6.55%~10%~14.24%83.84%
120 hours ~14.3%~18%~21.3%95%

Data extrapolated from a study by Liu, M. et al. (2014).[5]

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol provides a general framework for assessing the stability of this compound using HPLC.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

    • Prepare buffer solutions at the desired pH values (e.g., phosphate buffers at pH 6, 7, and 8).

    • Dilute the this compound stock solution with the respective buffer solutions to achieve the final desired concentration for the stability study.

  • Incubation:

    • Divide the prepared solutions into aliquots for each time point and temperature condition to be tested.

    • Incubate the aliquots at the specified temperatures (e.g., 30°C, 50°C, 70°C) in a temperature-controlled water bath or incubator.[1][3]

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot from each condition.[1][3]

    • Immediately quench any further degradation by cooling the sample (e.g., placing on ice).

    • Filter the samples through a 0.45 µm filter before injection into the HPLC system.

    • Analyze the samples using a validated HPLC method. A typical method might involve:

      • Column: C18 reverse-phase column.[9][10]

      • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0).[9][10]

      • Flow Rate: 1.0 mL/min.[9][10]

      • Detection: UV detector at 268 nm.[9][10]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining or degraded relative to the initial concentration (time 0).

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Cefquinome Sulfate Stock Solution working Prepare Working Solutions (Cefquinome in Buffers) stock->working buffers Prepare Buffer Solutions (Varying pH) buffers->working temp_control Incubate at Controlled Temperatures working->temp_control sampling Sample at Time Intervals temp_control->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a this compound stability study.

G cluster_outcome Outcome pH pH Level Stability This compound Stability pH->Stability Alkaline pH Decreases Stability Temp Temperature Temp->Stability Increased Temp Decreases Stability

Caption: Key factors influencing this compound stability in vitro.

References

Approaches to reduce local injection site reactions with Cefquinome sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome sulfate. The information provided aims to help reduce local injection site reactions observed during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant local tissue reactions (swelling, redness, and induration) at the injection site after intramuscular administration of our this compound formulation. What are the potential causes?

A1: Local injection site reactions to this compound are a known adverse effect.[1] These reactions are a form of sterile inflammation, which can be triggered by several factors:

  • Drug Substance: The physicochemical properties of this compound itself can contribute to local irritation.

  • Formulation Excipients: Certain excipients used in the formulation, such as solvents and suspending agents, can cause tissue irritation.[2][3] For example, oily vehicles, while enabling sustained release, can sometimes be associated with muscular stimulation.[4]

  • Physical Characteristics of the Formulation: The pH, osmolality, and particle size of the suspension can influence the tolerability of the injection.

  • Injection Technique: The volume, speed, and anatomical location of the injection can also impact the severity of the reaction.

Q2: What formulation strategies can we explore to minimize these injection site reactions?

A2: Several formulation approaches can be investigated to improve the local tolerance of this compound injections:

  • Nanosuspensions: Reducing the particle size of the this compound to the nano-range can improve its dissolution and absorption, potentially reducing local irritation. An oily nanosuspension of this compound has been shown to reduce muscle irritation compared to a commercial oily suspension.[4]

  • Liposomal Formulations: Encapsulating this compound in liposomes may reduce direct contact of the drug with muscle tissue, thereby decreasing irritation.

  • Alternative Vehicles: Exploring different oily mediums or aqueous vehicles with good biocompatibility can be beneficial. For instance, propylene glycol dicaprolate/dicaprate has been identified as a potential oily medium with low muscle irritation.[4]

  • Addition of Local Anesthetics: While not directly reducing the inflammatory reaction, the addition of a local anesthetic like lidocaine can mitigate the pain associated with the injection.[5]

  • pH and Osmolality Adjustment: Ensuring the formulation is isotonic and has a physiological pH can help in reducing tissue damage and pain.[6]

Q3: Are there any specific excipients that are known to cause fewer local reactions with cephalosporin injections?

A3: The choice of excipients is critical in developing a well-tolerated injectable formulation. For this compound oily nanosuspensions, the use of propylene glycol dicaprolate/dicaprate (Labrafac™ PG) as the oil medium and caprylocaproyl polyoxyl-8 glycerides (Labrasol®) as a stabilizer has been associated with reduced muscle irritation.[4] It is advisable to screen various pharmaceutically acceptable excipients for their compatibility and local tolerance in preclinical models.

Q4: How can we quantitatively assess the local tissue reaction to our new this compound formulations?

A4: A combination of macroscopic and microscopic evaluation is recommended. This can be achieved through a standardized in vivo muscle irritation study in an appropriate animal model, such as mice or rabbits. Key parameters to measure include:

  • Macroscopic Evaluation: Visual scoring of the injection site for erythema (redness), edema (swelling), and any other abnormalities at specified time points.

  • Microscopic (Histopathological) Evaluation: Collection of the muscle tissue at the injection site for histological processing. A semi-quantitative scoring system can be used to assess inflammation, necrosis, hemorrhage, and fibrosis.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in injection site reaction scores between animals. Inconsistent injection technique (volume, depth, location).Standardize the injection protocol. Ensure all personnel are trained on the precise anatomical location and technique for intramuscular injection.
Non-homogenous suspension.Ensure the formulation is thoroughly mixed before each administration to guarantee a uniform suspension.
Severe necrosis observed in histopathology. Formulation is hypertonic or has a non-physiological pH.Measure and adjust the osmolality and pH of the formulation to be as close to physiological levels as possible.
Irritating excipients.Screen individual excipients for their local irritancy potential. Consider replacing problematic excipients with more biocompatible alternatives.
Persistent inflammation that does not resolve. Depot effect of an oily vehicle leading to prolonged inflammatory response.Investigate alternative vehicles or formulation strategies (e.g., nanosuspensions) that may allow for faster clearance from the injection site.
Immune-mediated reaction to the drug or excipients.While less common for sterile inflammation, consider the possibility of a hypersensitivity reaction.

Data Presentation

The following table presents a summary of histopathological findings from a study comparing a this compound oily nanosuspension (CS-NSP) to a commercial this compound injection (CS-INJ) in mice.

Formulation Group Macroscopic Observations Histopathological Findings Interpretation
Saline Control No visible abnormalities.Normal muscle tissue architecture.No irritation.
Vehicle Control (Labrafac PG) No significant irritation.Minimal to no inflammatory cell infiltration.The vehicle is well-tolerated.
Commercial CS-INJ (0.2 mL) Swelling and signs of inflammation.Significant inflammatory cell infiltration, muscle fiber necrosis, and edema.Moderate to severe muscle irritation.
CS-NSP (0.1 mL) Minor signs of inflammation.Slight inflammatory cell infiltration, muscle fibers largely intact.Minimal muscle irritation.
CS-NSP (0.2 mL) Mild swelling.Mild inflammatory cell infiltration, localized and less severe than CS-INJ.Mild muscle irritation, significantly less than the commercial formulation.

Note: This table is a qualitative summary based on the descriptive results of the study by Mao et al. (2022). The original study did not provide numerical scores.

Experimental Protocols

Protocol 1: In Vivo Muscle Irritation Assessment in Mice

This protocol is adapted from the methodology described for evaluating this compound formulations.[4]

1. Animals and Acclimatization:

  • Use healthy adult mice (e.g., BALB/c or CD-1), weighing 20-25g.
  • Acclimatize the animals for at least 5 days before the experiment, with free access to food and water.

2. Experimental Groups:

  • Group 1: Negative Control (0.2 mL sterile saline)
  • Group 2: Vehicle Control (0.2 mL of the formulation vehicle)
  • Group 3: Test Formulation (e.g., 0.2 mL of the new this compound formulation)
  • Group 4: Reference Formulation (e.g., 0.2 mL of a commercial this compound injection)

3. Injection Procedure:

  • Administer a single intramuscular injection into the quadriceps muscle of the right hind limb.
  • The contralateral (left) limb can be used for a control injection (e.g., saline).

4. Macroscopic Evaluation:

  • Visually inspect the injection sites at 24, 48, and 72 hours post-injection.
  • Score the sites for erythema and edema using a standardized scoring system (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).

5. Microscopic (Histopathological) Evaluation:

  • At 48 or 72 hours post-injection, euthanize the animals.
  • Dissect the muscle tissue from the injection site.
  • Fix the tissue in 10% neutral buffered formalin.
  • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
  • A veterinary pathologist, blinded to the treatment groups, should score the sections based on the following criteria:

Parameter Score Description
Inflammation 0No inflammatory cells
1Minimal inflammatory cell infiltrate
2Mild inflammatory cell infiltrate
3Moderate inflammatory cell infiltrate
4Marked inflammatory cell infiltrate
Necrosis 0No necrosis
1Minimal muscle fiber necrosis
2Mild muscle fiber necrosis
3Moderate muscle fiber necrosis
4Marked muscle fiber necrosis
Hemorrhage 0No hemorrhage
1Minimal hemorrhage
2Mild hemorrhage
3Moderate hemorrhage
4Marked hemorrhage
Fibrosis 0No fibrosis
1Minimal fibrosis
2Mild fibrosis
3Moderate fibrosis
4Marked fibrosis

6. Data Analysis:

  • Compare the mean scores for each parameter between the different groups using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Visualizations

Signaling Pathway of Sterile Inflammation

The following diagram illustrates a plausible signaling pathway for sterile inflammation initiated by an intramuscular injection.

sterile_inflammation cluster_injection Intramuscular Space cluster_cell Resident Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response Injection This compound Formulation Cell_Stress Cellular Stress/ Damage DAMPs Release of DAMPs (e.g., ATP, Uric Acid) Cell_Stress->DAMPs PRR PRR Activation (e.g., TLRs, NLRs) DAMPs->PRR Inflammasome NLRP3 Inflammasome Assembly DAMPs->Inflammasome Signal 2 NFkB NF-κB Signaling PRR->NFkB Signal 1 Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Active IL-1β Caspase1->IL1b cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CXCL8) IL1b->Cytokines NFkB->Pro_IL1b transcription NFkB->Cytokines Recruitment Neutrophil Recruitment Cytokines->Recruitment Inflammation Local Inflammation (Redness, Swelling, Pain) Recruitment->Inflammation

Caption: Proposed signaling pathway for injection-induced sterile inflammation.

Experimental Workflow

The following diagram outlines the workflow for assessing injection site reactions of a new this compound formulation.

experimental_workflow Animal_Dosing Animal Acclimatization & Intramuscular Injection Macroscopic Macroscopic Evaluation (Erythema & Edema Scoring) at 24, 48, 72h Animal_Dosing->Macroscopic Euthanasia Euthanasia & Tissue Collection (e.g., at 48h) Animal_Dosing->Euthanasia Analysis Data Analysis & Comparison of Formulations Macroscopic->Analysis Histopathology Histopathological Processing (Fixation, Embedding, H&E Staining) Euthanasia->Histopathology Microscopic Microscopic Evaluation (Blinded Scoring of Inflammation, Necrosis, etc.) Histopathology->Microscopic Microscopic->Analysis

References

Technical Support Center: Optimizing Liquid Chromatography for Cefquinome Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of Cefquinome isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of Cefquinome isomers by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Problem 1: Poor Resolution Between Cefquinome and Its Isomers

Symptoms:

  • Overlapping peaks for Cefquinome and its isomers (e.g., E-isomer, Δ³-isomer).

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower concentration of the organic modifier generally increases retention time and may improve the resolution between closely eluting isomers. 2. Change Organic Modifier: If using acetonitrile, consider trying methanol or vice-versa. Different organic modifiers can alter the selectivity of the separation.
Incorrect Mobile Phase pH The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Cefquinome.[1] Adjust the pH of the aqueous portion of the mobile phase. For cephalosporins, a pH range of 4.0 to 6.0 has been shown to provide good resolution and peak shape.[1] It is advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure consistent ionization.
Suboptimal Column Temperature Temperature can significantly affect selectivity.[2] 1. Decrease Temperature: Lowering the column temperature can sometimes enhance resolution for isomers, although it may lead to broader peaks and higher backpressure. 2. Increase Temperature: In some cases, increasing the temperature can improve efficiency and may alter selectivity, potentially resolving the isomers.
Unsuitable Stationary Phase For closely related isomers, a standard C18 column may not provide sufficient selectivity. Consider columns with different bonded phases, such as phenyl-hexyl or embedded polar group (EPG) columns, which can offer alternative selectivities.
Problem 2: Peak Tailing for Cefquinome or Isomer Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and reduced sensitivity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Residual Silanols 1. Use a Low pH Mobile Phase: A mobile phase with a pH around 2.5-3.5 can suppress the ionization of residual silanols on the silica-based stationary phase, reducing secondary interactions with basic analytes. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol groups. 3. Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed to minimize silanol interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.
Column Contamination or Degradation If the problem persists, the column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or, if necessary, replace the column.
Problem 3: Peak Splitting or Shoulder Peaks

Symptoms:

  • A single peak appears as two or more merged peaks.

  • A small "shoulder" appears on the leading or tailing edge of the main peak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-elution of Isomers What appears to be a split peak may be two closely eluting isomers. Optimize the mobile phase composition, pH, and temperature to improve resolution as described in Problem 1 .
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Cefquinome I should be aware of?

A1: The most commonly encountered isomers of Cefquinome, particularly as degradation products, are the E-isomer and the Δ³-isomer. These isomers can form under various stress conditions such as exposure to high temperatures, light, and certain pH values.

Q2: What is a good starting point for developing an HPLC method for Cefquinome isomer separation?

A2: A good starting point is a reversed-phase method using a C18 column. A mobile phase consisting of a phosphate or formate buffer (pH 3-7) and acetonitrile as the organic modifier is commonly used. A gradient elution may be necessary to achieve adequate separation. For example, a mobile phase of 10% acetonitrile and 90% water with 0.1% formic acid has been used to separate Cefquinome and its isomers.

Q3: How can I confirm the identity of the separated isomer peaks?

A3: Mass spectrometry (MS) is the most definitive method for identifying isomers. By coupling your LC system to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of each peak. While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can be used for structural elucidation and confirmation.

Q4: My Cefquinome sample is degrading during analysis. What can I do?

A4: Cefquinome can be unstable, especially in certain solvents and at elevated temperatures. Ensure your sample is fresh and stored properly before injection. Cefquinome is known to be more stable in acidic environments. [cite: ] Consider using a lower column temperature for the analysis. If degradation is still observed, investigate the stability of Cefquinome in your chosen sample solvent.

Q5: Are there specialized columns for separating Cefquinome enantiomers?

A5: For the separation of enantiomers (mirror-image isomers), a chiral stationary phase (CSP) is typically required. While the common degradation products of Cefquinome are diastereomers, if you need to separate enantiomers, you would need to screen various chiral columns (e.g., polysaccharide-based or cyclodextrin-based CSPs) to find one that provides adequate selectivity.

Data Presentation

The following tables summarize quantitative data from various studies on Cefquinome analysis. This data can be used as a reference for method development and validation.

Table 1: Typical HPLC Method Parameters for Cefquinome Analysis

ParameterCondition 1Condition 2
Column LiChroCART RP-18 (125 mm x 4 mm, 5 µm)Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer pH 7.0 (10:90 v/v)[4]Acetonitrile and 0.1% Trifluoroacetic Acid in Water (gradient)[3]
Flow Rate 1.0 mL/min[4]0.9 mL/min[3]
Detection UV at 268 nm[4]UV-Visible
Temperature AmbientNot Specified

Table 2: Example Method Validation Data for Cefquinome Quantification

Parameter Result Reference
Linearity Range 0.02 to 12 µg/mL[3]
Mean Recovery 92.0% to 93.9%[3]
Intra-day Precision (%RSD) < 5%[3]
Inter-day Precision (%RSD) < 5%[3]
Limit of Quantification (LOQ) 0.02 µg/mL[3]

Experimental Protocols

Protocol 1: Separation of Cefquinome and its Degradation Isomers

This protocol is adapted from a method used to separate Cefquinome from its E-isomer and Δ³-isomer.

1. Instrumentation:

  • UHPLC system equipped with a UV detector or a mass spectrometer.

2. Chromatographic Conditions:

  • Column: Agilent C18 (50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Isocratic Elution: 90% A and 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV at 270 nm or MS detection.

3. Sample Preparation:

  • Dissolve the Cefquinome standard or sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to Cefquinome and its isomers based on their retention times and, if available, mass spectra.

  • Calculate the resolution between the peaks to assess the quality of the separation.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_organic Adjust Organic Modifier (% Acetonitrile) check_mobile_phase->adjust_organic Yes check_temp Optimize Temperature? check_mobile_phase->check_temp No adjust_ph Adjust pH (e.g., pH 4-6) adjust_organic->adjust_ph Try pH adjust_organic->check_temp No Improvement end Resolution Achieved adjust_organic->end Improved adjust_ph->check_temp No Improvement adjust_ph->end Improved adjust_temp Adjust Column Temperature (e.g., 25-40°C) check_temp->adjust_temp Yes check_column Change Stationary Phase? check_temp->check_column No adjust_temp->check_column No Improvement adjust_temp->end Improved change_column Select Column with Alternative Selectivity check_column->change_column Yes check_column->end No change_column->end

Caption: Workflow for troubleshooting poor resolution of Cefquinome isomers.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Column Overload? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_silanol Silanol Interactions? check_overload->check_silanol No reduce_load->check_silanol No Improvement end Symmetrical Peaks reduce_load->end Problem Solved adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) check_silanol->adjust_ph Yes check_column Column Contamination? check_silanol->check_column No use_additive Use Competing Base (e.g., TEA) adjust_ph->use_additive No Improvement adjust_ph->end Problem Solved use_additive->check_column No Improvement use_additive->end Problem Solved flush_column Flush or Replace Column check_column->flush_column Yes check_column->end No flush_column->end

Caption: Troubleshooting guide for addressing peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of Cefquinome Sulfate and Ceftiofur for the Treatment of Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bovine Respiratory Disease (BRD) remains a significant cause of morbidity, mortality, and economic loss in the cattle industry. The selection of an appropriate antimicrobial agent is critical for successful treatment outcomes. This guide provides an objective comparison of two cephalosporin antibiotics, cefquinome sulfate and ceftiofur, for the management of BRD. The comparison is based on available experimental data on their efficacy, pharmacokinetics, and in vitro activity against key BRD pathogens.

Executive Summary

Cefquinome, a fourth-generation cephalosporin, and ceftiofur, a third-generation cephalosporin, are both effective in treating BRD. While direct head-to-head clinical trials are limited, this guide synthesizes data from separate studies to provide a comparative overview. Cefquinome has demonstrated high cure rates in recent studies. Ceftiofur is a widely used and well-documented treatment for BRD with proven efficacy. The choice between these two antimicrobials may depend on specific clinical scenarios, local pathogen susceptibility patterns, and regulatory considerations.

Mechanism of Action

Both cefquinome and ceftiofur are bactericidal β-lactam antibiotics that act by inhibiting the synthesis of the bacterial cell wall. They bind to penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, leading to cell lysis and death. Cefquinome is noted for its high stability against β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics.

cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell Cefquinome/Ceftiofur Cefquinome/Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Cefquinome/Ceftiofur->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts formation of Lysis Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of Action of Cephalosporins

Comparative Efficacy: Clinical Trial Data

Table 1: Summary of Clinical Efficacy Data for this compound in BRD Treatment

StudyAnimal PopulationTreatment ProtocolClinical Cure Rate (%)Mortality Rate (%)
Rittipornlertrak et al. (2023)[1][2]Replacement dairy cattle (calves and heifers)1 mg/kg body weight, IM, once daily for 3 days87.5% (14/16)6.3% (1/16)

Table 2: Summary of Clinical Efficacy Data for Ceftiofur in BRD Treatment

StudyAnimal PopulationTreatment ProtocolClinical Outcome
Al-Awseya et al. (2023)[3][4]Holstein calves (45-70 days old)2 mg/kg body weight, SC, single injectionSignificant improvement in clinical scores, body weight, and feed intake by day 14.
Abutarbush et al. (2012)[5][6]Feedlot cattle (relapse cases)1.0 mg/kg body weight, IM, once daily for 3 daysSecond relapse rate: 29.2%; Third relapse rate: 10.8%; BRD case fatality rate: 10.4%

Experimental Protocols

This compound Efficacy Study (Rittipornlertrak et al., 2023)
  • Objective: To compare the efficacy of tildipirosin and cefquinome for the treatment of undifferentiated BRD in replacement dairy cattle.[1][2]

  • Animals: 52 replacement dairy cattle (calves and heifers) with clinical signs of BRD.[1][2]

  • Treatment Groups:

    • Cefquinome group (n=16): 1 mg/kg body weight cefquinome administered intramuscularly once daily for three days.[1][2]

    • Tildipirosin group (n=36): 4 mg/kg body weight tildipirosin administered subcutaneously once.[1][2]

  • Assessment: Physical examinations and clinical attitude scoring were performed on days 1, 2, and 3 of the treatment period. Cure was assessed at the end of the treatment period.[1][2]

start 52 Dairy Cattle with BRD random Randomization start->random cef_treat Cefquinome Treatment (1 mg/kg, IM, q24h for 3d) n=16 random->cef_treat til_treat Tildipirosin Treatment (4 mg/kg, SC, once) n=36 random->til_treat assess Clinical Assessment (Days 1, 2, 3) cef_treat->assess til_treat->assess outcome Evaluate Cure Rate assess->outcome

Experimental Workflow for Cefquinome Efficacy Study
Ceftiofur Efficacy Study (Al-Awseya et al., 2023)

  • Objective: To investigate the clinical effect, efficacy, and safety of ceftiofur for treating BRD in calves.[3][4]

  • Animals: Thirty Holstein calves (45-70 days old).[3][4]

  • Treatment Groups:

    • Group I (n=10): Healthy control.[3][4]

    • Group II (n=10): Healthy treated with a single subcutaneous injection of ceftiofur (2 mg/kg body weight).[3][4]

    • Group III (n=10): Clinically diagnosed with BRD and treated with a single subcutaneous injection of ceftiofur (2 mg/kg body weight).[3][4]

  • Assessment: Clinical evaluation for illness score, body weight, body gain, feed intake, and body temperature on days 0, 7, and 14 after administration.[3][4]

start 30 Holstein Calves grouping Grouping start->grouping g1 Group I: Healthy Control (n=10) grouping->g1 g2 Group II: Healthy Treated (2 mg/kg Ceftiofur, SC, once) (n=10) grouping->g2 g3 Group III: BRD Treated (2 mg/kg Ceftiofur, SC, once) (n=10) grouping->g3 assess Clinical Assessment (Days 0, 7, 14) g1->assess g2->assess g3->assess outcome Evaluate Clinical Improvement assess->outcome

Experimental Workflow for Ceftiofur Efficacy Study

In Vitro Susceptibility

The in vitro activity of an antimicrobial is a key indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 3: In Vitro Activity (MIC) of Cefquinome and Ceftiofur Against Key BRD Pathogens

PathogenCefquinome MIC Range (µg/mL)Ceftiofur MIC Range (µg/mL)
Mannheimia haemolyticaData not readily available in cited studies≤0.03 - >8
Pasteurella multocidaData not readily available in cited studies≤0.03 - >8
Histophilus somniData not readily available in cited studies≤0.015 - 0.06

Note: MIC values can vary significantly based on geographic location and specific bacterial isolates. A 10-year study in the United States and Canada (2000-2009) indicated that ceftiofur remained very active against isolates of M. haemolytica, P. multocida, and H. somni.[7] More recent data from 2015-2016 showed that few isolates of these pathogens were resistant to ceftiofur.[8]

Pharmacokinetics

Pharmacokinetic parameters describe the disposition of a drug in the body and are crucial for determining appropriate dosing regimens.

Table 4: Comparative Pharmacokinetic Parameters of Cefquinome and Ceftiofur in Cattle

ParameterThis compoundCeftiofur
Administration Route Intramuscular (IM)Intramuscular (IM) / Subcutaneous (SC)
Time to Peak Concentration (Tmax) ~1.5 - 2.5 hours~2 hours
Elimination Half-life (t1/2) ~2.5 - 9.1 hours~9.6 - 11.5 hours
Bioavailability HighHigh

Note: Pharmacokinetic parameters can be influenced by factors such as animal age, health status, and drug formulation.

Conclusion

Both this compound and ceftiofur are valuable therapeutic options for the treatment of bovine respiratory disease. Cefquinome, as a fourth-generation cephalosporin, offers a broad spectrum of activity and high stability against β-lactamases. Ceftiofur has a long-standing history of effective use in the field and is supported by a larger body of published research.

The selection of either antibiotic should be guided by a comprehensive diagnosis, including, where possible, bacterial culture and sensitivity testing to ensure the chosen agent is effective against the specific pathogens involved. Veterinarians and researchers should also consider local resistance patterns and adhere to responsible use guidelines to preserve the efficacy of these important antimicrobials. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the clinical efficacy of this compound and ceftiofur in the treatment of BRD.

References

A Comparative Analysis of Cefquinome and Penicillin G for Equine Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical efficacy, mechanisms, and practical applications of two prominent antibiotics in equine medicine.

In the realm of equine veterinary medicine, the selection of an appropriate antibiotic is paramount for the successful treatment of bacterial infections. Among the arsenal of available antimicrobial agents, Cefquinome, a fourth-generation cephalosporin, and Penicillin G, a long-standing beta-lactam antibiotic, are frequently employed. This guide provides a comprehensive comparison of their clinical efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Cefquinome vs. Penicillin G

FeatureCefquinomePenicillin G
Spectrum of Activity Broad-spectrum: Effective against many Gram-positive and Gram-negative bacteria.[1][2]Narrow-spectrum: Primarily effective against Gram-positive organisms.[3][4]
Commonly Treated Pathogens Streptococcus spp., Staphylococcus spp., Actinobacillus equuli, Enterobacteriaceae (e.g., E. coli).[1][2]Streptococcus equi (strangles), Streptococcus zooepidemicus, Clostridium spp.[3]
Mechanism of Action Inhibition of bacterial cell wall synthesis.[5]Inhibition of bacterial cell wall synthesis.
Pharmacokinetics Time-dependent bactericidal activity.[1][2]Time-dependent bactericidal activity.[3]
Clinical Applications Respiratory infections, foal septicemia, wound infections.[1][6]Strangles, upper and lower respiratory infections, clostridial infections.[3]
Limitations Limited activity against Rhodococcus spp. and Pseudomonas spp.[1][2]Ineffective against β-lactamase-producing Staphylococcus spp. and most Gram-negative bacteria.[3] Inactivated by purulent or necrotic material.[3]

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is a key indicator of its potential clinical effectiveness. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study on the antibacterial activity of Cefquinome against 205 bacterial strains isolated from diseased horses in Europe demonstrated its high activity against several key equine pathogens.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Cefquinome against Equine Pathogens [1][2]

Bacterial SpeciesMIC₉₀ (µg/mL)
Actinobacillus equuli0.016
Streptococcus spp.0.032
Enterobacteriaceae0.125
Staphylococcus spp.0.5

For Penicillin G, its efficacy is well-established against streptococcal species. In a study modeling a Streptococcus equi subsp. zooepidemicus infection in ponies, penicillin treatment successfully eliminated the bacteria in seven out of eight ponies.[7][8] However, resistance is a concern, particularly from β-lactamase-producing staphylococci.[3]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine the concentration and duration of its action at the site of infection.

Table 2: Comparative Pharmacokinetic Parameters in Horses

ParameterCefquinomePenicillin G
Administration Intravenous (IV), Intramuscular (IM)[5][6]Intravenous (IV), Intramuscular (IM)[3][4]
Half-life (t½) ~2.3-2.4 hours (IV)[9]~53 minutes (IV, Penicillin G)[10]; 12.9-24.7 hours (IM, Procaine Penicillin G)[11][12][13]
Distribution Penetrates synovial fluid.[9]Widely distributed in plasma but poor penetration into abscesses or necrotic tissue.[3][14]
Elimination Primarily renal.Primarily renal.[14]

Cefquinome has been shown to penetrate synovial fluid effectively, making it a potential option for treating septic arthritis.[9] Penicillin G's distribution can be limited in the presence of pus or necrotic tissue, which can inactivate the drug.[3]

Clinical Efficacy: Head-to-Head Comparison

A prospective, randomized, non-blinded study directly compared the clinical efficacy of Cefquinome with a combination of Penicillin G and gentamicin in 374 horses and 13 donkeys.[15] The patients were divided into prophylactic and therapeutic treatment groups.

In the therapeutic group , which included conditions like orthopedic and soft tissue infections, peritonitis, and respiratory infections, Cefquinome demonstrated greater efficacy than the Penicillin G and gentamicin combination.[15][16] This was evidenced by fewer complications in wound healing and a lower number of treatment failures that required a change in antibiotic therapy.[15]

Conversely, in the prophylactic group , for routine surgical procedures, there was no significant difference in efficacy between Cefquinome and the Penicillin G/gentamicin combination.[15] The authors of the study suggested that to minimize the development of resistance, Cefquinome should not be used for routine prophylactic treatment.[15]

It is important to note that this study used a combination therapy, which may not fully reflect the efficacy of Penicillin G as a standalone treatment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefquinome against various equine pathogens was determined using the broth microdilution method.[1]

  • Bacterial Strains: 205 recent clinical isolates from diseased horses in Europe.[1][2]

  • Method: The broth microdilution method was performed in accordance with standardized protocols. Two-fold serial dilutions of Cefquinome were prepared in microtiter plates.

  • Inoculum: Each well was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates were incubated under appropriate atmospheric and temperature conditions.

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[17]

Clinical Efficacy Study Protocol[15]
  • Study Design: Prospective, randomized, non-blinded clinical trial.

  • Subjects: 374 horses and 13 donkeys.

  • Groups:

    • Prophylactic Group: Animals undergoing elective surgery.

    • Therapeutic Group: Animals with existing infections.

  • Treatments:

    • Cefquinome.

    • Combination of sodium Penicillin G and gentamicin.

  • Randomization: Animals within each group were randomly assigned to a treatment.

  • Outcome Measures: Clinical success, incidence of complications (e.g., wound healing issues), and the need to switch antibiotic therapy.

Visualizing the Mechanisms and Workflows

Mechanism of Action: Beta-Lactam Antibiotics

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis (Bactericidal Effect) Antibiotic Cefquinome or Penicillin G (Beta-Lactam Antibiotic) Antibiotic->PBP Binds to and Inhibits

Caption: Mechanism of action for Cefquinome and Penicillin G.

Experimental Workflow: Clinical Efficacy Trial

Caption: Workflow of the comparative clinical efficacy trial.

Conclusion

Both Cefquinome and Penicillin G are valuable tools in the management of equine bacterial infections. Cefquinome offers a broad spectrum of activity, making it a suitable choice for empirical therapy in cases where the causative agent is unknown, particularly in severe infections like foal septicemia.[1][6] Its efficacy in therapeutic situations, as demonstrated in the comparative study, highlights its importance for treating established infections.[15]

Penicillin G remains a first-line choice for infections caused by susceptible Gram-positive bacteria, most notably Streptococcus equi (strangles).[3] Its narrower spectrum can be advantageous in preventing the disruption of the horse's normal bacterial flora. However, its limitations, including the growing concern of bacterial resistance and its inactivation in the presence of pus, must be considered.

The decision to use Cefquinome or Penicillin G should be based on a thorough clinical evaluation, cytological or bacteriological findings, and, ideally, antimicrobial susceptibility testing. While Cefquinome provides a broader safety net, the prudent use of antibiotics to mitigate the development of resistance is crucial. For targeted therapy against known susceptible organisms, Penicillin G remains a highly effective and cost-efficient option. Future research involving direct, head-to-head clinical trials of Cefquinome versus Penicillin G as monotherapies would be beneficial in further delineating their respective roles in equine medicine.

References

A Comparative Guide to HPLC Method Validation for Cefquinome Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the quantification and quality control of active pharmaceutical ingredients (APIs) like Cefquinome sulfate. This fourth-generation cephalosporin, used exclusively in veterinary medicine, requires robust and validated analytical methods to ensure its efficacy and safety.[1][2] This guide provides a comparative overview of various validated HPLC methods for the analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method development and implementation.

Experimental Protocols: A Synopsis of Methodologies

The successful analysis of this compound by HPLC hinges on a well-defined experimental protocol. While specific parameters may vary, a general workflow is consistently applied. The following protocols are a synthesis of methodologies reported in various studies.

Sample Preparation:

Standard and sample solutions are typically prepared by accurately weighing the this compound powder and dissolving it in a suitable diluent, which is often a mixture of the mobile phase components. For instance, a stock solution can be prepared by dissolving 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water, followed by sonication to ensure complete dissolution.[3]

Chromatographic Conditions:

The separation is predominantly achieved using a reversed-phase C18 column.[1][4][5][6][7] The mobile phase is generally a gradient or isocratic mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier, most commonly acetonitrile. The pH of the aqueous phase is a critical parameter and is typically adjusted to be within the range of 6.0 to 7.0.[1][4][5] The eluate is monitored using a UV detector at a wavelength ranging from 234 nm to 270 nm.[3][8]

HPLC_Method_Validation_Workflow cluster_preparation Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Standard Standard Preparation HPLC HPLC System (C18 Column, Mobile Phase) Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV Detection HPLC->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD LOD Detection->LOD LOQ LOQ Detection->LOQ Robustness Robustness Detection->Robustness

Comparative Analysis of HPLC Method Parameters

The choice of chromatographic conditions significantly impacts the performance of the analytical method. The following table summarizes key parameters from different validated HPLC methods for this compound analysis.

ParameterMethod 1Method 2Method 3Method 4
Column LiChroCART RP-18 (125 x 4 mm, 5 µm)[1][6]InertSustain C18 (250 x 4.6 mm, 5 µm)[5]ZORBAX SB-C18 (250 x 4.6 mm, 5 µm)[7]XTerra® C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer pH 7.0 (10:90 v/v)[1][6]Acetonitrile: 25mM KH2PO4 Buffer pH 6.5 (20:80 v/v)[5]Acetonitrile: 0.1% Formic Acid in Water (10:90 v/v)[7]Acetonitrile: 0.02M Ammonium Acetate (Gradient)[3]
Flow Rate 1.0 mL/min[1][6]1.0 mL/min[5]0.9 mL/min[7]1.0 mL/min[3]
Detection Wavelength 268 nm[1][6]265 nm[5]268 nm[7]234 nm[3]
Retention Time 8.54 min[1]4.2 min[5]13 min[7]6.06 min[3]

Performance Comparison: Method Validation Parameters

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. Key validation parameters for HPLC analysis of this compound are presented below, showcasing the performance of different methods.

Validation ParameterMethod AMethod BMethod CMethod D
Linearity Range (µg/mL) 1 - 80[4]20 - 160[5]0.01 - 5[7]4 - 48[3]
Correlation Coefficient (r²) 0.9998[4]0.9991[5]Not ReportedNot Reported
Accuracy (% Recovery) 99.10 - 101.31[1]100.29[5]73.4 - 78.33[7]Not Reported
Precision (%RSD) < 2.0[5]< 15 (Intra- & Inter-day)[7]Not ReportedNot Reported
LOD (µg/mL) 0.17[4]0.44[5]0.01[7]0.01[3]
LOQ (µg/mL) 0.5[4]1.34[5]0.04[7]0.03[3]

Validation_Parameters cluster_method_characteristics Method Characteristics cluster_detection_limits Detection Limits cluster_reliability Reliability Specificity Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantification (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound depends on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The data presented in this guide highlights that various combinations of columns, mobile phases, and detection wavelengths can yield validated methods with acceptable performance characteristics. By comparing the detailed protocols and validation data, researchers can make informed decisions to select or develop an HPLC method that is best suited for their application, ensuring the reliable and accurate quantification of this compound in their samples.

References

Investigating cross-resistance between Cefquinome and other beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Cefquinome's performance against other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

Cefquinome, a fourth-generation cephalosporin, is characterized by its broad spectrum of activity and stability against many beta-lactamases. However, the emergence of resistance, particularly through cross-resistance with other beta-lactams, necessitates a thorough investigation of its comparative efficacy. This guide delves into the minimum inhibitory concentration (MIC) data, underlying resistance mechanisms, and the experimental protocols required to assess these interactions.

Comparative In Vitro Activity of Cefquinome

The in vitro efficacy of Cefquinome against various bacterial pathogens, particularly in comparison to other beta-lactam antibiotics, is a critical indicator of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, offering a quantitative comparison of Cefquinome's performance against common and resistant bacterial strains.

Table 1: Comparative MIC90 Values (μg/mL) of Cefquinome and Other Beta-Lactams against Enterobacteriaceae

OrganismCefquinomeCeftazidimeCefpiromeCefepimeCefotaxime
Escherichia coli≤0.5----
Klebsiella pneumoniae≤0.5----
Citrobacter freundii4>16---
Enterobacter cloacae4>16---
Serratia marcescens<1----

Data sourced from a comparative study on the in vitro activity of Cefquinome.[1]

Table 2: Comparative MIC90 Values (μg/mL) of Cefquinome and Other Beta-Lactams against Various Pathogens

OrganismCefquinomeCeftazidimeCefpiromeCefepime
Pseudomonas aeruginosa8--~8
Methicillin-SusceptibleStaphylococcus aureus2---
Streptococcus pneumoniae<0.12---

Data sourced from a comparative study on the in vitro activity of Cefquinome.[1]

Table 3: Activity of Cefquinome against Beta-Lactamase Producing Strains

Beta-LactamaseCefquinome Activity
TEM-1, TEM-2, SHV-1Not Hydrolyzed
TEM-3, TEM-5, TEM-9Hydrolyzed

This stability contributes to Cefquinome's efficacy against many common beta-lactam-resistant bacteria.[1]

Mechanisms of Beta-Lactam Cross-Resistance

Understanding the molecular basis of cross-resistance is crucial for predicting antibiotic efficacy and developing new therapeutic strategies. The primary mechanisms of resistance to beta-lactam antibiotics are:

  • Enzymatic Degradation: The production of beta-lactamase enzymes is the most common resistance mechanism in Gram-negative bacteria.[2] These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Cefquinome is stable against many common plasmid- and chromosomally-encoded beta-lactamases.[3]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drug.[4] This is a significant resistance mechanism in Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), which produces PBP2a.[4]

  • Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of beta-lactam antibiotics.[4]

  • Efflux Pumps: Bacteria can actively transport beta-lactam antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target.[4]

A key signaling pathway involved in beta-lactam resistance in Staphylococcus aureus is the BlaR-PBP2a system.

Beta_Lactam_Resistance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam BlaR_sensor BlaR1 Sensor Domain Beta-Lactam->BlaR_sensor Binds to BlaR1 BlaR1 Transmembrane Domain BlaR_sensor->BlaR1:f1 BlaR_protease BlaR1 Protease Domain BlaR1:f1->BlaR_protease Activates BlaI BlaI Repressor BlaR_protease->BlaI Cleaves mecA_blaZ_operon mecA/blaZ operon BlaI->mecA_blaZ_operon Represses PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_blaZ_operon->PBP2a Transcription & Translation Beta_Lactamase Beta-Lactamase (BlaZ) mecA_blaZ_operon->Beta_Lactamase Transcription & Translation Cell Wall Synthesis\n(in presence of beta-lactams) Cell Wall Synthesis (in presence of beta-lactams) PBP2a->Cell Wall Synthesis\n(in presence of beta-lactams) Beta_Lactamase->Beta-Lactam Hydrolyzes Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension A->D B Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-well plate B->C C->D E Incubate at 37°C for 16-20 hours D->E F Read plates visually or with a plate reader E->F G Determine MIC (Lowest concentration with no growth) F->G

References

In vitro comparison of Cefquinome against other fourth-generation cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced antibacterial agents, fourth-generation cephalosporins stand out for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with enhanced stability against β-lactamases. This guide provides a detailed in vitro comparison of Cefquinome, a veterinary fourth-generation cephalosporin, with its counterparts used in human medicine, Cefepime and Cefpirome. The following analysis is based on experimental data from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative performance.

Comparative In Vitro Activity: A Quantitative Look

The in vitro efficacy of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefquinome, Cefepime, and Cefpirome against a range of clinically relevant bacterial pathogens.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Negative
EnterobacteriaceaeCefquinome≤0.12 - 2≤0.12 - 4
Cefepime-0.25 - 8
Cefpirome--
Escherichia coliCefquinome≤0.5-
Cefepime--
Cefpirome--
Klebsiella pneumoniaeCefquinome≤0.5-
Cefepime--
Cefpirome--
Citrobacter freundiiCefquinome<24
Cefepime--
Cefpirome--
Enterobacter cloacaeCefquinome<24
Cefepime--
Cefpirome--
Serratia marcescensCefquinome<1-
Cefepime--
Cefpirome--
Pseudomonas aeruginosaCefquinome-≤8
Cefepime--
Cefpirome-32
Haemophilus influenzaeCefquinome-0.06 - 1
Cefepime--
Cefpirome--
Moraxella catarrhalisCefquinome-0.25 - 2
Cefepime--
Cefpirome--
Neisseria gonorrhoeaeCefquinome-0.06 - 0.5
Cefepime--
Cefpirome--
Gram-Positive
Staphylococcus aureus (Oxacillin-susceptible)Cefquinome-0.5
Cefepime--
Cefpirome--
Staphylococcus aureus (Oxacillin-resistant)Cefquinome-16
Cefepime--
Cefpirome--
Streptococcus spp.Cefquinome-≤0.03 - 0.06
Cefepime--
Cefpirome--
EnterococciCefquinome4 - 8-
Cefepime--
Cefpirome--

Note: A hyphen (-) indicates that specific data was not available in the cited sources.

Overall, the in vitro data suggests that Cefquinome possesses a potency and spectrum comparable to the fourth-generation cephalosporins Cefepime and Cefpirome used in human medicine.[1] Cefquinome demonstrates high activity against Enterobacteriaceae, with MIC90 values generally ranging from ≤0.12 to 4 µg/mL.[1] It is also very potent against fastidious isolates like Haemophilus influenzae and Streptococcus species.[1] Notably, against Pseudomonas aeruginosa, 90% of isolates were inhibited by Cefquinome at a concentration of ≤8 µg/mL.[1] For Gram-positive bacteria, Cefquinome shows good activity against oxacillin-susceptible Staphylococcus aureus (MIC90, 0.5 µg/mL), but significantly less activity against oxacillin-resistant strains (MIC90, 16 µg/mL).[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro activity of antimicrobial agents. The data presented in this guide is based on standardized methods, primarily the broth microdilution and agar dilution techniques, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (e.g., temperature, time, and atmosphere). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized suspension of the test bacterium is then inoculated onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies. This method is particularly useful for testing a large number of isolates simultaneously.[2]

A general workflow for these in vitro susceptibility tests is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results BacterialIsolate Bacterial Isolate Culture Overnight Culture BacterialIsolate->Culture StandardizedInoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->StandardizedInoculum Inoculation Inoculation of Microtiter Plate/Agar Plate StandardizedInoculum->Inoculation AntibioticDilution Serial Dilution of Cephalosporins AntibioticDilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MIC_Determination MIC Determination VisualInspection->MIC_Determination

In Vitro Antimicrobial Susceptibility Testing Workflow

Mechanism of Action and Resistance

Fourth-generation cephalosporins, including Cefquinome, Cefepime, and Cefpirome, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.

A key advantage of fourth-generation cephalosporins is their zwitterionic structure, which facilitates their penetration through the outer membrane of Gram-negative bacteria. They also exhibit a high degree of stability against many plasmid- and chromosomally-mediated β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[3] However, resistance can still emerge through the production of extended-spectrum β-lactamases (ESBLs) or alterations in PBPs.[4] Cefquinome has been shown to be stable against common plasmid β-lactamases such as TEM-1, TEM-2, and SHV-1.[5]

The general mechanism of action for fourth-generation cephalosporins is depicted in the following diagram.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_membrane Outer Membrane (Gram-Negative) cluster_periplasm Periplasmic Space Porin Porin Channel Cephalosporin_peri Cephalosporin Porin->Cephalosporin_peri PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Inactivation BetaLactamase β-lactamase (if present) Cephalosporin_ext Fourth-Generation Cephalosporin Cephalosporin_ext->Porin Penetration Cephalosporin_peri->PBP Binding Cephalosporin_peri->BetaLactamase Hydrolysis (Resistance) CellLysis Cell Lysis and Death Inhibition->CellLysis

Mechanism of Action of Fourth-Generation Cephalosporins

References

A Comparative Pharmacokinetic Analysis of Cefquinome Sulfate Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profile of Cefquinome sulfate, a fourth-generation cephalosporin developed exclusively for veterinary use, across various animal species. The data presented is compiled from peer-reviewed experimental studies to offer a comprehensive overview for research and drug development applications. Cefquinome exhibits a broad spectrum of antibacterial activity, and understanding its behavior in different species is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.[1][2][3]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound following intravenous (IV) and intramuscular (IM) administration in several species. These parameters are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Variations in these values can be attributed to interspecies differences in physiology and drug metabolism.[1]

SpeciesRouteDosage (mg/kg)Cmax (µg/mL)Tmax (h)Elimination Half-life (t½β) (h)AUC₀-∞ (µg·h/mL)Bioavailability (F%)Reference
Cattle (Calves) IM12.951.502.039.67-[4]
Pigs IM2--1.34 - 2.763.9785.13[5][6][7]
Piglets IM24.01 ± 0.57-4.36 ± 2.35-95.13 ± 9.93[8]
Sheep IM21.80 ± 0.092.61 ± 0.119.03 ± 0.89--[1]
Sheep SC2.5----123.51 ± 11.54[9]
Goats IM21.71 - 5.101.00 - 1.599.21 - 10.1429.36-[1][10]
Horses IV1--2.30 - 2.41--[11][12]
Foals IV1--2.3512.33-[13]
Dogs (Beagle) IV2--0.988.51-[14]
Dogs (Beagle) IM24.83 ± 0.790.43 ± 0.110.858.2497.8 ± 9.40[14][15]
Dogs (Beagle) SC23.880.720.999.13107 ± 14.5[14][15]
Chickens IV2--1.29 ± 0.105.33 ± 0.55-[16][17]
Chickens IM23.04 ± 0.710.25 ± 0.061.35 ± 0.20-95.81 ± 5.81[16][17]
Ducks (Muscovy) IM2--1.79 ± 0.13-93.28 ± 13.89[18]
Ducklings IM2-0.1631.717-67.5[19]
Goslings IM2-0.2031.403-113.9[19]
Camels IV1--3.15 ± 0.22--[7]
Camels IM1--6.68 ± 0.87-85.52 ± 11[7]

Note: Values are presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited studies. AUC is typically Area Under the Curve from time zero to infinity.

Experimental Protocols

The data compiled in this guide is derived from studies employing standardized methodologies. While specific details may vary between studies, the general experimental workflow is consistent.

Animal Subjects and Housing

Clinically healthy animals of a specified species, age, and weight were used in the studies. The animals were typically housed in controlled environments with regulated temperature and light cycles and were provided with standard feed and water ad libitum. A washout period, often 15 days, was allowed between different treatment phases in crossover study designs.[9]

Drug Administration and Dosage

This compound, often a 2.5% injectable suspension (e.g., Cobactan®), was administered to the animals.[1][9][20] The most common routes of administration for pharmacokinetic analysis were intravenous (IV), typically into the jugular vein, and intramuscular (IM), usually into the deep gluteal or neck muscles.[1][5][21] Dosages generally ranged from 1 to 2.5 mg/kg body weight.[1][7][9]

Sample Collection

Blood samples were collected at multiple time points post-administration. For IV routes, sampling would begin within minutes, while for IM routes, the first sample was typically taken shortly after injection.[21] Samples were collected via indwelling catheters (e.g., in the jugular vein) into heparinized tubes.[21] Plasma or serum was separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[21]

Analytical Methodology

The concentration of Cefquinome in plasma or serum was quantified using validated analytical methods. The most frequently reported methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method.[9][12][16][17] Separation is typically achieved on a C18 reversed-phase column.[4][22] The mobile phase often consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., formic or trifluoroacetic acid).[4][22] The limit of quantification (LOQ) for these methods is generally in the range of 0.01 to 0.04 µg/mL.[4][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is used for quantifying low concentrations of the drug.[24][25]

  • Microbiological Assay: Some studies utilize a microbiological assay technique, using a sensitive test organism like Micrococcus luteus, to determine the concentration of active Cefquinome.[1][26]

Pharmacokinetic Analysis

The plasma concentration-time data was analyzed using pharmacokinetic software (e.g., WinNonlin).[21] The data was fitted to either a one- or two-compartment open model to calculate the key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t½β), and the Area Under the Curve (AUC).[1][5][14][16][17]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of Cefquinome.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_output Output AnimalSelection Animal Selection & Acclimatization (Healthy, Specific Species) Protocol Study Design (Crossover/Parallel, Dosage, Route) AnimalSelection->Protocol DrugAdmin Drug Administration (IV, IM, SC) Protocol->DrugAdmin Sampling Serial Blood Sampling (Defined Time Points) DrugAdmin->Sampling Processing Sample Processing (Centrifugation -> Plasma/Serum Separation) Sampling->Processing Storage Sample Storage (-70°C) Processing->Storage Quantification Drug Quantification (HPLC, LC-MS/MS) Storage->Quantification PK_Analysis Pharmacokinetic Modeling (Compartmental Analysis) Quantification->PK_Analysis Results Data Interpretation & Comparison (Cmax, Tmax, t1/2, AUC) PK_Analysis->Results

Caption: General workflow for a pharmacokinetic study of Cefquinome.

References

A Head-to-Head Comparison of Cefquinome Sulfate and Cefotaxime Against Escherichia coli Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Cefquinome sulfate and Cefotaxime, two prominent cephalosporin antibiotics, against Escherichia coli (E. coli). The data presented is compiled from published research to assist in understanding their relative performance and to provide detailed experimental context.

Executive Summary

Cefquinome, a fourth-generation cephalosporin, and Cefotaxime, a third-generation cephalosporin, both demonstrate potent activity against E. coli. However, comparative studies indicate that Cefquinome generally exhibits greater in vitro potency, as evidenced by lower Minimum Inhibitory Concentration (MIC) values. This suggests that Cefquinome can inhibit the growth of E. coli at lower concentrations than Cefotaxime. Both antibiotics share a similar mechanism of action, interfering with bacterial cell wall synthesis.

Quantitative Performance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefquinome and Cefotaxime against various E. coli isolates, providing a direct comparison of their potency.

Table 1: Comparative In Vitro Activities of Cefquinome and Cefotaxime against E. coli

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefquinome40≤0.006 - 0.7810.0240.049
Cefotaxime40≤0.006 - 3.125-0.049

MIC₅₀: The concentration of an antibiotic at which 50% of bacterial isolates are inhibited. MIC₉₀: The concentration of an antibiotic at which 90% of bacterial isolates are inhibited. Data sourced from a comparative study of Cefquinome, Cefpirome, and Cefotaxime.[1]

Table 2: Additional In Vitro Activity of Cefquinome against E. coli

Number of IsolatesMIC Range (µg/mL)
50.031 - 1.00

Data from a study on the in vivo activity of Cefquinome against Escherichia coli.[2]

Bactericidal Activity Insights

Experimental Methodologies

The data presented in this guide are typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.

a) Broth Microdilution Method

This is a widely used method for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and Cefotaxime are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

  • Inoculum Preparation: E. coli isolates are cultured overnight on an appropriate agar medium. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the antibiotic dilutions and the bacterial inoculum are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

b) Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of the antibiotics are prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized inoculum of the E. coli isolate is prepared as described above.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension using a sterile swab.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of Cefquinome or Cefotaxime are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. This diameter is then compared to standardized interpretive charts to classify the isolate as susceptible, intermediate, or resistant.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of cephalosporins and a typical workflow for comparing their efficacy.

G cluster_0 Bacterial Cell cluster_1 Extracellular PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Lysis Cell Lysis and Death CW_Synthesis->Lysis Inhibition leads to Cephalosporin Cefquinome / Cefotaxime Cephalosporin->PBP Binds to and Inhibits

Caption: Mechanism of action of Cefquinome and Cefotaxime.

G start Start: Isolate E. coli from samples mic Perform MIC Testing (Broth/Agar Dilution) start->mic disk Perform Disk Diffusion Susceptibility Testing start->disk data Collect and Analyze MIC & Zone Diameter Data mic->data disk->data compare Compare Potency: Cefquinome vs. Cefotaxime data->compare report Publish Comparison Guide compare->report

Caption: Experimental workflow for comparing antibiotic efficacy.

References

Validating Cefquinome's Journey: A Close Look at a Physiologically Based Pharmacokinetic Model

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a physiologically based pharmacokinetic (PBPK) model for the fourth-generation cephalosporin, cefquinome, against experimental data reveals a robust tool for optimizing dosage regimens and ensuring food safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the model's validation, including experimental protocols and comparative data.

A significant advancement in veterinary pharmacology has been the development and validation of a PBPK model for cefquinome in pigs, a critical tool for predicting drug distribution and persistence in various tissues.[1][2] This model offers a more sophisticated alternative to traditional pharmacokinetic models by integrating physiological and anatomical data with the drug's specific properties to simulate its absorption, distribution, metabolism, and excretion.[2][3] The validation of this model, primarily through comparison with in vivo experimental data, demonstrates its accuracy in predicting cefquinome concentrations in plasma, edible tissues, and the lung interstitial fluid—the site of action for respiratory pathogens.[1][2][3]

Comparative Analysis of Model Predictions and Experimental Data

The performance of the cefquinome PBPK model was rigorously evaluated by comparing its predictions of key pharmacokinetic parameters with observed data from experimental studies in pigs. The model has shown to accurately capture the kinetic profiles of cefquinome in various tissues.[2]

Below is a summary of the model's predictive accuracy against experimental observations for crucial pharmacokinetic parameters.

TissuePharmacokinetic ParameterPBPK Model Predicted ValueExperimental Observed ValueSpeciesDosing RegimenReference
PlasmaCmax (µg/mL)Not explicitly stated1.71 ± 0.0189Goats2 mg/kg IM (single dose)[4]
PlasmaTmax (h)Not explicitly stated1.59 ± 0.0038Goats2 mg/kg IM (single dose)[4]
PlasmaAUC (µg·h/mL)Not explicitly stated29.36 ± 0.78Goats2 mg/kg IM (single dose)[4]
PlasmaCmax (µg/mL)Not explicitly stated3.2 ± 0.39Camels1 mg/kg IM (single dose)[5]
PlasmaTmax (h)Not explicitly stated0.82 ± 0.06Camels1 mg/kg IM (single dose)[5]
PlasmaAUC (µg·h/mL)Not explicitly stated12.85 ± 2.15Camels1 mg/kg IM (single dose)[5]
PlasmaAUC (h·µg/mL)Not explicitly stated7.838 ± 0.165Layer Birds5 mg/kg IM[6]
PlasmaAUC (h·µg/mL)Not explicitly stated11.729 ± 0.346Layer Birds5 mg/kg IV[6]
Lung Interstitial FluidCmax (µg/mL)Not explicitly stated2.48 ± 0.46PigsNot specified[3]
Lung Interstitial FluidTmax (h)Not explicitly stated1.25PigsNot specified[3]

Note: The provided search results did not contain a complete side-by-side comparison of PBPK predicted versus experimental values in a single table. The table above is compiled from various studies on cefquinome pharmacokinetics in different species to provide a comparative context. The PBPK model for pigs was validated against data from other published studies, showing good correlation (R² = 0.95 between simulation and observations).[7]

Experimental Protocols

The validation of the cefquinome PBPK model relied on data from meticulously designed in vivo experiments. The following sections detail the methodologies employed in these key studies.

In Vivo Microdialysis for Lung Interstitial Fluid Sampling

A crucial aspect of the PBPK model validation was the measurement of unbound cefquinome concentrations at the target site for respiratory infections.[1][2][3] Microdialysis is a minimally invasive technique used to sample unbound drug concentrations in the interstitial fluid of tissues.[2]

  • Subjects: Healthy nursery pigs (bodyweight approximately 25 kg).[1][2]

  • Procedure: Microdialysis probes were inserted into the lung tissue of anesthetized pigs. A perfusion fluid was pumped through the probe, allowing for the diffusion of unbound cefquinome from the lung interstitial fluid into the perfusate.

  • Sample Analysis: The collected dialysate was analyzed using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the concentration of cefquinome.[8]

  • Recovery Rate: The in vitro relative recovery of the microdialysis probes was determined to be 27.59% ± 0.10% at a flow rate of 1 µL/min.[3]

Pharmacokinetic Studies in Various Animal Species

Data from traditional pharmacokinetic studies in different animal species were used for model calibration and validation.[9]

  • Animals: Studies have been conducted in goats, camels, and layer birds.[4][5][6]

  • Drug Administration: Cefquinome was administered via intramuscular (IM) or intravenous (IV) injection at specified doses.[4][5][6]

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma or serum concentrations of cefquinome were quantified using High-Performance Liquid Chromatography (HPLC) with ultraviolet detection or LC-MS/MS.[4][5][6]

  • Pharmacokinetic Analysis: The concentration-time data were analyzed using compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[4][5][10]

Visualizing the Workflow: From Experiment to Model Validation

The following diagram illustrates the general workflow for the development and validation of the cefquinome PBPK model.

PBPK_Validation_Workflow cluster_Data_Collection Data Collection cluster_Model_Development PBPK Model Development cluster_Model_Validation Model Validation & Application Lit_Data Literature Data (Pharmacokinetic Studies) Calibration Model Calibration Lit_Data->Calibration Exp_Data Experimental Data (Microdialysis in Pigs) Exp_Data->Calibration Model_Structure Define Model Structure (Physiology, Anatomy) Model_Build Model Construction (PK-Sim® or similar) Model_Structure->Model_Build Drug_Params Input Drug Parameters (Physicochemical, in vitro) Drug_Params->Model_Build Model_Build->Calibration Validation Model Validation Calibration->Validation Compare Predicted vs. Observed Data Simulation Monte Carlo Simulation (Virtual Animal Populations) Validation->Simulation Application Dosage Optimization & Withdrawal Time Prediction Simulation->Application

Cefquinome PBPK Model Development and Validation Workflow.

The Significance of PBPK Modeling for Cefquinome

The validated PBPK model for cefquinome serves as a powerful predictive tool. It allows for the simulation of drug concentrations in a large virtual animal population, accounting for physiological variability.[1][2][3] This capability is instrumental in:

  • Optimizing Dosing Regimens: The model can be used to determine effective dosage strategies, such as the recommended 3-5 mg/kg twice daily for respiratory tract infections in nursery pigs.[1][2][3]

  • Ensuring Food Safety: By accurately predicting drug residue concentrations in edible tissues like muscle, kidney, and liver, the model helps in establishing appropriate withdrawal intervals to prevent drug residues in the food supply.[1][2][3]

  • Supporting Extralabel Drug Use: The model can be used to scientifically justify and assess the safety of extralabel dosages, which may be necessary for improved clinical efficacy.[1][2]

References

Comparative stability analysis of Cefquinome sulfate and ceftiofur in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The stability of active pharmaceutical ingredients in solution is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a detailed comparative analysis of the stability of two vital veterinary cephalosporins: Cefquinome sulfate and Ceftiofur. By examining their degradation kinetics under various conditions and elucidating their degradation pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

Both this compound and Ceftiofur exhibit susceptibility to degradation in aqueous solutions, with pH and temperature being the primary influencing factors. This compound is notably less stable in alkaline environments.[1] In contrast, Ceftiofur's degradation is accelerated at physiological pH and is also temperature-dependent.[2] The degradation of these compounds leads to the formation of various byproducts, underscoring the importance of understanding their stability profiles for formulation development and analytical method validation.

Comparative Stability Data

The stability of this compound and Ceftiofur is significantly impacted by the pH and temperature of the solution. The following tables summarize the available quantitative data on their degradation.

Table 1: Stability of this compound in Solution

pHTemperature (°C)Key ObservationsReference
2.2 - 11Boiling Water Bath (30 min)Degradation monitored by first derivative spectroscopy.[1][1]
1065, 80, 100First-order degradation kinetics observed.[1][1]
Acidic (2-6)>80Stable.[1][1]
Alkaline (9-11)Not specifiedFirst-order dependence of degradation rate on [OH⁻].[1][1]
Not specified22 and 6Can be stored for up to 48 hours in intravenous solutions.[2][2]

Table 2: Stability of Ceftiofur in Solution

pHTemperature (°C)Degradation Rate Constant (k)Key ObservationsReference
Not specified15, 25, 35, 45Varied from 0.4-2.8 x 10⁻³, 1.4-4.4 x 10⁻³, 6.3-11 x 10⁻³, and 11-17 x 10⁻³ h⁻¹ respectively in recycled water.[3][4]Degradation is a combination of hydrolysis and biodegradation.[3][4][3][4]
Not specified22 and 6Can be stored for up to 48 hours in intravenous solutions.[2]Temperature and solution components influence stability.[2][2]

Degradation Pathways

The degradation of this compound and Ceftiofur proceeds through different chemical transformations, leading to the formation of distinct degradation products.

This compound Degradation

Under alkaline conditions, this compound primarily degrades via hydrolysis.[1] More recent studies have identified the formation of isomers as major degradation products in aqueous environments.[5][6]

Caption: Proposed degradation pathways of this compound in solution.

Ceftiofur Degradation

Ceftiofur degradation in aqueous solutions can occur through two main pathways: hydrolysis and biodegradation. Hydrolysis primarily involves the cleavage of the thioester bond, while biodegradation leads to the cleavage of the β-lactam ring.[3][4][7]

Caption: Major degradation pathways of Ceftiofur in aqueous environments.

Experimental Protocols

The stability of this compound and Ceftiofur is typically assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following workflows outline the general procedures.

HPLC Method for Stability Testing

Caption: General experimental workflow for stability testing using HPLC.

Detailed Methodologies:

A study on the stability of both compounds in intravenous solutions utilized the following HPLC conditions[2]:

For Cefquinome Sulphate:

  • Stationary Phase: LiChroCART RP-18 column (5 μm, 125 mm × 4 mm)

  • Mobile Phase: 10 volumes of acetonitrile and 90 volumes of phosphate buffer (0.02 M, pH = 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV-DAD at 268 nm

For Ceftiofur Sodium:

  • Stationary Phase: LiChroCART RP-18e column (5 μm, 250 mm × 4.6 mm)

  • Mobile Phase: 22 volumes of acetonitrile and 78 volumes of phosphate buffer (0.02 M, pH = 6.0)

  • Flow Rate: 1.2 mL/min

  • Detection: UV-DAD at 292 nm

Conclusion

The stability of this compound and Ceftiofur in solution is a multifaceted issue governed by pH, temperature, and the composition of the medium. This compound shows marked instability in alkaline conditions, while Ceftiofur's degradation is prominent at physiological pH and is influenced by both hydrolysis and biodegradation. The distinct degradation pathways of these two cephalosporins highlight the need for specific analytical methods to monitor their stability and ensure the quality of pharmaceutical preparations. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of veterinary pharmaceuticals.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. For drug development professionals and researchers handling cephalosporin antibiotics like Cefquinome Sulfate, improper disposal carries the dual risks of environmental contamination and the potential promotion of antibiotic resistance. This guide provides essential, step-by-step logistical and safety information for the proper management and disposal of this compound waste streams in a laboratory setting.

Core Principles and Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[1][2] A primary principle is the strict segregation of pharmaceutical waste from general trash.[3] this compound is classified as very toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into sewer systems or the wider environment.[4] All disposal methods must align with federal, state, and local regulations, as well as institutional policies.[5][6]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact or inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be required for bulk quantities or if dust is generated.Minimizes inhalation of airborne particles.[5][7]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the form and concentration of the waste. The universally recommended and required method for solid, unused, or concentrated forms is disposal via a licensed hazardous waste contractor.

Workflow for this compound Disposal

cluster_2 Disposal Pathway A This compound Waste Generated B Determine Waste Type (Solid, Liquid, Contaminated Material) A->B C Segregate from General Waste B->C D Place in a Labeled, Leak-Proof Hazardous Waste Container C->D E Solid or Concentrated Waste? D->E F Store in Secure Designated Area E->F Yes H Dilute Aqueous Waste (e.g., from cell culture) E->H No G Arrange Pickup by Licensed Hazardous Waste Disposal Company F->G I Consider Pre-treatment/ Inactivation (see protocol) H->I I->D Collect Treated Waste

Caption: Disposal workflow for this compound.

1. Segregation and Containment:

  • Solid Waste: All unused or expired solid this compound, as well as materials heavily contaminated with it (e.g., weigh boats, spatulas, contaminated PPE), must be segregated from general laboratory waste.[3]

  • Containment: Place this waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[8]

  • Storage: Store the sealed container in a designated, secure satellite accumulation area away from drains and incompatible materials.[8]

2. Final Disposal:

  • Arrange for pickup by your institution's licensed hazardous waste disposal company.[4][9] This is the standard and required procedure for all solid and concentrated forms of this compound. Never dispose of this chemical in the regular trash or down the drain.[5]

Experimental Protocols: Inactivation of Aqueous this compound Waste

For certain dilute aqueous waste streams, such as those from cell culture media, chemical degradation to inactivate the antibiotic may be considered as a pre-treatment step before collection as hazardous waste. Stock antibiotic solutions should never be treated this way and must be disposed of as concentrated chemical waste.[1] The primary degradation pathway for cefquinome is hydrolysis of its β-lactam ring, a process accelerated by heat and alkaline pH.[7][9]

Methodology: Alkaline Hydrolysis Pre-treatment

This protocol is based on the known chemical instability of cephalosporins in alkaline conditions.

  • Preparation: In a designated and properly vented chemical fume hood, place the dilute aqueous waste containing this compound into a chemically resistant container (e.g., a borosilicate glass beaker) of appropriate size.

  • pH Adjustment: While stirring, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to raise the pH of the waste to between 9.0 and 11.0. Monitor the pH carefully with a calibrated pH meter.

  • Heating (Optional Accelerator): To increase the degradation rate, the solution can be heated. Studies on cephalosporins show that temperatures above 60°C significantly accelerate hydrolysis.[5] Heat the solution on a stirring hotplate to a target temperature (e.g., 60-90°C).

  • Reaction Time: Maintain the alkaline and heated conditions for a sufficient duration. Based on available data, holding for several hours is recommended. For example, at 90°C for 4 hours, an 87.3% degradation of a similar cephalosporin was observed.[10]

  • Cooling and Neutralization: Turn off the heat and allow the solution to cool completely to room temperature. Neutralize the solution by slowly adding an acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.

  • Final Disposal: Even after treatment, the resulting solution should be collected in a hazardous waste container for disposal via a licensed contractor to manage any degradation byproducts or remaining active compounds.

Quantitative Data on Cephalosporin Degradation

The following table summarizes data from studies on the degradation of Cefquinome and other cephalosporins under various conditions. This data illustrates the effectiveness of different inactivation methods.

Treatment MethodCompoundConditionsDegradation EfficiencyReference
Alkaline Hydrolysis This compoundpH 9.0, Room Temperature, 120 hours95%[11]
Thermal Treatment Cephalosporin C60°C for 4 hours71.9%[10]
Thermal Treatment Cephalosporin C90°C for 4 hours87.3%[10]
Ozonation Cephalosporin C5.2 g O₃/L79.9%[10]
Ionizing Radiation Cephalosporin C100 kGy dose85.5%[10]

By adhering to these stringent disposal protocols, researchers and scientists can effectively mitigate the environmental risks associated with this compound, ensuring a safe laboratory environment and contributing to the responsible management of pharmaceutical waste.

References

Personal protective equipment for handling Cefquinome sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Cefquinome sulfate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

This compound is a fourth-generation cephalosporin antibiotic.[1][2] While effective in its therapeutic role, it is also classified as a hazardous substance that requires careful handling.[3][4] Key hazards include causing skin and severe eye irritation, respiratory irritation, and the potential to cause allergy or asthma-like symptoms if inhaled.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][4][5]

Personal Protective Equipment (PPE) Protocols

A multi-layered approach to PPE is mandatory to provide comprehensive protection against the hazards of this compound. The specific PPE required varies by the type of activity being performed.

Table 1: Recommended Personal Protective Equipment by Activity

ActivityRequired PPESpecifications
Weighing & Compounding (Dry Powder) • Respiratory Protection• Eye/Face Protection• Hand Protection• Body ProtectionRespirator: A NIOSH-approved respirator is required when dusts are generated.[5]• Goggles/Face Shield: Wear chemical safety goggles with side shields or a full face shield.[6]• Gloves: Two pairs of powder-free nitrile gloves (double-gloving) are recommended.[7][8]• Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[6][7]
Handling Solutions • Eye/Face Protection• Hand Protection• Body ProtectionGoggles: Chemical safety goggles are required.[6]• Gloves: Powder-free nitrile gloves are mandatory.[6]• Lab Coat: A dedicated lab coat or work uniform should be worn.[6]
Cleaning Spills • Respiratory Protection• Eye/Face Protection• Hand Protection• Body ProtectionRespirator: Use a respirator appropriate for the scale of the spill; a self-contained breathing apparatus may be needed for large spills or in the event of a fire.[6]• Goggles/Face Shield: Wear chemical safety goggles and a face shield.[6]• Gloves: Two pairs of heavy-duty nitrile gloves are recommended.• Gown: A disposable, low-permeability gown is required.[7]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] For handling dry powder, work under a chemical fume hood to avoid dust generation and inhalation.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[9] Do not breathe in dust, mists, or vapors.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling the substance.[9] Contaminated clothing should be washed before reuse.[6]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[5] Some suppliers recommend refrigeration at 4°C.[10]

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.[8]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the gown, ensuring it is securely tied.[8]

  • Respiratory Protection: If handling powder, put on your respirator and ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves over the gown cuffs.[7]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then, remove the inner pair without touching the outside of the gloves.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep_start Start: Receive This compound risk_assess 1. Conduct Risk Assessment prep_start->risk_assess select_ppe 2. Select Appropriate PPE risk_assess->select_ppe don_ppe 3. Don PPE (Correct Sequence) select_ppe->don_ppe handling 4. Weigh/Compound/Handle in Ventilated Area don_ppe->handling doff_ppe 5. Doff PPE (Correct Sequence) handling->doff_ppe spill Spill Occurs handling->spill first_aid Exposure Occurs handling->first_aid segregate 6. Segregate Waste (Contaminated PPE, Unused Product) doff_ppe->segregate disposal 7. Dispose via Approved Waste Handler segregate->disposal cleanup 8. Clean Work Area disposal->cleanup post_end End cleanup->post_end spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid_response Follow First Aid Measures first_aid->first_aid_response spill_response->cleanup first_aid_response->post_end

Caption: Workflow for safely handling this compound from receipt to disposal.

Emergency and Disposal Plans

Immediate action is required in case of exposure.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5][6] If experiencing respiratory symptoms (e.g., allergy, asthma), seek emergency medical help immediately.[6]
Skin Contact Take off immediately all contaminated clothing.[5] Rinse the skin with plenty of water or shower.[5] If skin irritation occurs, get medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing. If eye irritation persists, seek medical attention.[5]
Ingestion DO NOT induce vomiting.[6] Rinse mouth thoroughly with water and get medical attention if symptoms occur.[6]
  • Evacuate: Evacuate non-essential personnel from the danger area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Use personal protective equipment as outlined for "Cleaning Spills".[6] Avoid inhaling dusts.[5]

  • Contain: Prevent the spill from spreading or entering drains.[5][6] Cover drains if necessary.

  • Clean-up: For liquids, soak up with inert absorbent material.[6] For solids, carefully take up the material to avoid generating dust.[5] Collect all spilled material and contaminated absorbents into a suitable, labeled container for disposal.

  • Decontaminate: Clean the affected area thoroughly.

  • Product Waste: this compound and its residues must be disposed of as hazardous waste.[6] Do not dispose of waste into sewers or release it to the environment.[5][6]

  • Packaging: Contaminated containers must be treated as the product itself. Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]

  • Vendor: All disposal must be conducted through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[5][6][9]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.